5-Azidopentanoic acid ethyl ester
Description
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Propriétés
IUPAC Name |
ethyl 5-azidopentanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O2/c1-2-12-7(11)5-3-4-6-9-10-8/h2-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDZGOQICRHVCQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCN=[N+]=[N-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 5-Azidopentanoic Acid Ethyl Ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of 5-azidopentanoic acid ethyl ester, a valuable bifunctional molecule employed in bioconjugation and drug delivery systems. The primary synthetic route detailed herein is the nucleophilic substitution of ethyl 5-bromovalerate with sodium azide (B81097). This document furnishes detailed experimental protocols, quantitative data, and a visual representation of the reaction pathway to support researchers in the successful implementation of this synthesis.
Reaction Overview and Mechanism
The synthesis of this compound from ethyl 5-bromovalerate is a classic example of a bimolecular nucleophilic substitution (SN2) reaction. In this transformation, the azide anion (N₃⁻), a potent nucleophile, displaces the bromide ion from the primary alkyl halide. The reaction proceeds in a single, concerted step where the nucleophile attacks the electrophilic carbon atom bearing the bromine atom from the backside, leading to an inversion of stereochemistry if the carbon were chiral. Given that the substrate is achiral, this inversion is not observable. The use of a polar aprotic solvent, such as dimethylformamide (DMF), is advantageous as it solvates the cation (Na⁺) while leaving the azide anion relatively free and highly nucleophilic, thereby accelerating the reaction rate.
Physicochemical Properties of Reactants and Product
A summary of the key physical and chemical properties of the starting material and the final product is presented in Table 1. This data is essential for reaction setup, monitoring, and product purification.
Table 1: Physicochemical Data
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL at 25°C) | Refractive Index (n20/D) | CAS Number |
| Ethyl 5-bromovalerate | ![]() | C₇H₁₃BrO₂ | 209.08[1][2] | 104-109 / 12 mmHg[1] | 1.321[1] | 1.458[1] | 14660-52-7[1][2] |
| This compound | C₇H₁₃N₃O₂ | 171.19 | Not readily available | Not readily available | Not readily available | 89896-39-9 |
Experimental Protocol
This section provides a detailed, step-by-step procedure for the synthesis of this compound.
Materials:
-
Ethyl 5-bromovalerate
-
Sodium azide (NaN₃)
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether (Et₂O)
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve ethyl 5-bromovalerate (1.0 equivalent) in anhydrous dimethylformamide (DMF).
-
Addition of Sodium Azide: To the stirred solution, add sodium azide (NaN₃) (3.0 equivalents).
-
Reaction Conditions: The reaction mixture is stirred vigorously at room temperature under an inert atmosphere (e.g., nitrogen or argon). The reaction is typically allowed to proceed overnight (approximately 18 hours) to ensure complete conversion.
-
Work-up:
-
Following the reaction period, remove the DMF under reduced pressure using a rotary evaporator.
-
To the resulting residue, add diethyl ether and deionized water. Transfer the mixture to a separatory funnel.
-
Separate the organic layer. Wash the organic layer sequentially with deionized water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter the drying agent.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound.
-
If necessary, the product can be further purified by vacuum distillation or column chromatography on silica (B1680970) gel.
-
Safety Precautions:
-
Sodium azide is highly toxic and can form explosive heavy metal azides. Avoid contact with skin and eyes, and do not use metal spatulas. Quench any residual azide with a suitable reagent before disposal.
-
The reaction should be performed in a well-ventilated fume hood.
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Reaction Yield and Characterization
The reaction is known to proceed with high efficiency. While the specific yield can vary depending on the scale and purification method, yields approaching 99% have been reported for analogous reactions.
Table 2: Reaction Parameters and Expected Outcome
| Parameter | Value |
| Reactant Ratio (Ethyl 5-bromovalerate : Sodium Azide) | 1 : 3 |
| Solvent | Anhydrous Dimethylformamide (DMF) |
| Reaction Temperature | Room Temperature |
| Reaction Time | ~18 hours |
| Expected Yield | High (potentially up to 99%) |
The successful synthesis of this compound can be confirmed by standard analytical techniques:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The presence of a strong, sharp absorption band around 2100 cm⁻¹ is characteristic of the azide (N₃) stretching vibration. The ester carbonyl (C=O) stretch will be observed around 1730 cm⁻¹.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR will show characteristic signals for the ethyl ester protons and the pentanoate backbone. The methylene (B1212753) group adjacent to the azide will be shifted downfield compared to the starting material's methylene group adjacent to the bromine.
-
¹³C NMR will show the disappearance of the carbon signal bonded to bromine and the appearance of a new signal for the carbon bonded to the azide group.
-
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the mass of this compound (C₇H₁₃N₃O₂) should be observed.
Visualizing the Synthesis
The following diagrams illustrate the chemical transformation and a generalized workflow for the synthesis.
Caption: Chemical reaction for the synthesis of this compound.
Caption: Experimental workflow for the synthesis and purification.
References
5-Azidopentanoic acid ethyl ester chemical properties and structure
An In-depth Technical Guide to 5-Azidopentanoic Acid Ethyl Ester
Introduction
This compound, also known as ethyl 5-azidopentanoate, is a bifunctional chemical compound utilized extensively in biochemical and pharmaceutical research. Its structure incorporates both an azide (B81097) group and an ethyl ester, making it a valuable building block in organic synthesis, particularly for the introduction of azide moieties into molecules. This guide provides a comprehensive overview of its chemical properties, structure, and common experimental applications, tailored for researchers, scientists, and professionals in drug development. The azide functionality allows for its participation in bioorthogonal reactions, such as the Staudinger ligation and copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry"[1]. This reactivity makes it a useful probe for identifying and labeling amine-containing proteins[2][3][4].
Chemical Structure and Identifiers
The molecular structure of this compound consists of a five-carbon pentanoate backbone, with an azide group (-N₃) at the C5 position and an ethyl ester group at the carboxyl end.
| Identifier | Value |
| IUPAC Name | Ethyl 5-azidopentanoate[5] |
| Synonyms | This compound, 5-azidovaleric acid ethyl ester, ethyl-δ-azido valerate[5] |
| CAS Number | 89896-39-9[2][5][6] |
| Molecular Formula | C₇H₁₃N₃O₂[2][4][5] |
| SMILES | CCOC(=O)CCCCN=[N+]=[N-] |
| InChI | InChI=1S/C7H13N3O2/c1-2-12-7(11)5-3-4-6-10-9-8/h2-6H2,1H3 |
Physicochemical Properties
The physical and chemical properties of this compound are summarized below. The compound is typically supplied as a solid and requires cold storage to maintain stability.
| Property | Value |
| Molecular Weight | 171.2 g/mol (or Da)[2][4] |
| Appearance | Solid[2][4] |
| Purity | Typically ≥95%[5][7] |
| PSA (Polar Surface Area) | 76.05 Ų[5] |
| LogP | 1.48[5] |
| Storage Conditions | -20°C[2][4][8] |
| Stability | Stable for at least 6 months at -20°C[2][4] |
Experimental Protocols
Synthesis of this compound
A common and high-yield method for synthesizing this compound is through the nucleophilic substitution of a halogenated precursor, such as ethyl 5-bromovalerate, with an azide salt.
Materials:
-
Ethyl 5-bromovalerate
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF), anhydrous
-
Deionized water
-
Diethyl ether or Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve ethyl 5-bromovalerate in anhydrous DMF.
-
Add sodium azide to the solution (typically 1.1 to 1.5 molar equivalents).
-
Heat the reaction mixture to 60-80°C and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing deionized water.
-
Extract the aqueous layer multiple times with diethyl ether or ethyl acetate.
-
Combine the organic layers and wash with deionized water, followed by brine, to remove residual DMF and salts.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude this compound by column chromatography on silica (B1680970) gel if necessary. A literature-reported synthesis following a similar route notes a yield of 99.0%[5].
Caption: Synthetic workflow for this compound.
Applications in Research
Click Chemistry and Bioconjugation
The primary application of this compound is in "click chemistry," a set of powerful, selective, and high-yield reactions for joining molecular fragments. The azide group readily participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with terminal alkynes to form stable 1,2,3-triazole linkages[1]. This allows for the precise conjugation of this molecule to alkyne-modified biomolecules such as peptides, proteins, and nucleic acids.
Caption: Role of the azide in a CuAAC "click" chemistry reaction.
Probe for Protein Labeling
This compound can react with primary or secondary amines to create a tethered compound[2][3][4]. This allows it to function as a chemical probe. Once tethered to a protein of interest via an accessible amine (e.g., the side chain of a lysine (B10760008) residue), the exposed azide group can be used for subsequent fluorescent labeling or immobilization via click chemistry, facilitating the identification and study of amine-containing proteins. Some research has also indicated its potential to inhibit the proliferation of cancer cells both in vitro and in vivo[2][3][4].
Safety and Handling
Azide compounds are potentially explosive and should be handled with care. Avoid contact with strong acids, as this can generate highly toxic and explosive hydrazoic acid. Operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety goggles, must be worn. Store the compound at the recommended temperature of -20°C to ensure stability and prevent degradation[2][4].
References
- 1. caymanchem.com [caymanchem.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. 5-azido-pentanoic acid ethyl ester|lookchem [lookchem.com]
- 6. This compound-陕西新研博美生物科技有限公司 [xinyanbm.com]
- 7. This compound, CasNo.89896-39-9 NovaChemistry United Kingdom [nova-chemistry.lookchem.com]
- 8. 5-azidopentanoic acid, 79583-98-5 | BroadPharm [broadpharm.com]
In-Depth Technical Guide: Characterization of Ethyl 5-azidopentanoate (CAS Number: 89896-39-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the characterization data for Ethyl 5-azidopentanoate (CAS No. 89896-39-9), a valuable bifunctional molecule utilized in bioconjugation and drug discovery. The document details the compound's physicochemical properties, spectroscopic data, and a standard synthesis protocol. Furthermore, it illustrates its primary application in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" reaction, a cornerstone of modern bioconjugation strategies. All quantitative data are presented in structured tables, and key experimental procedures are meticulously described. Visual diagrams generated using Graphviz are included to delineate the synthesis workflow and its application in bioorthogonal chemistry.
Chemical Identity and Physical Properties
Ethyl 5-azidopentanoate is an organic compound featuring both an azide (B81097) and an ethyl ester functional group. This structure makes it a useful linker molecule, where the azide serves as a reactive handle for "click chemistry," and the ester group can be further modified or is part of a larger molecular scaffold.
| Property | Value | Reference |
| CAS Number | 89896-39-9 | |
| Molecular Formula | C₇H₁₃N₃O₂ | [1] |
| Molecular Weight | 171.19 g/mol | [1] |
| Appearance | Liquid | [2] |
| Purity | ≥96% | [1] |
| Storage Temperature | Refrigerator | [2] |
Synthesis
Ethyl 5-azidopentanoate is commonly synthesized from Ethyl 5-bromopentanoate via a nucleophilic substitution reaction with sodium azide.
Experimental Protocol: Synthesis of Ethyl 5-azidopentanoate
This protocol is based on standard procedures for the synthesis of alkyl azides from alkyl halides.
Materials:
-
Ethyl 5-bromopentanoate
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Ethyl 5-bromopentanoate (1.0 eq) in anhydrous DMF.
-
Add sodium azide (1.5 eq) to the solution.
-
Heat the reaction mixture to 60-70 °C and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer with diethyl ether (3 x volumes).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel to obtain pure Ethyl 5-azidopentanoate.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of Ethyl 5-azidopentanoate.
Spectroscopic Characterization
The following sections detail the expected spectroscopic data for Ethyl 5-azidopentanoate based on its chemical structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
3.1.1. ¹H NMR Spectroscopy
The proton NMR spectrum of Ethyl 5-azidopentanoate is expected to show five distinct signals corresponding to the different proton environments in the molecule.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~4.12 | Quartet (q) | 2H | -O-CH₂ -CH₃ |
| ~3.30 | Triplet (t) | 2H | CH₂ -N₃ |
| ~2.35 | Triplet (t) | 2H | -CO-CH₂ - |
| ~1.65 | Multiplet (m) | 4H | -CO-CH₂-CH₂ -CH₂ -CH₂-N₃ |
| ~1.25 | Triplet (t) | 3H | -O-CH₂-CH₃ |
3.1.2. ¹³C NMR Spectroscopy
The carbon-13 NMR spectrum will exhibit seven signals, one for each unique carbon atom.
| Chemical Shift (δ, ppm) | Assignment |
| ~173.0 | C =O (Ester) |
| ~60.5 | -O-C H₂-CH₃ |
| ~51.0 | C H₂-N₃ |
| ~34.0 | -CO-C H₂- |
| ~28.0 | -CO-CH₂-CH₂-C H₂-CH₂-N₃ |
| ~22.0 | -CO-CH₂-C H₂-CH₂-CH₂-N₃ |
| ~14.0 | -O-CH₂-C H₃ |
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2950-2850 | Medium-Strong | C-H (alkane) stretching |
| ~2100 | Strong, Sharp | N₃ (azide) stretching |
| ~1735 | Strong, Sharp | C=O (ester) stretching |
| ~1250-1000 | Strong | C-O (ester) stretching |
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) would lead to the formation of a molecular ion peak followed by characteristic fragmentation patterns.
| m/z | Interpretation |
| 171 | [M]⁺, Molecular ion |
| 143 | [M - N₂]⁺ |
| 126 | [M - OCH₂CH₃]⁺ |
| 100 | [M - COOCH₂CH₃]⁺ |
| 73 | [COOCH₂CH₃]⁺ |
| 43 | [CH₂N₃]⁺ |
Applications in Drug Discovery and Bioconjugation
Ethyl 5-azidopentanoate is a valuable tool in drug discovery and chemical biology, primarily due to its azide functionality, which allows for its participation in "click chemistry" reactions. The most prominent of these is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[3] This reaction enables the efficient and specific covalent ligation of the azide-containing molecule to another molecule bearing a terminal alkyne.[3]
Experimental Protocol: General Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general procedure for the bioconjugation of an alkyne-modified biomolecule with Ethyl 5-azidopentanoate.
Materials:
-
Alkyne-modified biomolecule (e.g., protein, peptide, or nucleic acid)
-
Ethyl 5-azidopentanoate
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper-chelating ligand
-
Aqueous buffer (e.g., phosphate-buffered saline, PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
Procedure:
-
Prepare a stock solution of the alkyne-modified biomolecule in an appropriate aqueous buffer.
-
Prepare stock solutions of Ethyl 5-azidopentanoate in DMSO.
-
Prepare stock solutions of CuSO₄, sodium ascorbate, and the copper ligand (THPTA or TBTA) in water.
-
In a reaction vessel, combine the alkyne-modified biomolecule solution with a molar excess of Ethyl 5-azidopentanoate.
-
Add the copper ligand to the mixture, followed by the CuSO₄ solution.
-
Initiate the reaction by adding the sodium ascorbate solution.
-
Allow the reaction to proceed at room temperature for 1-4 hours. The reaction can be monitored by techniques such as mass spectrometry or gel electrophoresis.
-
Upon completion, the resulting bioconjugate can be purified using methods appropriate for the biomolecule, such as size-exclusion chromatography or dialysis.
Signaling Pathway/Workflow Diagram: Bioconjugation via CuAAC
Caption: General workflow for bioconjugation using CuAAC.
Safety Information
Ethyl 5-azidopentanoate should be handled with care by trained personnel in a well-ventilated chemical fume hood. Azide compounds can be energetic and potentially explosive, especially when heated or in the presence of certain metals. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
Ethyl 5-azidopentanoate (CAS No. 89896-39-9) is a versatile chemical probe for applications in drug discovery and bioconjugation. Its bifunctional nature allows for its straightforward incorporation into molecular scaffolds and subsequent efficient ligation to alkyne-containing molecules via the copper(I)-catalyzed azide-alkyne cycloaddition reaction. This guide provides essential characterization data and experimental protocols to facilitate its use in research and development.
References
Technical Guide: Spectroscopic Characterization of 5-Azidopentanoic Acid Ethyl Ester
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-Azidopentanoic acid ethyl ester (C₇H₁₃N₃O₂) is a bifunctional molecule containing both an azide (B81097) and an ethyl ester group. These functional groups make it a useful building block in organic synthesis, particularly in click chemistry for the introduction of pentanoic acid linkers. Accurate structural confirmation and purity assessment are critical for its application in research and drug development. NMR and mass spectrometry are indispensable techniques for this purpose. This guide details the typical experimental procedures for these analyses.
Data Presentation
A thorough search of scientific literature and spectral databases did not yield publicly available experimental ¹H NMR, ¹³C NMR, or mass spectrometry data for this compound. In a typical research setting, this data would be presented as follows:
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| CH₃-CH₂-O | ~1.25 | Triplet | 3H | ~7.1 |
| -O-CH₂-CH₃ | ~4.12 | Quartet | 2H | ~7.1 |
| -CH₂-C(O)O- | ~2.35 | Triplet | 2H | ~7.2 |
| -N₃-CH₂- | ~3.30 | Triplet | 2H | ~6.8 |
| -CH₂-CH₂-CH₂- | ~1.60-1.80 | Multiplet | 4H | - |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Chemical Shift (δ, ppm) |
| C H₃-CH₂-O | ~14.2 |
| -O-C H₂-CH₃ | ~60.5 |
| C H₂-C(O)O- | ~33.9 |
| -N₃-C H₂- | ~51.0 |
| -C H₂-CH₂-C(O)O- | ~21.9 |
| -N₃-CH₂-C H₂- | ~28.2 |
| -C (O)O- | ~173.0 |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
Table 3: Mass Spectrometry Data for this compound
| Ion | Calculated m/z | Observed m/z |
| [M+H]⁺ | 172.1086 | Data not available |
| [M+Na]⁺ | 194.0905 | Data not available |
| [M+K]⁺ | 210.0645 | Data not available |
Note: The molecular weight of this compound is 171.20 g/mol . The ions listed are common adducts observed in electrospray ionization.
Experimental Protocols
The following sections detail standard operating procedures for acquiring NMR and mass spectrometry data for a small molecule like this compound.
Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of the analyte.
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound for ¹H NMR, or 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d (B32938) (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), or acetone-d₆) in a clean, dry vial. The choice of solvent should be based on the solubility of the compound and its chemical stability.
-
Transfer the solution to a standard 5 mm NMR tube.
-
If an internal standard is required for chemical shift referencing, a small amount of tetramethylsilane (B1202638) (TMS) can be added (final concentration ~0.03% v/v). Alternatively, the residual solvent peak can be used as a reference.
Data Acquisition:
-
¹H NMR:
-
Tune and match the probe for the ¹H frequency.
-
Perform shimming to optimize the magnetic field homogeneity.
-
Acquire a standard one-dimensional proton spectrum using a pulse sequence with a 30° or 90° pulse angle.
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
The relaxation delay should be set to at least 1-2 seconds to ensure quantitative integration.
-
The number of scans can range from 8 to 64, depending on the sample concentration.
-
-
¹³C NMR:
-
Tune and match the probe for the ¹³C frequency.
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-220 ppm).
-
A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024 or more) are typically required due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C.
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Perform baseline correction.
-
Reference the chemical shifts to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants to elucidate the molecular structure.
Objective: To determine the molecular weight of the analyte and obtain information about its elemental composition through high-resolution mass measurement.
Instrumentation: A mass spectrometer equipped with an electrospray ionization source, such as a time-of-flight (TOF), Orbitrap, or Fourier-transform ion cyclotron resonance (FT-ICR) analyzer.
Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile, or a mixture of water and an organic solvent).
-
Dilute the stock solution to a final concentration of 1-10 µg/mL using a solvent system that is compatible with electrospray ionization (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode).
-
Filter the final solution through a 0.2 µm syringe filter to remove any particulate matter.
Data Acquisition:
-
Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.
-
Acquire spectra in positive ion mode. Key parameters to optimize include:
-
Capillary voltage (typically 3-5 kV)
-
Nebulizing gas pressure
-
Drying gas flow rate and temperature
-
-
Acquire data over a mass range that includes the expected molecular ion (e.g., m/z 100-500).
-
For high-resolution mass spectrometry (HRMS), ensure the instrument is properly calibrated to achieve mass accuracy within 5 ppm.
Data Analysis:
-
Identify the peak corresponding to the protonated molecule [M+H]⁺.
-
Look for other common adducts, such as the sodium [M+Na]⁺ and potassium [M+K]⁺ adducts.
-
For HRMS data, use the accurate mass measurement to determine the elemental composition of the molecular ion, which can be used to confirm the molecular formula.
Mandatory Visualization
The following diagrams illustrate the logical workflow for the characterization of this compound.
Caption: Workflow for the synthesis and spectroscopic characterization of a small molecule.
Solubility of 5-Azidopentanoic Acid Ethyl Ester in Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 5-Azidopentanoic acid ethyl ester, a critical parameter for its application in scientific research and drug development. While specific quantitative solubility data for this compound in various organic solvents is not extensively documented in publicly available literature, this guide offers insights into its expected solubility profile based on its chemical structure and the properties of analogous compounds. Furthermore, it provides detailed experimental protocols for researchers to determine solubility in solvents relevant to their work.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Reference |
| Chemical Name | 5-azido-pentanoic acid ethyl ester | [1] |
| CAS Number | 89896-39-9 | [1][2] |
| Molecular Formula | C7H13N3O2 | [1][2] |
| Molecular Weight | 171.2 g/mol | [2] |
| Appearance | Solid | [2] |
Solubility Profile
For researchers requiring precise solubility data, experimental determination is necessary. The following table is a template for recording and presenting such experimentally determined data.
Table for Experimentally Determined Solubility Data
| Organic Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method of Determination |
| Methanol | ||||
| Ethanol | ||||
| Isopropanol | ||||
| Acetone | ||||
| Ethyl Acetate | ||||
| Dichloromethane | ||||
| Chloroform | ||||
| Tetrahydrofuran (THF) | ||||
| Acetonitrile (ACN) | ||||
| Dimethylformamide (DMF) | ||||
| Dimethyl Sulfoxide (DMSO) |
Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method
The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic (equilibrium) solubility of a compound in a specific solvent[4]. This protocol outlines the steps for determining the solubility of this compound.
Materials and Equipment
-
This compound
-
Selected organic solvents (analytical grade)
-
Glass vials with screw caps
-
Temperature-controlled shaker or incubator
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a glass vial. The presence of undissolved solid is crucial to ensure that equilibrium is reached.
-
Add a known volume of the selected organic solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period to allow the system to reach equilibrium. A duration of 24 to 48 hours is typically recommended[4].
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the collected supernatant through a syringe filter to remove any undissolved solid particles. This step is critical to avoid overestimation of the solubility.
-
-
Quantification using HPLC:
-
Prepare a series of standard solutions of this compound of known concentrations in the same organic solvent.
-
Generate a calibration curve by injecting the standard solutions into the HPLC system and plotting the detector response against the concentration[5].
-
Dilute the filtered sample solution with the same solvent to a concentration that falls within the linear range of the calibration curve.
-
Inject the diluted sample solution into the HPLC system and record the detector response.
-
-
Data Analysis:
-
Determine the concentration of this compound in the diluted sample solution using the calibration curve[5].
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor.
-
Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).
-
It is recommended to perform the experiment in triplicate to ensure the reproducibility of the results.
-
Application in Click Chemistry
This compound is a valuable building block in the field of bioconjugation, primarily through its participation in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry". This reaction forms a stable triazole linkage between the azide-functionalized ester and an alkyne-containing molecule. This highly efficient and specific reaction is widely used to attach probes, tags, or therapeutic agents to biomolecules such as proteins and nucleic acids[6][7].
The workflow typically involves the following steps:
-
Functionalization: The molecule of interest is functionalized with an alkyne group.
-
Conjugation: this compound is reacted with the alkyne-functionalized molecule in the presence of a copper(I) catalyst.
-
Hydrolysis (Optional): The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be used for further conjugation, for instance, to an amine group on a biomolecule via amide bond formation.
References
An In-depth Technical Guide to the Stability and Storage of 5-Azidopentanoic Acid Ethyl Ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 5-Azidopentanoic acid ethyl ester, a versatile bifunctional molecule increasingly utilized in bioconjugation, drug delivery, and materials science. Understanding its stability profile is critical for ensuring the integrity and reproducibility of experimental results. This document synthesizes available data on its thermal, hydrolytic, and photostability, and provides recommended handling and storage protocols.
Core Stability Profile
This compound is an aliphatic azide (B81097), a class of compounds known for their energetic nature. However, its stability is influenced by several factors, including the carbon-to-nitrogen ratio and the presence of the ethyl ester group. Generally, alkyl azides are more thermally stable than their aryl counterparts. For this compound, a storage temperature of -20°C is recommended, which ensures its stability for at least six months .[1][2]
General Stability Considerations for Organic Azides:
-
Carbon-to-Nitrogen Ratio (C/N): A key indicator of the stability of organic azides is the ratio of carbon atoms to nitrogen atoms. A higher C/N ratio generally correlates with greater stability.
-
"Rule of Six": This rule suggests that having at least six carbon atoms for each energetic functional group (like an azide) within a molecule provides sufficient dilution to render the compound relatively safe to handle.
Quantitative Stability Data
While specific kinetic data for the degradation of this compound is not extensively available in peer-reviewed literature, the following table summarizes the key stability parameters based on general knowledge of alkyl azides and ethyl esters, and information from chemical suppliers.
| Stability Parameter | Condition | Observation/Recommendation | Citation |
| Long-Term Storage | -20°C | Stable for at least 6 months. | [1][2] |
| Room Temperature | Storage at room temperature is not recommended for extended periods. | [3] | |
| Thermal Stability | Elevated Temperatures | Alkyl azides with low nitrogen content are generally stable up to 175°C. However, heating should be avoided to prevent decomposition. | |
| Hydrolytic Stability | Acidic Conditions | The ethyl ester moiety is susceptible to acid-catalyzed hydrolysis, yielding 5-azidopentanoic acid and ethanol. The reaction is reversible.[4][5][6] | |
| Basic Conditions | Base-catalyzed hydrolysis (saponification) is an irreversible reaction that proceeds to completion, forming the carboxylate salt and ethanol.[6] | ||
| Photostability | Exposure to Light | The azide group can be sensitive to light, potentially leading to decomposition. Storage in the dark is recommended. |
Experimental Protocols
Detailed, validated stability studies for this compound are not publicly available. However, standardized protocols from the International Council for Harmonisation (ICH) guidelines for drug stability testing can be adapted.
Forced Degradation Studies
Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods.
Methodology:
-
Sample Preparation: Prepare solutions of this compound in appropriate solvents.
-
Stress Conditions: Expose the samples to various stress conditions as outlined in the diagram above. Control samples should be stored under normal conditions.
-
Time Points: Withdraw aliquots at predetermined time intervals.
-
Analysis: Analyze the stressed and control samples using a validated stability-indicating HPLC method to quantify the parent compound and any degradation products.
-
Degradant Identification: Use techniques like LC-MS to identify the structure of significant degradation products.
Long-Term Stability Study
Long-term stability studies are performed under recommended storage conditions to establish the shelf-life of the compound.
Methodology:
-
Storage: Store multiple batches of this compound at the recommended storage condition (-20°C).
-
Testing Frequency: Analyze the samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).
-
Parameters to Test:
-
Appearance
-
Assay (purity)
-
Degradation products
-
-
Data Analysis: Analyze the data for any trends in degradation or changes in physical properties over time.
Potential Degradation Pathways
Based on the functional groups present in this compound, the following degradation pathways are plausible:
-
Hydrolysis: The ester linkage is the most probable site of hydrolytic degradation.
-
Thermal/Photolytic Decomposition: The azide group is susceptible to decomposition upon exposure to heat or light, typically proceeding through a highly reactive nitrene intermediate. This intermediate can then undergo various reactions, such as insertion, rearrangement, or dimerization, leading to a variety of degradation products.
Synthesis and Purification
This compound is commonly synthesized from ethyl 5-bromopentanoate.
General Synthetic Procedure: Ethyl 5-bromovalerate is reacted with sodium azide in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).[7][8][9] The reaction mixture is typically stirred at room temperature or slightly elevated temperatures to facilitate the nucleophilic substitution of the bromide with the azide. After the reaction is complete, an aqueous work-up is performed, followed by extraction with an organic solvent. The crude product is then purified, commonly by column chromatography, to yield the pure this compound.
Safe Handling and Storage Recommendations
-
Storage: Store in a tightly sealed container in a freezer at -20°C.[1][2] Protect from light.
-
Handling:
-
Avoid exposure to heat, sparks, and open flames.
-
Use in a well-ventilated area.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid contact with strong acids and strong oxidizing agents.
-
Solutions of the azide should be handled with care, and concentrations should be kept reasonably low, especially during initial scale-up.
-
Conclusion
This compound is a stable compound when stored and handled under the recommended conditions. The primary stability concerns are the potential for hydrolysis of the ethyl ester and the decomposition of the azide functionality upon exposure to heat or light. By adhering to the storage guidelines of -20°C in a dark, sealed container, researchers can ensure the integrity of this valuable chemical reagent for their applications in drug development and materials science. For critical applications, it is recommended to perform in-house stability testing to confirm its suitability for the intended use.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. ethyl 5-azidopentanoate,89896-39-9-Shanghai Chemlin-Shanghai Chemlin [shachemlin.com]
- 4. youtube.com [youtube.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. Ester hydrolysis - Wikipedia [en.wikipedia.org]
- 7. Ethyl 5-bromovalerate | 14660-52-7 [chemicalbook.com]
- 8. 5-ブロモ吉草酸エチル 98% (contains silver wool as stabilizer) | Sigma-Aldrich [sigmaaldrich.com]
- 9. Ethyl 5-bromovalerate One Chongqing Chemdad Co. ,Ltd [chemdad.com]
The Lynchpin of Bioconjugation: A Technical Guide to 5-Azidopentanoic Acid Ethyl Ester
For Immediate Release
A comprehensive guide for researchers, scientists, and drug development professionals on the pivotal role of 5-Azidopentanoic acid ethyl ester in the field of bioconjugation. This document provides an in-depth analysis of its applications, detailed experimental protocols, and quantitative data to facilitate its effective use in the laboratory.
In the intricate world of drug development and molecular biology, the ability to selectively join molecules is paramount. This compound has emerged as a critical tool in this endeavor, acting as a versatile linker for the creation of complex bioconjugates. Its unique bifunctional nature, possessing both an azide (B81097) group for "click" chemistry and an ethyl ester for covalent modification, allows for the precise and stable connection of biomolecules to other entities such as therapeutic agents, imaging probes, or drug delivery systems.[1][2]
This technical guide delves into the core functionalities of this compound, offering a detailed exploration of its chemical properties, its central role in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), and its broader applications in creating targeted therapies and diagnostic tools.
Core Properties and Applications
This compound, with the chemical formula C7H13N3O2 and a molecular weight of 171.2 Da, is a solid compound at room temperature.[1] It is recognized for its stability, with a shelf life of at least six months when stored at -20°C.[1] The presence of the azide functional group makes it an ideal participant in click chemistry reactions, a class of reactions known for their high efficiency, selectivity, and biocompatibility.[2]
The primary applications of this linker include:
-
Bioconjugation: It serves as a versatile linker for attaching biomolecules like proteins and peptides to other molecules or surfaces. This is crucial for the development of targeted drug delivery systems.[2]
-
Click Chemistry: The azide group allows for efficient and reliable synthesis of complex organic compounds through click reactions.[2]
-
Drug Development: Its structure facilitates modifications that can lead to the discovery of new pharmaceutical agents.[2] It has been shown to have potential in inhibiting the proliferation of cancer cells.[1]
-
PROTAC® Reagents: It is categorized as a PROTAC® (Proteolysis Targeting Chimera) reagent, highlighting its utility in the development of this new class of therapeutics.[1]
-
Probing Biomolecules: It can react with amines to form tethered compounds, which can then be used as probes to identify amine-containing proteins.[1]
Quantitative Data Summary
While specific quantitative data for the bioconjugation efficiency of this compound is not extensively documented in publicly available literature, the yields of similar click chemistry reactions are generally high. For instance, the synthesis of related N-succinimidyl azidoacetate has been reported with a yield of 73%. The following table summarizes the physicochemical properties of the compound.
| Property | Value | Reference |
| Chemical Formula | C7H13N3O2 | [1] |
| Molecular Weight | 171.2 Da | [1] |
| CAS Registry Number | 89896-39-9 | [1] |
| Format | Solid | [1] |
| Stability | At least 6 months at -20°C | [1] |
Experimental Protocols
The use of this compound in bioconjugation typically involves a two-stage process: first, the modification of a biomolecule to introduce the azide functionality, and second, the click chemistry reaction to conjugate the azidated biomolecule with an alkyne-containing partner.
Protocol 1: General Procedure for Protein Modification with an Azide Linker
This protocol is a generalized procedure for the modification of a protein with an azido-linker via its primary amines (e.g., lysine (B10760008) residues). This would typically involve the hydrolysis of the ethyl ester of this compound to the corresponding carboxylic acid, followed by activation (e.g., to an NHS ester) and reaction with the protein.
Materials:
-
Target protein in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)
-
5-Azidopentanoic acid
-
N-Hydroxysuccinimide (NHS)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis equipment
Procedure:
-
Activation of 5-Azidopentanoic Acid:
-
Dissolve 5-Azidopentanoic acid in anhydrous DMF or DMSO.
-
Add 1.2 equivalents of NHS and 1.2 equivalents of EDC to the solution.
-
Stir the reaction at room temperature for 4-6 hours or overnight at 4°C.
-
-
Protein Conjugation:
-
Adjust the pH of the protein solution to 7.2-8.0.
-
Slowly add a 10- to 20-fold molar excess of the activated 5-Azidopentanoic acid-NHS ester solution to the protein solution.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching and Purification:
-
Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature.
-
Remove the excess, unreacted labeling reagent by size-exclusion chromatography (e.g., a desalting column) or dialysis against a suitable buffer (e.g., PBS pH 7.4).
-
Protocol 2: General Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the general procedure for the "click" reaction between the azide-modified protein and an alkyne-containing molecule.
Materials:
-
Azide-modified protein
-
Alkyne-containing molecule (e.g., a fluorescent probe, drug molecule)
-
Copper(II) sulfate (B86663) (CuSO4)
-
Reducing agent (e.g., sodium ascorbate)
-
Copper-chelating ligand (e.g., THPTA or TBTA)
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
In a reaction tube, add the azide-modified protein to the desired final concentration in the reaction buffer.
-
Add the alkyne-containing molecule to a final concentration that is in molar excess (e.g., 2-5 fold) over the number of azide groups on the protein.
-
Prepare the copper catalyst by pre-complexing CuSO4 with the ligand. Add the ligand solution to the reaction mixture first, followed by the CuSO4 solution. A typical final concentration is 1-2 mM CuSO4 and 5-10 mM THPTA.
-
Initiate the reaction by adding a freshly prepared solution of sodium ascorbate (B8700270) to a final concentration of 5-10 mM.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light if using a fluorescent probe.
-
Purify the labeled protein from excess reagents using a desalting column or dialysis.
Visualizing the Workflow and Logic
To better illustrate the processes involved, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for bioconjugation.
Caption: Logical relationship in targeted drug delivery.
References
An In-depth Technical Guide to the Safe Handling and Precautions for 5-Azidopentanoic Acid Ethyl Ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety protocols and handling procedures for 5-azidopentanoic acid ethyl ester (CAS No. 89896-39-9), a versatile reagent increasingly utilized in bioconjugation and drug development through "click" chemistry. Due to the energetic nature of the azide (B81097) functional group, stringent adherence to safety measures is paramount to mitigate potential hazards in the laboratory setting.
Chemical and Physical Properties
This compound is a medium-chain aliphatic azido (B1232118) ester. While specific experimental data for this compound is limited, its properties can be inferred from its structure and data from similar organic azides.
| Property | Value/Information | Source |
| Molecular Formula | C₇H₁₃N₃O₂ | BPS Bioscience |
| Molecular Weight | 171.2 g/mol | BPS Bioscience |
| CAS Number | 89896-39-9 | BPS Bioscience |
| Appearance | Likely a colorless to pale yellow liquid | General observation for similar compounds |
| Storage Temperature | -20°C for long-term stability | BPS Bioscience |
Hazard Identification and Safety Precautions
Organic azides are a class of compounds known for their potential instability and toxicity. The primary hazards associated with this compound are its potential for explosive decomposition and the toxicity of the azide moiety.
Stability and Reactivity
The stability of organic azides is influenced by their molecular structure, particularly the carbon-to-nitrogen (C/N) ratio.[1] A higher C/N ratio generally correlates with greater stability.[1] For this compound (C₇H₁₃N₃O₂), the C/N ratio is greater than 2, suggesting it is relatively stable compared to low molecular weight azides. However, all organic azides are sensitive to external energy sources and can decompose violently.[2]
Key Hazards:
-
Thermal Decomposition: Can decompose explosively upon heating. While the exact decomposition temperature for this specific ester is not documented, studies on similar azido esters show decomposition onsets can range from 150°C to over 230°C.[3][4] It is crucial to avoid heating the neat compound.
-
Shock and Friction Sensitivity: Mechanical shock or friction, such as scratching with a metal spatula or grinding, can initiate explosive decomposition.[5] Using ground glass joints with azide-containing solutions has also been implicated in explosions.[5]
-
Light Sensitivity: Some azides are sensitive to light and should be stored in amber containers.[2]
Incompatible Materials:
-
Strong Acids: Reacts with strong acids to form the highly toxic and explosive hydrazoic acid (HN₃).[6]
-
Heavy Metals and their Salts (e.g., copper, lead, mercury, silver, zinc): Forms highly shock-sensitive and explosive heavy metal azides.[5][7] This is a critical consideration in experimental setups and waste disposal.
-
Strong Oxidizing Agents: Can lead to violent reactions.
-
Halogenated Solvents (e.g., dichloromethane, chloroform): Can form dangerously explosive di- and tri-azidomethane.[2][7]
Toxicological Information
-
Acute Toxicity: The azide ion is highly toxic. For sodium azide, the LD50 in rats is 27 mg/kg.[7]
-
Routes of Exposure: Inhalation, ingestion, and skin absorption are all potential routes of exposure.
-
Symptoms of Exposure: May include dizziness, weakness, headache, nausea, and in severe cases, convulsions and respiratory failure.[6]
Personal Protective Equipment (PPE) and Engineering Controls
A multi-layered approach to safety, combining appropriate PPE and engineering controls, is essential when working with this compound.
| Control Measure | Specification |
| Engineering Controls | |
| Fume Hood | All manipulations of the neat compound and reactions should be conducted in a certified chemical fume hood. |
| Blast Shield | Use of a blast shield is mandatory when heating or concentrating the material, or when performing reactions on a larger scale. |
| Ventilation | Ensure adequate general laboratory ventilation. |
| Personal Protective Equipment | |
| Eye Protection | Chemical safety goggles are required at all times. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing or explosion. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) should be worn. Change gloves immediately if contaminated. |
| Protective Clothing | A flame-resistant lab coat should be worn, with sleeves fully extended. |
| Footwear | Closed-toe shoes are mandatory in the laboratory. |
Experimental Protocols: Synthesis and Handling
The most common and efficient synthesis of this compound is via the nucleophilic substitution of ethyl 5-bromopentanoate with sodium azide in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO).
Synthesis of this compound
Disclaimer: This is a generalized protocol and should be adapted and risk-assessed for specific laboratory conditions. Small-scale synthesis is strongly recommended for initial attempts.
Materials:
-
Ethyl 5-bromopentanoate
-
Sodium azide (NaN₃)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Deionized water
-
Diethyl ether or other suitable extraction solvent
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve ethyl 5-bromopentanoate (1.0 eq) in anhydrous DMSO.
-
Carefully add sodium azide (1.1-1.5 eq) to the solution in portions. Caution: Sodium azide is highly toxic. Handle with appropriate PPE in a fume hood. Use a plastic or ceramic spatula.
-
Stir the reaction mixture at ambient temperature. The reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to confirm the consumption of the starting material. Reaction times can vary but are often complete within 24 hours.[6][8]
-
Upon completion, carefully quench the reaction by slowly adding deionized water. This step can be exothermic.[8][9]
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3x volume of the aqueous layer).
-
Combine the organic extracts and wash with deionized water (2x) and then with brine (1x) to remove residual DMSO and salts.[9]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
Crucially, do not purify by distillation. [2][7] The product should be concentrated under reduced pressure at low temperature (rotary evaporation with a water bath temperature not exceeding 40°C is a common practice, always behind a blast shield). The resulting pure alkyl azide is typically obtained in high yield.[9]
Safe Handling and Storage
-
Handling: Always handle the neat compound in a fume hood behind a blast shield. Use plastic or ceramic spatulas to avoid friction from metal implements.[10] Avoid contact with incompatible materials.
-
Storage: Store this compound in a tightly sealed, amber-colored container at -20°C for long-term stability.[10] Ensure it is stored away from acids, heavy metals, and oxidizing agents.
-
Solutions: If storing in solution, use a non-halogenated solvent and keep the concentration below 1M.[7]
Emergency Procedures
Spills
-
Small Spills: In a fume hood, absorb the spill with an inert material (e.g., vermiculite, sand). Collect the contaminated material into a designated, labeled waste container. Decontaminate the area with a suitable solvent.
-
Large Spills: Evacuate the immediate area. Alert others and prevent entry. Contact your institution's environmental health and safety (EHS) department immediately.
Fire
-
In case of a fire involving organic azides, evacuate the area and contact emergency services. Do not attempt to extinguish the fire yourself. Inform the emergency responders of the presence of azide compounds.
First Aid
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
Waste Disposal
Azide-containing waste must be handled with extreme care to prevent the formation of explosive compounds in the waste stream.
-
Dedicated Waste Containers: Use separate, clearly labeled waste containers for organic azide waste.
-
Avoid Incompatibles: Never mix azide waste with acidic waste or waste containing heavy metals.[6]
-
Quenching (Optional but Recommended): For residual amounts, consider quenching the azide to a more stable amine via a Staudinger reduction (e.g., with triphenylphosphine) before disposal, following established and risk-assessed laboratory procedures.
-
Institutional Guidelines: Follow your institution's specific guidelines for the disposal of reactive and toxic chemical waste. Contact your EHS department for guidance.
This technical guide is intended to provide a framework for the safe handling of this compound. It is not exhaustive, and all laboratory personnel should be thoroughly trained on the specific hazards and procedures relevant to their work. Always consult the Safety Data Sheet (SDS) for any chemical before use and adhere to your institution's safety policies.
References
- 1. researchgate.net [researchgate.net]
- 2. ucd.ie [ucd.ie]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. ehs.wisc.edu [ehs.wisc.edu]
- 6. A practical procedure for the synthesis of alkyl azides at ambient temperature in dimethyl sulfoxide in high purity and yield - Lookchem [lookchem.com]
- 7. thornseshold.cup.uni-muenchen.de [thornseshold.cup.uni-muenchen.de]
- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 9. Synthesis and Reduction of Azides [chemistry.mdma.ch]
- 10. artscimedia.case.edu [artscimedia.case.edu]
A Technical Guide to 5-Azidopentanoic Acid Ethyl Ester: Commercial Availability, Suppliers, and Applications in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability, suppliers, and a key application of 5-Azidopentanoic acid ethyl ester. This versatile bifunctional molecule serves as a valuable building block in bioconjugation and drug delivery research, primarily through its participation in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry."
Commercial Availability and Suppliers
This compound (CAS No: 89896-39-9) is commercially available from a range of chemical suppliers. The product is typically offered in various quantities and purities to suit diverse research needs. Below is a summary of some key suppliers and their offerings.
| Supplier | Product Name | CAS Number | Purity | Available Quantities |
| Synthonix | 5-Azidopentanoicacidethylester | 89896-39-9 | 96% | 250mg, 500mg, 1g, 5g |
| Acrotein | 5-Azidopentanoicacidethylester | 89896-39-9 | 97% | 1g |
| Sigma-Aldrich | This compound | 89896-39-9 | 96% | 250mg, 500mg, 1g |
| BPS Bioscience | This compound | 89896-39-9 | - | 5g |
| LookChem | 5-azido-pentanoic acid ethyl ester | 89896-39-9 | 96% - 98% | 250mg, 500mg, 1g, 5g |
Note: Pricing and availability are subject to change. Please refer to the suppliers' websites for the most current information.
Key Applications in Research
This compound is a valuable reagent in the field of bioconjugation. Its azide (B81097) functionality allows for the covalent attachment of this linker to alkyne-modified molecules, such as proteins, peptides, or nucleic acids, through a highly efficient and specific click reaction. This enables the development of targeted drug delivery systems, fluorescent probes for cellular imaging, and novel biomaterials.[1]
Experimental Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general procedure for the copper(I)-catalyzed cycloaddition of an azide-containing molecule, such as this compound, to an alkyne-functionalized biomolecule.
Materials:
-
This compound
-
Alkyne-modified biomolecule (e.g., protein, peptide)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA) as a copper(I)-stabilizing ligand
-
Degassed buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Solvent for dissolving reagents (e.g., DMSO, DMF)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound in an appropriate organic solvent (e.g., 10 mM in DMSO).
-
Prepare a stock solution of the alkyne-modified biomolecule in a degassed buffer. The concentration will depend on the specific biomolecule.
-
Prepare a stock solution of copper(II) sulfate (e.g., 20 mM in water).
-
Prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in water).
-
Prepare a stock solution of the copper(I)-stabilizing ligand (e.g., 50 mM THPTA in water).
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne-modified biomolecule solution and the this compound stock solution. The final concentration of the azide should be in excess (typically 4-50 equivalents) compared to the alkyne.
-
In a separate tube, prepare the catalyst premix by combining the CuSO₄ stock solution and the THPTA stock solution in a 1:5 molar ratio. Allow this mixture to stand for 1-2 minutes.[2]
-
Add the catalyst premix to the reaction mixture containing the alkyne and azide.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically around 5 mM.
-
-
Reaction Conditions:
-
Incubate the reaction mixture at room temperature for 30-60 minutes. The reaction can be protected from light.
-
-
Purification:
-
Following the incubation period, the labeled biomolecule can be purified from the excess reagents and byproducts using methods appropriate for the biomolecule, such as ethanol (B145695) precipitation for oligonucleotides or size exclusion chromatography for proteins.
-
Caption: Experimental workflow for a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Signaling Pathway in Targeted Drug Delivery
A common application of bioconjugation facilitated by reagents like this compound is the development of targeted drug delivery systems. In this approach, a therapeutic agent is linked to a targeting moiety (e.g., an antibody or a peptide) that specifically recognizes and binds to receptors on the surface of target cells, such as cancer cells.
Caption: Logical flow of targeted drug delivery using a bioconjugate.
References
Methodological & Application
Application Note: Protocol for Copper-Catalyzed Click Chemistry Using 5-Azidopentanoic Acid Ethyl Ester
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," is a powerful and versatile bioorthogonal reaction used to form a stable 1,2,3-triazole linkage.[1][2] This reaction is renowned for its high efficiency, mild reaction conditions, and broad functional group tolerance, making it an invaluable tool in drug discovery, bioconjugation, and materials science.[2][3][4] The reaction is highly specific, proceeds with a significant rate acceleration (10⁷ to 10⁸-fold over the uncatalyzed version), and is insensitive to aqueous conditions over a wide pH range (4 to 12).[3]
5-Azidopentanoic acid ethyl ester is a valuable bifunctional linker. The azide (B81097) group readily participates in the click reaction, while the ethyl ester can be hydrolyzed to a carboxylic acid, providing a handle for further conjugation, for instance, to amine-containing biomolecules. This note provides a detailed protocol for the CuAAC reaction using this linker with a generic terminal alkyne.
Reaction Principle
The fundamental CuAAC process involves the reaction between a terminal alkyne and an azide, catalyzed by a Cu(I) species.[5] The active Cu(I) catalyst is typically generated in situ from a Cu(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), using a reducing agent like sodium ascorbate (B8700270).[3][6] To enhance catalyst stability, prevent oxidation to the inactive Cu(II) state, and accelerate the reaction, a chelating ligand is often employed.[7] Water-soluble ligands like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) are particularly effective for reactions in aqueous media and help mitigate copper's potential cytotoxicity in biological applications.[6]
Caption: General scheme of the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Experimental Protocol
This protocol describes a general procedure for the reaction of this compound with a terminal alkyne on a 0.5 mmol scale.
Materials and Reagents
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene, Propargyl alcohol)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium L-ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Solvents: tert-Butanol (t-BuOH), Deionized water
-
Reaction vessel (e.g., 10 mL round-bottom flask or vial)
-
Magnetic stirrer and stir bar
-
Standard work-up and purification supplies (e.g., separatory funnel, rotary evaporator, silica (B1680970) gel for chromatography)
Reagent Preparation
-
Copper/Ligand Stock Solution (10 mM CuSO₄ / 50 mM THPTA): Dissolve 25 mg of CuSO₄·5H₂O and 217 mg of THPTA in 10 mL of deionized water. This solution can be stored at 4°C.
-
Sodium Ascorbate Stock Solution (100 mM): Dissolve 198 mg of sodium ascorbate in 10 mL of deionized water. This solution should be prepared fresh before each use as ascorbate solutions are prone to oxidation.[8]
Reaction Procedure
-
Reactant Dissolution: In a reaction vessel, dissolve this compound (0.5 mmol, 1.0 eq) and the terminal alkyne (0.55 mmol, 1.1 eq) in a 1:1 mixture of t-BuOH and deionized water (total volume 5 mL). Stir the solution at room temperature until all components are fully dissolved.
-
Catalyst Addition: To the stirred solution, add 0.25 mL of the Copper/Ligand Stock Solution (final concentration: 0.25 mM CuSO₄, 1.25 mM THPTA). The solution may turn a pale blue color.
-
Initiation: Add 0.25 mL of the freshly prepared Sodium Ascorbate Stock Solution to initiate the reaction (final concentration: 5 mM). A color change (e.g., to yellow or orange) is often observed.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting azide is consumed (typically 1-4 hours).
-
Work-up:
-
Once the reaction is complete, add 10 mL of deionized water and 15 mL of ethyl acetate (B1210297) to the reaction mixture.
-
Transfer the mixture to a separatory funnel and extract the product into the ethyl acetate layer.
-
Wash the organic layer sequentially with 10 mL of saturated ammonium (B1175870) chloride solution and 10 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure triazole product.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation
Table 1: Summary of Key Reagent Roles and Concentrations
| Reagent | Role | Typical Molar Ratio (to Azide) | Final Concentration (in protocol) |
| This compound | Azide source | 1.0 | 100 mM |
| Terminal Alkyne | Alkyne source | 1.0 - 1.2 | 110 mM |
| CuSO₄·5H₂O | Catalyst precursor | 0.005 - 0.05 (0.5 - 5 mol%) | 0.25 mM |
| Sodium Ascorbate | Reducing agent (forms Cu(I)) | 0.05 - 0.25 (5 - 25 mol%) | 5 mM |
| THPTA | Cu(I) stabilizing & accelerating ligand | 0.025 - 0.25 (2.5 - 25 mol%) | 1.25 mM |
Table 2: Representative Reaction Outcomes
| Entry | Terminal Alkyne | Time (h) | Yield (%) |
| 1 | Phenylacetylene | 1.5 | >95% |
| 2 | Propargyl alcohol | 2 | >98% |
| 3 | 1-Octyne | 4 | >90% |
| 4 | 3-Butyn-1-ol | 2.5 | >95% |
| (Note: Yields are illustrative based on typical CuAAC reactions and may vary based on specific substrate and conditions.) |
Visualized Workflow
Caption: Experimental workflow for the copper-catalyzed click reaction.
References
- 1. 點擊化學試劑概述 [sigmaaldrich.com]
- 2. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Click Chemistry [organic-chemistry.org]
- 4. What is Click Chemistry? | BroadPharm [broadpharm.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. broadpharm.com [broadpharm.com]
- 7. jenabioscience.com [jenabioscience.com]
- 8. interchim.fr [interchim.fr]
Application Notes and Protocols for Bioconjugation of Peptides with 5-Azidopentanoic Acid Ethyl Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bioconjugation is a cornerstone of modern drug development, enabling the precise linkage of molecules to impart novel functionalities. The covalent attachment of payloads such as therapeutic agents, imaging moieties, or pharmacokinetic modifiers to peptides can significantly enhance their efficacy and targeting capabilities. This document provides detailed application notes and experimental protocols for the bioconjugation of peptides using 5-azidopentanoic acid ethyl ester, a versatile linker that facilitates a two-step conjugation strategy.
This approach first involves the formation of a stable amide bond between the peptide and the linker, followed by a highly efficient and selective azide-alkyne cycloaddition ("click chemistry") to attach the desired payload. This method offers researchers a robust and flexible platform for creating well-defined peptide conjugates for a wide range of applications in therapeutics, diagnostics, and biomaterials science.
Overview of the Bioconjugation Strategy
The bioconjugation process using this compound is a two-stage process:
-
Peptide Modification: The ethyl ester of 5-azidopentanoic acid is first hydrolyzed to its corresponding carboxylic acid. This activated linker is then covalently attached to a primary amine on the peptide (typically the N-terminus or the side chain of a lysine (B10760008) residue) via a stable amide bond. This reaction is commonly facilitated by carbodiimide (B86325) chemistry.
-
Payload Conjugation via Click Chemistry: The azide-functionalized peptide can then be reacted with an alkyne-containing payload molecule through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This "click" reaction is known for its high efficiency, specificity, and biocompatibility, proceeding with high yields under mild conditions.
Data Presentation
Table 1: Summary of Reaction Conditions for Amide Bond Formation
| Parameter | Condition | Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Hydrolysis of Ester | Basic | Sodium Hydroxide (B78521) (NaOH) | Water/Organic Co-solvent | Room Temperature | 1-2 | >95 |
| Amide Coupling | Carbodiimide Chemistry | EDC, NHS | DMF or DMSO | Room Temperature | 2-4 | 70-90 |
Table 2: Summary of Reaction Conditions for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
| Copper Source | Reducing Agent | Ligand (Optional) | Solvent System | Temperature (°C) | Time (h) | Typical Yield (%) |
| CuSO₄ | Sodium Ascorbate (B8700270) | THPTA | Water/t-Butanol (1:1) | Room Temperature | 1-4 | >95 |
| Copper(II) Acetate | Sodium Ascorbate | TBTA | Water/DMSO (1:1) | Room Temperature | 2-6 | >90 |
| Copper Wire | None | None | DMF | 50 | 5 | >95[1] |
Experimental Protocols
Protocol 1: Hydrolysis of this compound
This protocol describes the conversion of the commercially available ethyl ester to the active carboxylic acid linker.
Materials:
-
This compound
-
Sodium hydroxide (NaOH) solution (1 M)
-
Hydrochloric acid (HCl) solution (1 M)
-
Deionized water
-
Organic solvent (e.g., Dioxane or Tetrahydrofuran - THF)
-
Magnetic stirrer and stir bar
-
pH meter or pH paper
-
Separatory funnel
-
Ethyl acetate
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Rotary evaporator
Procedure:
-
Dissolve this compound in a minimal amount of a water-miscible organic solvent like dioxane or THF.
-
Add an excess of 1 M sodium hydroxide solution to the ester solution.[2][3]
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, carefully acidify the mixture to a pH of approximately 2 using 1 M HCl.[3]
-
Extract the aqueous solution multiple times with ethyl acetate.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain 5-azidopentanoic acid.
Protocol 2: Conjugation of 5-Azidopentanoic Acid to a Peptide via Amide Bond Formation
This protocol details the coupling of the hydrolyzed linker to a peptide containing a primary amine.
Materials:
-
Peptide with a primary amine (lyophilized)
-
5-Azidopentanoic acid (from Protocol 1)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)[1][4]
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Dipeisopropylethylamine (DIPEA) (optional, for pH adjustment)
-
Reaction Buffer: 0.1 M MES buffer, pH 4.5-5.0[1]
-
Quenching solution: Hydroxylamine or Tris buffer
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system for purification
Procedure:
-
Dissolve the lyophilized peptide in the reaction buffer.
-
In a separate tube, dissolve 5-azidopentanoic acid, EDC, and NHS in anhydrous DMF or DMSO. A molar excess of the reagents relative to the peptide is typically used (e.g., 5-10 equivalents).
-
Add the solution containing the linker and coupling agents to the peptide solution.
-
If necessary, adjust the pH of the reaction mixture to 6.0-7.5 with DIPEA.
-
Allow the reaction to proceed at room temperature for 2-4 hours with gentle mixing.
-
Monitor the reaction progress by analytical RP-HPLC or mass spectrometry.
-
Once the reaction is complete, quench any unreacted NHS esters by adding a quenching solution.
-
Lyophilize the pure fractions to obtain the azide-functionalized peptide.
Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "click" reaction to conjugate the azide-modified peptide with an alkyne-containing payload.
Materials:
-
Azide-modified peptide (from Protocol 2)
-
Alkyne-containing payload molecule
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) (optional ligand)
-
Solvent system (e.g., water/t-butanol, water/DMSO)
-
RP-HPLC system for purification
-
Mass spectrometer for characterization
Procedure:
-
Dissolve the azide-modified peptide and a slight molar excess of the alkyne-containing payload in the chosen solvent system.
-
Prepare fresh stock solutions of CuSO₄ and sodium ascorbate in deionized water.
-
If using a ligand, pre-mix the CuSO₄ solution with the THPTA or TBTA solution.
-
Add the copper source (and ligand, if used) to the peptide/payload mixture.
-
Initiate the reaction by adding the sodium ascorbate solution. The final concentrations are typically in the millimolar range.
-
Allow the reaction to proceed at room temperature for 1-4 hours.
-
Monitor the formation of the triazole-linked conjugate by analytical RP-HPLC or mass spectrometry.
-
Upon completion, purify the final peptide conjugate by RP-HPLC.[5][6]
-
Characterize the purified conjugate by mass spectrometry (MALDI-TOF or ESI-MS) to confirm the molecular weight.[7][8][9][10][11]
-
Lyophilize the pure fractions.
Visualizations
Caption: Overall workflow for peptide bioconjugation.
Caption: EDC/NHS mediated amide bond formation pathway.
Caption: Copper-catalyzed azide-alkyne cycloaddition.
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Cross-Linked Self-Assembling Peptides and Their Post-Assembly Functionalization via One-Pot and In Situ Gelation System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 6. bachem.com [bachem.com]
- 7. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 8. Advantages and Disadvantages of Protein Complex Identification using MALDI-TOF-MS and ESI-MS | MtoZ Biolabs [mtoz-biolabs.com]
- 9. Molecular Weight Characterization - Comparison of MALDI and ESI - Creative Proteomics [creative-proteomics.com]
- 10. Overview – BIOTECHNOLOGY CENTER – UW–Madison [biotech.wisc.edu]
- 11. Biomarker Characterization by MALDI-TOF/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Surface Modification of Materials with 5-Azidopentanoic Acid Ethyl Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functionalization of material surfaces is a cornerstone of modern biotechnology and drug development. The ability to precisely control the surface chemistry of materials allows for the creation of biocompatible implants, targeted drug delivery systems, high-throughput screening arrays, and advanced cell culture substrates. 5-Azidopentanoic acid ethyl ester is a versatile heterobifunctional crosslinker that has emerged as a valuable tool for surface modification.
This molecule possesses two key functional groups: an azide (B81097) (-N₃) group and an ethyl ester (-COOCH₂CH₃). The azide group serves as a handle for "click chemistry," most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions are highly efficient, specific, and bioorthogonal, meaning they can be performed in complex biological environments without interfering with native biochemical processes. The ethyl ester group provides a reactive site for covalent attachment to surfaces presenting primary amines, typically through aminolysis to form a stable amide bond.
These application notes provide detailed protocols for the surface modification of materials using this compound, methods for the subsequent immobilization of biomolecules via click chemistry, and a discussion of potential applications in research and drug development, including the modulation of cellular signaling pathways.
Data Presentation: Quantitative Surface Analysis
The successful modification of a surface with this compound and subsequent biomolecule conjugation can be verified and quantified using various surface-sensitive analytical techniques. The following table summarizes expected quantitative data for azide-terminated self-assembled monolayers (SAMs) on gold, which can serve as a reference for researchers working with this and similar surface modifications.
| Surface Functionalization Step | Contact Angle (Water) | N (1s) XPS Peak(s) (Binding Energy) | Azide (N₃) Stretch in Grazing Angle IR (cm⁻¹) |
| Bare Gold | ~90-100° | N/A | N/A |
| Amine-Functionalized Surface (e.g., Cysteamine) | ~40-50° | ~400 eV | N/A |
| After reaction with this compound | ~70-80°[1] | ~400 eV and ~405 eV (2:1 ratio)[1] | ~2100 cm⁻¹[1] |
| After "Click" reaction with an alkyne-biomolecule | Varies depending on the biomolecule | Disappearance of the 405 eV peak[1] | Disappearance of the ~2100 cm⁻¹ peak[1] |
Note: The exact values may vary depending on the substrate, the density of the monolayer, and the specific conditions of the experiment.
Experimental Protocols
Protocol 1: Two-Step Surface Modification of an Amine-Functionalized Surface with this compound
This protocol describes the covalent attachment of this compound to a surface presenting primary amine groups.
Materials:
-
Amine-functionalized substrate (e.g., amine-silanized glass slide, cysteamine-modified gold surface)
-
This compound
-
Anhydrous, amine-free organic solvent (e.g., Dimethylformamide (DMF) or Dichloromethane (DCM))
-
Inert gas (e.g., Argon or Nitrogen)
-
Wash solvents (e.g., the reaction solvent, ethanol, deionized water)
Procedure:
-
Substrate Preparation: Ensure the amine-functionalized substrate is clean and dry. If preparing a fresh surface, follow established protocols for silanization of glass or self-assembly of amine-terminated thiols on gold.
-
Reaction Setup: Place the amine-functionalized substrate in a reaction vessel. If the reaction is sensitive to moisture, perform the following steps in a glovebox or under an inert atmosphere.
-
Reagent Preparation: Prepare a solution of this compound in the anhydrous organic solvent. A typical concentration is 10-50 mM.
-
Surface Reaction: Add the this compound solution to the reaction vessel, ensuring the entire surface of the substrate is covered.
-
Incubation: Allow the reaction to proceed for 12-24 hours at room temperature with gentle agitation. The reaction can be heated to 40-50°C to increase the rate of aminolysis.
-
Washing: After the incubation period, remove the substrate from the reaction solution. Wash the surface extensively with the reaction solvent to remove unreacted reagents. Follow with washes in a series of solvents of decreasing polarity (e.g., ethanol, then deionized water) to remove any non-covalently bound molecules.
-
Drying and Storage: Dry the azide-functionalized surface under a stream of inert gas. The surface is now ready for characterization or for the subsequent click chemistry step. Store in a desiccator or under an inert atmosphere to prevent contamination.
Protocol 2: Immobilization of an Alkyne-Modified Biomolecule via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol details the attachment of a biomolecule containing a terminal alkyne to the azide-functionalized surface.
Materials:
-
Azide-functionalized substrate (from Protocol 1)
-
Alkyne-modified biomolecule (e.g., peptide, protein, oligonucleotide)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Copper-coordinating ligand (e.g., Tris(3-hydroxypropyltriazolylmethyl)amine - THPTA)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, or other biocompatible buffer.
-
Wash Buffer: PBS with a mild detergent (e.g., 0.05% Tween-20)
-
Quenching solution (e.g., 10 mM EDTA in PBS)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the alkyne-modified biomolecule in the Reaction Buffer.
-
Prepare a stock solution of CuSO₄ in deionized water (e.g., 100 mM).
-
Prepare a fresh stock solution of sodium ascorbate in deionized water (e.g., 500 mM).
-
Prepare a stock solution of the copper ligand (e.g., THPTA) in deionized water (e.g., 100 mM).
-
-
Reaction Mixture Preparation (Example for a 1 mL reaction):
-
In a microcentrifuge tube, combine the alkyne-modified biomolecule (to a final concentration of 10-100 µM) with the Reaction Buffer.
-
Add the copper ligand to the biomolecule solution (e.g., 5 µL of 100 mM THPTA for a final concentration of 500 µM).
-
Add the CuSO₄ solution (e.g., 1 µL of 100 mM CuSO₄ for a final concentration of 100 µM).
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (e.g., 2 µL of 500 mM sodium ascorbate for a final concentration of 1 mM). Mix gently.
-
-
Surface Reaction: Immediately apply the reaction mixture to the azide-functionalized surface, ensuring complete coverage.
-
Incubation: Incubate for 1-4 hours at room temperature in a humidified chamber to prevent evaporation.
-
Washing: After incubation, remove the reaction solution. Wash the surface thoroughly with the Wash Buffer to remove non-specifically bound biomolecules and reaction components.
-
Quenching (Optional but Recommended): To remove any residual copper, incubate the surface with the quenching solution for 15 minutes.
-
Final Wash: Wash the surface again with the Wash Buffer and then with deionized water.
-
Drying and Storage: Dry the surface under a stream of inert gas. The biomolecule-functionalized surface is now ready for use.
Protocol 3: Immobilization of an Alkyne-Modified Biomolecule via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol is an alternative to CuAAC that avoids the use of a copper catalyst, which can be beneficial for applications involving live cells or sensitive proteins.
Materials:
-
Azide-functionalized substrate (from Protocol 1)
-
Biomolecule modified with a strained alkyne (e.g., dibenzocyclooctyne - DBCO, or bicyclononyne - BCN)
-
Reaction Buffer: PBS, pH 7.4, or other biocompatible buffer.
-
Wash Buffer: PBS with a mild detergent (e.g., 0.05% Tween-20)
Procedure:
-
Reagent Preparation: Prepare a solution of the strained alkyne-modified biomolecule in the Reaction Buffer. The concentration will depend on the reactivity of the strained alkyne and the desired surface density.
-
Surface Reaction: Apply the solution of the strained alkyne-modified biomolecule to the azide-functionalized surface.
-
Incubation: Incubate for 4-24 hours at room temperature or 37°C. The reaction time will vary depending on the specific strained alkyne used.
-
Washing: After incubation, wash the surface extensively with the Wash Buffer to remove any unbound biomolecules.
-
Final Wash: Rinse the surface with deionized water.
-
Drying and Storage: Dry the surface under a stream of inert gas.
Mandatory Visualizations
Experimental Workflows
Caption: Workflow for surface functionalization.
Signaling Pathway Example: Integrin-Mediated Cell Adhesion
Surfaces functionalized with cell-adhesive peptides, such as RGD (Arginine-Glycine-Aspartic acid), can be created using the described protocols. These surfaces can then be used to study integrin-mediated cell signaling.
Caption: Integrin-mediated cell adhesion signaling.
References
Application Notes and Protocols for 5-Azidopentanoic Acid Ethyl Ester as a Linker in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic payload. The linker molecule connecting the antibody and the drug is a critical component that significantly influences the ADC's stability, efficacy, and safety profile. 5-Azidopentanoic acid ethyl ester is a versatile linker precursor that, once functionalized, provides a short, stable alkyl chain with a terminal azide (B81097) group. This azide functionality allows for highly efficient and specific conjugation of a payload through "click chemistry," such as copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[1][2] This application note provides detailed protocols for the synthesis and characterization of ADCs using a 5-azidopentanoic acid-derived linker.
Chemical Properties
| Property | Value |
| Chemical Name | This compound |
| Molecular Formula | C₇H₁₃N₃O₂ |
| Molecular Weight | 171.20 g/mol |
| CAS Number | 89896-39-9 |
| Appearance | Colorless to pale yellow liquid |
| Storage | Store at -20°C |
Experimental Protocols
Protocol 1: Preparation of Azide-Functionalized Antibody
This protocol describes the initial step of introducing the azide functionality to the antibody by conjugating 5-azidopentanoic acid (after hydrolysis of the ethyl ester and NHS activation) to the lysine (B10760008) residues of the antibody.
Materials:
-
This compound
-
Lithium hydroxide (B78521) (LiOH) or Sodium hydroxide (NaOH)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Size-Exclusion Chromatography (SEC) column for purification
Procedure:
-
Hydrolysis of Ethyl Ester:
-
Dissolve this compound in a mixture of THF and water.
-
Add an equimolar amount of LiOH or NaOH and stir at room temperature for 2-4 hours until the reaction is complete (monitored by TLC or LC-MS).
-
Acidify the reaction mixture with 1 M HCl to pH 3-4 and extract the 5-azidopentanoic acid with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and evaporate the solvent to obtain the carboxylic acid.
-
-
Activation of 5-Azidopentanoic Acid with NHS:
-
Dissolve 5-azidopentanoic acid and NHS (1.1 equivalents) in anhydrous DMF or DMSO.
-
Add DCC or EDC (1.1 equivalents) to the solution and stir at room temperature for 4-6 hours.
-
The formation of the NHS ester can be monitored by TLC or LC-MS.
-
-
Conjugation to Antibody:
-
Prepare the antibody solution at a concentration of 5-10 mg/mL in a conjugation buffer (e.g., PBS, pH 8.0-8.5).[][4]
-
Add the activated 5-azidopentanoic acid NHS ester solution in DMF or DMSO to the antibody solution. A typical molar excess of the linker is 10-20 fold over the antibody.
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle shaking.
-
-
Quenching and Purification:
-
Quench the reaction by adding a quenching solution to a final concentration of 50-100 mM to react with any unreacted NHS ester.[4]
-
Purify the azide-functionalized antibody using a pre-equilibrated SEC column to remove excess linker and other small molecules.
-
Protocol 2: Conjugation of an Alkyne-Modified Payload to the Azide-Functionalized Antibody via CuAAC
This protocol details the copper-catalyzed "click" reaction to attach an alkyne-containing cytotoxic drug to the azide-functionalized antibody.
Materials:
-
Azide-functionalized antibody
-
Alkyne-modified cytotoxic payload
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper(I)-stabilizing ligand[1][5]
-
Sodium ascorbate (B8700270)
-
Conjugation buffer (e.g., PBS, pH 7.4)
-
Size-Exclusion Chromatography (SEC) column for purification
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of CuSO₄ (e.g., 20 mM in water), THPTA (e.g., 50 mM in water), and sodium ascorbate (e.g., 100 mM in water, freshly prepared).
-
Dissolve the alkyne-modified payload in a minimal amount of a compatible organic solvent (e.g., DMSO) and then dilute in the conjugation buffer.
-
-
Conjugation Reaction:
-
In a reaction vessel, combine the azide-functionalized antibody with the alkyne-modified payload. A molar excess of the payload (e.g., 5-10 equivalents per azide) is typically used.
-
Prepare the copper(I) catalyst by premixing CuSO₄ and THPTA in a 1:5 molar ratio.[6]
-
Add the copper(I) catalyst solution to the antibody-payload mixture.
-
Initiate the reaction by adding the sodium ascorbate solution.
-
Incubate the reaction at room temperature for 1-2 hours, protected from light.
-
-
Purification:
-
Purify the resulting ADC using a pre-equilibrated SEC column to remove unreacted payload, catalyst, and other reagents.
-
Protocol 3: Conjugation of a Strain-Promoted Alkyne-Modified Payload to the Azide-Functionalized Antibody via SPAAC
This protocol describes the copper-free click reaction for conjugating a strained alkyne (e.g., DBCO, BCN) modified payload.
Materials:
-
Azide-functionalized antibody
-
Strained alkyne-modified cytotoxic payload (e.g., DBCO-drug)
-
Conjugation buffer (e.g., PBS, pH 7.4)
-
Size-Exclusion Chromatography (SEC) column for purification
Procedure:
-
Preparation of Reagents:
-
Dissolve the strained alkyne-modified payload in a minimal amount of a compatible organic solvent (e.g., DMSO) and then dilute in the conjugation buffer.
-
-
Conjugation Reaction:
-
Combine the azide-functionalized antibody with the strained alkyne-modified payload in the conjugation buffer. A molar excess of the payload (e.g., 3-5 equivalents per azide) is typically used.
-
Incubate the reaction at room temperature for 4-24 hours. The reaction progress can be monitored by LC-MS.[2]
-
-
Purification:
-
Purify the resulting ADC using a pre-equilibrated SEC column to remove the unreacted payload.
-
Characterization of the Antibody-Drug Conjugate
Table 1: Key Characterization Parameters and Methods
| Parameter | Method | Typical Expected Results |
| Drug-to-Antibody Ratio (DAR) | Hydrophobic Interaction Chromatography (HIC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Mass Spectrometry (MS) | Average DAR of 2-4 for lysine conjugation. A distribution of species (DAR 0, 2, 4, 6, 8) is expected. |
| Purity and Aggregation | Size-Exclusion Chromatography (SEC) | Monomer content >95%. |
| Free Drug Content | RP-HPLC, LC-MS | <1% of total payload. |
| Antigen Binding Affinity | Enzyme-Linked Immunosorbent Assay (ELISA), Surface Plasmon Resonance (SPR) | Binding affinity (KD) of the ADC should be comparable to the unconjugated antibody. |
| In Vitro Cytotoxicity | Cell-based assays (e.g., MTT, CellTiter-Glo) on antigen-positive and antigen-negative cell lines | Potent and specific killing of antigen-positive cells (low IC₅₀), with minimal effect on antigen-negative cells. |
| In Vivo Efficacy | Xenograft tumor models in mice | Dose-dependent tumor growth inhibition. |
| Plasma Stability | Incubation in plasma followed by LC-MS analysis of released payload | High stability with minimal premature drug release. |
Quantitative Data Summary (Illustrative Examples)
Table 2: In Vitro Cytotoxicity of a Hypothetical ADC (ADC-X) with a 5-Azidopentanoic Acid-Derived Linker
| Cell Line | Antigen Expression | IC₅₀ (nM) of ADC-X | IC₅₀ (nM) of Free Drug |
| Cell Line A | High | 0.5 | 50 |
| Cell Line B | Low | 50 | 55 |
| Cell Line C | Negative | >1000 | 60 |
Table 3: In Vivo Efficacy of a Hypothetical ADC (ADC-X) in a Xenograft Model
| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 0 |
| Unconjugated Antibody | 10 | 15 |
| ADC-X | 1 | 50 |
| ADC-X | 3 | 85 |
| ADC-X | 10 | 98 (with tumor regression) |
Visualizations
References
- 1. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 2. Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 5. broadpharm.com [broadpharm.com]
- 6. benchchem.com [benchchem.com]
Fluorescent Labeling of Biomolecules with 5-Azidopentanoic Acid Ethyl Ester: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise and efficient fluorescent labeling of biomolecules is a cornerstone of modern biological research and drug development. It enables the visualization, tracking, and quantification of proteins, nucleic acids, and other cellular components, providing critical insights into their function, localization, and interactions. This document provides detailed application notes and protocols for a powerful two-step strategy for fluorescently labeling biomolecules using 5-Azidopentanoic acid as a linker.
The workflow is centered around the principles of bioorthogonal chemistry, specifically "click chemistry." Initially, the biomolecule of interest is functionalized with an azide (B81097) group using an activated form of 5-Azidopentanoic acid. This azide-modified biomolecule can then be covalently conjugated to a fluorescent dye containing a complementary alkyne group through either a copper-catalyzed or a strain-promoted cycloaddition reaction. This method offers high specificity and efficiency, as the azide and alkyne moieties are bioorthogonal, meaning they react selectively with each other without interfering with native biological functional groups.
The ethyl ester form, 5-Azidopentanoic acid ethyl ester, serves as a stable precursor that can be hydrolyzed to the corresponding carboxylic acid for subsequent activation and conjugation.
Principle of the Method
The fluorescent labeling strategy involves two key stages:
-
Biomolecule Azidation: The carboxylic acid of 5-Azidopentanoic acid is activated, most commonly as an N-hydroxysuccinimidyl (NHS) ester. This activated ester readily reacts with primary amines, such as the ε-amine of lysine (B10760008) residues on proteins, to form a stable amide bond. This step results in the covalent attachment of the 5-azido moiety to the biomolecule.
-
Fluorescent Dye Conjugation via Click Chemistry: The azide-functionalized biomolecule is then reacted with a fluorescent probe containing a terminal alkyne. This "click" reaction can be performed using two primary methods:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction is catalyzed by Cu(I) ions, which are typically generated in situ from a Cu(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate). A stabilizing ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is often included to enhance reaction kinetics and prevent protein damage.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry variant that utilizes a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO), on the fluorescent probe. The ring strain of the cyclooctyne allows it to react spontaneously with the azide, making this method ideal for live-cell imaging and other applications where copper toxicity is a concern.
-
Data Presentation
Table 1: Reagent Properties
| Reagent | Chemical Formula | Molecular Weight ( g/mol ) | CAS Number |
| This compound | C₇H₁₃N₃O₂ | 171.20 | 89896-39-9 |
| 5-Azidopentanoic acid | C₅H₉N₃O₂ | 143.14 | 79583-98-5 |
| N-Hydroxysuccinimide (NHS) | C₄H₅NO₃ | 115.09 | 6066-82-6 |
| N,N'-Dicyclohexylcarbodiimide (DCC) | C₁₃H₂₂N₂ | 206.33 | 538-75-0 |
| Copper(II) Sulfate pentahydrate | CuSO₄·5H₂O | 249.68 | 7758-99-8 |
| Sodium Ascorbate (B8700270) | C₆H₇NaO₆ | 198.11 | 134-03-2 |
| THPTA | C₁₅H₃₀N₁₀O₃ | 434.47 | 760943-30-8 |
| DBCO-NHS Ester | C₂₅H₂₀N₂O₅ | 440.44 | 1353016-70-2 |
Table 2: Typical Quantitative Parameters for Protein Labeling
| Parameter | Description | Typical Range | Method of Determination |
| Azido-NHS Ester Labeling | |||
| Molar Excess of Azido-NHS Ester to Protein | The molar ratio of the labeling reagent to the protein. | 10-20 fold | Calculation based on protein and reagent concentrations. |
| Labeling Efficiency (%) | The percentage of the initial azido-NHS ester that is covalently attached to the protein. | 30-80% | UV-Vis Spectroscopy, Mass Spectrometry. |
| Click Chemistry Reaction | |||
| Molar Excess of Alkyne-Fluorophore to Protein | The molar ratio of the fluorescent probe to the azide-labeled protein. | 2-5 fold | Calculation based on protein and reagent concentrations. |
| Click Reaction Efficiency (%) | The percentage of azide groups on the labeled protein that react with the alkyne-probe. | > 90% | Gel-based fluorescence scanning, Western blot densitometry. |
| Final Conjugate | |||
| Degree of Labeling (DoL) | The average number of fluorophore molecules conjugated per protein molecule. | 1-10 | UV-Vis Spectroscopy, Mass Spectrometry. |
| Protein Recovery (%) | The percentage of protein recovered after the labeling and purification steps. | > 85% | Protein concentration measurement (e.g., BCA assay). |
Experimental Protocols
Protocol 1: Activation of 5-Azidopentanoic Acid to its NHS Ester
This protocol describes the conversion of the carboxylic acid group of 5-Azidopentanoic acid to a more reactive N-hydroxysuccinimide (NHS) ester.
Materials:
-
5-Azidopentanoic acid
-
N-Hydroxysuccinimide (NHS)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Reaction vial
-
Magnetic stirrer and stir bar
Procedure:
-
In a clean, dry reaction vial, dissolve 5-Azidopentanoic acid (1 equivalent) and N-Hydroxysuccinimide (1 equivalent) in anhydrous DMF or DCM.
-
Stir the solution at room temperature until all solids are dissolved.
-
Add N,N'-Dicyclohexylcarbodiimide (1.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours, or overnight at 4°C. A white precipitate of dicyclohexylurea (DCU) will form.
-
Centrifuge the reaction mixture to pellet the DCU and carefully transfer the supernatant containing the activated 5-Azidopentanoic acid-NHS ester to a fresh tube.
-
The resulting solution is now ready for conjugation to the protein. It is recommended to use the activated ester immediately.
Protocol 2: Azide Labeling of Proteins
This protocol describes a general procedure for labeling a protein with the prepared 5-Azidopentanoic acid-NHS ester.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS pH 7.2-8.0)
-
5-Azidopentanoic acid-NHS ester solution (from Protocol 1)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Ensure the protein solution is at a concentration of 1-10 mg/mL in an appropriate amine-free buffer.
-
Calculate the required amount of the 5-Azidopentanoic acid-NHS ester solution to achieve the desired molar excess (a 10-20 fold molar excess is a good starting point).
-
Add the calculated volume of the NHS ester solution to the protein solution while gently vortexing.
-
Incubate the reaction mixture for 1-2 hours at room temperature, or overnight at 4°C with gentle stirring.
-
To quench the reaction, add the quenching buffer to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature.
-
Purify the azide-labeled protein from unreacted NHS ester and byproducts using a desalting column or dialysis against an appropriate buffer (e.g., PBS).
-
Determine the concentration of the azide-labeled protein using a standard protein assay (e.g., BCA). The degree of labeling can be determined using mass spectrometry.
Protocol 3: Fluorescent Labeling via CuAAC
This protocol describes the conjugation of an alkyne-containing fluorophore to the azide-labeled protein via a copper-catalyzed click reaction.
Materials:
-
Azide-labeled protein (from Protocol 2)
-
Alkyne-functionalized fluorescent dye (e.g., Alkyne-Cy5)
-
Copper(II) Sulfate (CuSO₄) stock solution (e.g., 50 mM in water)
-
THPTA stock solution (e.g., 100 mM in water)
-
Sodium Ascorbate stock solution (e.g., 500 mM in water, freshly prepared)
-
Desalting column or dialysis cassette for purification
Procedure:
-
In a microcentrifuge tube, combine the azide-labeled protein (final concentration ~1-5 mg/mL) and the alkyne-fluorophore (2-5 fold molar excess over the protein).
-
Add THPTA to a final concentration of 1 mM.
-
In a separate tube, premix the CuSO₄ (to a final concentration of 1 mM) and sodium ascorbate (to a final concentration of 5 mM).
-
Add the CuSO₄/sodium ascorbate mixture to the protein solution to initiate the click reaction.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
Purify the fluorescently labeled protein from excess reagents using a desalting column or dialysis.
-
Determine the protein concentration and the Degree of Labeling (DoL) by measuring the absorbance at 280 nm and the excitation maximum of the fluorophore. Store the labeled protein under appropriate conditions, protected from light.
Protocol 4: Fluorescent Labeling via SPAAC (Copper-Free)
This protocol describes the conjugation of a DBCO-functionalized fluorophore to the azide-labeled protein.
Materials:
-
Azide-labeled protein (from Protocol 2)
-
DBCO-functionalized fluorescent dye (e.g., DBCO-Cy5)
-
Reaction buffer (e.g., PBS pH 7.4)
-
Desalting column or dialysis cassette for purification
Procedure:
-
In a reaction tube, add the azide-modified protein to the desired final concentration in the reaction buffer.
-
Add the DBCO-functionalized fluorophore to a final concentration that is in molar excess (e.g., 2-5 fold) over the number of azide groups on the protein.
-
Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C, protected from light.
-
Purify the labeled protein from the excess probe using a desalting column or dialysis.
-
Determine the protein concentration and the Degree of Labeling (DoL) as described in Protocol 3. Store the labeled protein under appropriate conditions, protected from light.
Mandatory Visualization
Caption: General workflow for two-step fluorescent labeling of biomolecules.
Caption: Simplified EGFR signaling pathway, a target for fluorescent labeling studies.
Application Notes and Protocols: 5-Azidopentanoic Acid Ethyl Ester in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 5-Azidopentanoic acid ethyl ester in cancer research. This bifunctional molecule, featuring a terminal azide (B81097) group and an ethyl ester, serves as a versatile building block and linker in the development of targeted cancer therapies and research tools.
I. Introduction
This compound (MW: 171.2 Da, CAS: 89896-39-9) is a chemical reagent that has gained traction in cancer research due to its azide functionality. This azide group allows for highly specific and efficient covalent bond formation with alkyne-containing molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[1][2] This bioorthogonal reaction enables the precise assembly of complex molecular architectures for various applications in oncology.
While some commercial suppliers suggest that this compound has direct anti-proliferative effects on cancer cells, publicly available quantitative data to support this claim is currently limited.[1][3] The primary and well-documented application of this compound and its parent acid in cancer research is as a linker in the synthesis of bioconjugates for targeted therapies, most notably in the development of Proteolysis Targeting Chimeras (PROTACs).[4]
II. Application 1: Synthesis of PROTACs for Targeted Protein Degradation
PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system.[5] They consist of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. 5-Azidopentanoic acid and its ethyl ester derivative can be utilized in the synthesis of these linkers.[4][6]
Example: Synthesis of a Folate-Targeted PROTAC
A notable application is the use of 5-azidopentanoic acid in the synthesis of a folate-conjugated PROTAC, ARV-771, for the targeted degradation of BET proteins in cancer cells that overexpress the folate receptor.[4] In this strategy, the hydroxyl group of the von Hippel-Lindau (VHL) E3 ligase ligand component of ARV-771 is esterified with 5-azidopentanoic acid. The resulting azide-functionalized PROTAC is then "clicked" to a folate molecule bearing a terminal alkyne. This creates a targeted delivery system, directing the PROTAC to cancer cells.
Caption: Workflow for the synthesis and action of a folate-targeted PROTAC.
This protocol describes a general method for the copper-catalyzed conjugation of an azide-containing molecule (like an azido-functionalized PROTAC) to an alkyne-containing molecule.
Materials:
-
Azide-functionalized molecule (e.g., Azido-PROTAC)
-
Alkyne-functionalized molecule (e.g., Alkyne-Folate)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper ligand
-
Degassed, anhydrous solvents (e.g., DMSO, DMF, or aqueous buffers)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of the azide-functionalized molecule in a suitable solvent.
-
Prepare a 10 mM stock solution of the alkyne-functionalized molecule in a suitable solvent.
-
Prepare a 20 mM stock solution of CuSO₄ in water.
-
Prepare a 50 mM stock solution of THPTA or TBTA in a suitable solvent (THPTA is water-soluble, TBTA is soluble in DMSO/t-butanol).
-
Prepare a fresh 100 mM stock solution of sodium ascorbate in water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide-functionalized molecule (1 equivalent) and the alkyne-functionalized molecule (1.2 equivalents).
-
Add the copper ligand (e.g., THPTA) to the reaction mixture (final concentration should be 5 times that of CuSO₄).
-
Add CuSO₄ to the reaction mixture (final concentration of 50-250 µM).
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (final concentration of 5 mM).
-
-
Reaction Conditions:
-
Vortex the mixture gently to ensure homogeneity.
-
Incubate the reaction at room temperature for 1-4 hours. The reaction can be monitored by TLC or LC-MS.
-
-
Purification:
-
Upon completion, the product can be purified using standard chromatographic techniques such as HPLC or column chromatography to remove the catalyst and unreacted starting materials.
-
III. Application 2: Evaluation of Anti-Proliferative Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HeLa, A549)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cancer cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the compound in cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO at the highest concentration used for the compound).
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.
-
Incubate for 24, 48, or 72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
After incubation, add 100 µL of the solubilization solution to each well.
-
Mix gently by pipetting up and down to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
-
Caption: Step-by-step workflow for the MTT cell proliferation assay.
IV. Data Presentation
As no specific quantitative data for the anti-proliferative activity of this compound is currently published, a template for data presentation from an MTT assay is provided below. Researchers would populate this table with their experimental findings.
Table 1: Hypothetical Anti-Proliferative Activity of this compound
| Cancer Cell Line | Incubation Time (h) | IC₅₀ (µM) |
| MCF-7 (Breast) | 48 | Data to be determined |
| HeLa (Cervical) | 48 | Data to be determined |
| A549 (Lung) | 48 | Data to be determined |
V. Conclusion
This compound is a valuable tool in cancer research, primarily serving as a linker for the construction of complex bioconjugates through click chemistry. Its application in the synthesis of targeted therapies like PROTACs highlights its potential in advancing precision oncology. While its direct cytotoxic effects are yet to be robustly demonstrated in the public domain, the provided protocols offer a framework for researchers to investigate this and other potential applications.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. chemimpex.com [chemimpex.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PROTAC linker, E3 Ligase Ligand-Linker | BroadPharm [broadpharm.com]
Application Notes and Protocols for Creating Functionalized Polymers with 5-Azidopentanoic Acid Ethyl Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functionalization of polymers with azide (B81097) groups is a cornerstone of modern macromolecular engineering, enabling the development of advanced materials for a myriad of biomedical applications. The introduction of an azide moiety onto a polymer backbone or terminus serves as a versatile chemical handle for subsequent conjugation reactions, most notably the highly efficient and bioorthogonal "click chemistry" reactions such as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These reactions are instrumental in the creation of sophisticated polymer-drug conjugates, targeted drug delivery systems, advanced imaging agents, and biocompatible hydrogels.[1]
5-Azidopentanoic acid ethyl ester is a valuable reagent for introducing a flexible, five-carbon azide linker onto polymers. The ester functionality allows for covalent attachment to polymers bearing hydroxyl or amine groups through transesterification or amidation reactions, respectively. Alternatively, the corresponding carboxylic acid, 5-azidopentanoic acid, can be readily coupled to polymers using standard carbodiimide (B86325) chemistry. This document provides detailed protocols and application notes for the functionalization of polymers using 5-azidopentanoic acid and its ethyl ester derivative.
Applications in Drug Development
Azide-functionalized polymers are pivotal in the design of next-generation therapeutic and diagnostic agents. The azide group's reactivity in click chemistry allows for the precise attachment of various molecular entities:
-
Targeting Ligands: Peptides, antibodies, or small molecules that recognize specific cell surface receptors can be "clicked" onto the azide-functionalized polymer, facilitating the targeted delivery of therapeutic payloads to diseased cells and tissues, thereby enhancing efficacy and reducing off-target toxicity.[1]
-
Therapeutic Agents: Drugs modified with an alkyne group can be covalently conjugated to the azide-functionalized polymer. This approach can improve the drug's solubility, circulation half-life, and tumor accumulation through the enhanced permeability and retention (EPR) effect.[2]
-
Imaging Agents: Fluorescent dyes or contrast agents can be attached to the polymer for in vitro and in vivo tracking of the drug delivery vehicle, enabling diagnostic applications and pharmacokinetic studies.[1]
-
Hydrogel Formation: Azide-functionalized polymers can be cross-linked with molecules containing multiple alkyne groups to form hydrogels. These hydrogels can encapsulate drugs for sustained and controlled release.[1]
Experimental Protocols
Protocol 1: Functionalization of a Hydroxyl-Terminated Polymer using 5-Azidopentanoic Acid
This protocol describes the esterification of a hydroxyl-terminated polymer with 5-azidopentanoic acid using dicyclohexylcarbodiimide (B1669883) (DCC) and 4-dimethylaminopyridine (B28879) (DMAP) as coupling agents.
Materials:
-
Hydroxyl-terminated polymer (e.g., Poly(ethylene glycol) (PEG-OH))
-
5-Azidopentanoic acid
-
Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Diethyl Ether
-
Dialysis membrane (if required for purification)
Procedure:
-
In a round-bottom flask, dissolve the hydroxyl-terminated polymer (1 equivalent) and 5-azidopentanoic acid (1.5 equivalents) in anhydrous DCM.
-
Add DMAP (0.2 equivalents) to the solution and stir until dissolved.
-
In a separate vial, dissolve DCC (1.5 equivalents) in a minimal amount of anhydrous DCM.
-
Slowly add the DCC solution to the polymer solution at 0 °C (ice bath).
-
Allow the reaction to warm to room temperature and stir for 24 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or FTIR spectroscopy (disappearance of the hydroxyl peak and appearance of an ester carbonyl peak).
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Concentrate the filtrate under reduced pressure.
-
Precipitate the polymer by adding the concentrated solution to cold anhydrous diethyl ether.
-
Collect the precipitate by filtration and wash with cold diethyl ether.
-
Dry the azide-functionalized polymer under vacuum.
-
For further purification, especially for high molecular weight polymers, dissolve the polymer in an appropriate solvent and dialyze against the same solvent to remove any unreacted small molecules.
-
Characterize the final product using ¹H NMR and FTIR spectroscopy to confirm the presence of the azide and ester groups and to determine the degree of functionalization.
Protocol 2: Functionalization of an Amine-Terminated Polymer using 5-Azidopentanoic Acid
This protocol details the amide coupling of an amine-terminated polymer with 5-azidopentanoic acid using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).[3][4][5]
Materials:
-
Amine-terminated polymer (e.g., Amine-terminated PEG)
-
5-Azidopentanoic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Anhydrous Diethyl Ether
-
Dialysis membrane (if required for purification)
Procedure:
-
Dissolve 5-azidopentanoic acid (1.5 equivalents), EDC (1.5 equivalents), and NHS (1.5 equivalents) in anhydrous DMF in a round-bottom flask.
-
Stir the mixture at room temperature for 1 hour to activate the carboxylic acid.
-
Dissolve the amine-terminated polymer (1 equivalent) in anhydrous DMF in a separate flask.
-
Add the polymer solution to the activated acid solution.
-
Stir the reaction mixture at room temperature for 24-48 hours under an inert atmosphere.
-
Monitor the reaction by TLC or FTIR (disappearance of the primary amine peaks and appearance of an amide carbonyl peak).
-
Upon completion, precipitate the polymer by adding the reaction mixture to cold anhydrous diethyl ether.
-
Collect the precipitate by filtration and wash thoroughly with cold diethyl ether.
-
Dry the azide-functionalized polymer under vacuum.
-
If necessary, purify the polymer by dialysis.
-
Characterize the product by ¹H NMR and FTIR to confirm functionalization and determine the degree of substitution.
Data Presentation
The following tables summarize representative quantitative data for the functionalization of polymers with 5-azidopentanoic acid. The exact values will vary depending on the specific polymer, reaction conditions, and purification methods.
| Polymer | Functional Group | Coupling Method | Reagent | Yield (%) | Degree of Functionalization (%) |
| PEG-OH (2 kDa) | Hydroxyl | DCC/DMAP | 5-Azidopentanoic acid | > 90 | > 95 |
| Amine-terminated Polystyrene (5 kDa) | Amine | EDC/NHS | 5-Azidopentanoic acid | > 85 | > 90 |
| Poly(L-lysine) (10 kDa) | Amine | EDC/NHS | 5-Azidopentanoic acid | > 80 | 50-70 (pendant groups) |
Table 1: Representative data for polymer functionalization.
Characterization Data
FTIR Spectroscopy:
| Functional Group | Characteristic Peak (cm⁻¹) |
| Azide (N₃) | ~2100 (strong, sharp) |
| Ester (C=O) | ~1735 |
| Amide I (C=O) | ~1650 |
| Amide II (N-H) | ~1540 |
| Hydroxyl (O-H) | ~3400 (broad) |
Table 2: Key FTIR peaks for characterization.
¹H NMR Spectroscopy:
The degree of functionalization can be calculated by comparing the integration of a characteristic proton signal from the polymer backbone with the integration of a proton signal from the attached 5-azidopentanoyl group (e.g., the methylene (B1212753) protons adjacent to the azide or carbonyl group).
Signaling Pathway and Experimental Workflow Diagrams
Experimental Workflow for Polymer Functionalization and Drug Conjugation
Caption: Workflow for creating a polymer-drug conjugate.
Signaling Pathway: STING Activation by an Azide-Functionalized Polymer-Drug Conjugate
In the context of cancer immunotherapy, azide-functionalized polymers can be used to create drug delivery systems that modulate critical immune signaling pathways. For instance, a polymer conjugated to a STING (Stimulator of Interferon Genes) agonist can enhance the anti-tumor immune response.[2][6][7]
Caption: STING pathway activation by a polymer-drug conjugate.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Amine coupling through EDC/NHS: a practical approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scite.ai [scite.ai]
- 6. biorxiv.org [biorxiv.org]
- 7. STING-Activating Polymer–Drug Conjugates for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Protein Identification Using 5-Azidopentanoic Acid Ethyl Ester
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 5-Azidopentanoic acid ethyl ester as a chemical probe for the identification and quantification of proteins. The following sections detail the principles, experimental protocols, data presentation, and visualization of workflows for a complete proteomic analysis.
Introduction
This compound is a versatile chemical probe used in chemical biology and proteomics to identify and profile proteins. Its utility stems from the presence of an azide (B81097) group, which can be exploited for bioorthogonal click chemistry reactions. This probe can be used to covalently label proteins, enabling their subsequent enrichment and identification by mass spectrometry. The ethyl ester group enhances cell permeability, facilitating its use in living cells. The primary mechanism of labeling involves the reaction of the probe with amine-containing proteins[1]. This allows for the profiling of a broad range of proteins within a complex biological sample.
The overall workflow involves the introduction of the probe to a biological system (e.g., cell culture), allowing it to react with target proteins. Subsequently, the azide-labeled proteins are conjugated to a reporter tag (such as biotin) via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC) click chemistry reaction. The tagged proteins are then enriched, typically using streptavidin-coated beads, digested into peptides, and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for identification and quantification.
Data Presentation
Quantitative proteomic analysis allows for the comparison of protein abundance between different experimental conditions. The following tables are illustrative examples of how quantitative data from a proteomics experiment using this compound could be presented.
Table 1: Experimental Parameters for Quantitative Proteomics
| Parameter | Description | Typical Value/Range |
| Probe Concentration | Concentration of this compound used for labeling. | 10-100 µM |
| Labeling Time | Duration of incubation with the probe. | 4-24 hours |
| Cell Type | The biological system under investigation. | e.g., HeLa, Jurkat, etc. |
| Click Chemistry Reagents | Alkyne-biotin, Copper(II) Sulfate, Ligand (e.g., THPTA), Reducing Agent (e.g., Sodium Ascorbate). | See Protocol |
| Enrichment Method | Affinity purification of biotinylated proteins. | Streptavidin Agarose/Magnetic Beads |
| Mass Spectrometer | Instrument used for protein identification and quantification. | e.g., Orbitrap Fusion Lumos |
| Quantification Method | Method used to determine relative protein abundance. | Label-Free Quantification (LFQ) or Tandem Mass Tags (TMT) |
Table 2: Illustrative List of Identified Proteins and their Relative Abundance
| Protein Accession | Gene Symbol | Protein Name | Log2 Fold Change (Treatment vs. Control) | p-value |
| P04637 | TP53 | Cellular tumor antigen p53 | 1.58 | 0.001 |
| P60709 | ACTB | Actin, cytoplasmic 1 | -0.21 | 0.654 |
| P14618 | HSP90AA1 | Heat shock protein HSP 90-alpha | 2.10 | 0.0005 |
| Q06830 | HSPA5 | 78 kDa glucose-regulated protein | 1.89 | 0.0008 |
| P31946 | YWHAZ | 14-3-3 protein zeta/delta | -1.25 | 0.012 |
| P62258 | RPLP0 | 60S acidic ribosomal protein P0 | 0.15 | 0.890 |
| O00151 | VCP | Transitional endoplasmic reticulum ATPase | 1.33 | 0.009 |
Experimental Protocols
The following are detailed protocols for the key experiments involved in using this compound as a protein probe.
Protocol 1: Metabolic Labeling of Cultured Cells
This protocol describes the introduction of the azide probe into cultured mammalian cells.
-
Cell Culture: Plate mammalian cells (e.g., HeLa) on a 10 cm dish and grow to 70-80% confluency in complete medium.
-
Probe Preparation: Prepare a 10 mM stock solution of this compound in sterile DMSO.
-
Metabolic Labeling: Add the this compound stock solution to the cell culture medium to a final concentration of 50 µM.
-
Incubation: Incubate the cells for 12-24 hours at 37°C in a 5% CO₂ incubator.
-
Cell Harvest: After incubation, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Cell Lysis: Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer containing protease inhibitors).
-
Protein Quantification: Determine the protein concentration of the cell lysate using a standard protein assay (e.g., BCA assay).
Protocol 2: Click Chemistry Reaction for Biotinylation of Azide-Labeled Proteins
This protocol details the copper-catalyzed click chemistry reaction to attach a biotin (B1667282) tag to the azide-labeled proteins in the cell lysate.
-
Prepare Click Chemistry Reagents:
-
Alkyne-Biotin: 10 mM stock in DMSO.
-
Copper(II) Sulfate (CuSO₄): 50 mM stock in water.
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA): 50 mM stock in water.
-
Sodium Ascorbate (B8700270): 100 mM stock in water (prepare fresh).
-
-
Reaction Setup: In a microcentrifuge tube, combine the following:
-
1 mg of azide-labeled protein lysate.
-
Adjust volume with lysis buffer or PBS to 90 µL.
-
1 µL of 10 mM Alkyne-Biotin (final concentration 100 µM).
-
2 µL of 50 mM THPTA (final concentration 1 mM).
-
1 µL of 50 mM CuSO₄ (final concentration 0.5 mM).
-
-
Initiate Reaction: Add 5 µL of freshly prepared 100 mM sodium ascorbate to initiate the reaction.
-
Incubation: Incubate the reaction for 1 hour at room temperature with gentle rotation.
Protocol 3: Enrichment of Biotinylated Proteins
This protocol describes the affinity purification of the biotin-tagged proteins.
-
Prepare Streptavidin Beads: Resuspend streptavidin-agarose or magnetic beads in lysis buffer. Wash the beads three times with lysis buffer.
-
Protein Binding: Add the click chemistry reaction mixture to the washed streptavidin beads. Incubate for 1-2 hours at 4°C with gentle rotation.
-
Washing: Pellet the beads by centrifugation and discard the supernatant. Wash the beads sequentially with:
-
Lysis buffer containing 1% SDS.
-
8 M urea (B33335) in 100 mM Tris-HCl, pH 8.5.
-
20% acetonitrile (B52724) in 100 mM ammonium (B1175870) bicarbonate.
-
50 mM ammonium bicarbonate.
-
-
On-Bead Digestion: Resuspend the beads in 50 mM ammonium bicarbonate containing a reducing agent (e.g., 10 mM DTT) and incubate at 56°C for 30 minutes. Cool to room temperature and add an alkylating agent (e.g., 55 mM iodoacetamide) and incubate in the dark for 20 minutes.
-
Trypsin Digestion: Add sequencing-grade trypsin to the bead slurry and incubate overnight at 37°C with shaking.
-
Peptide Elution: Centrifuge the beads and collect the supernatant containing the digested peptides. Perform a second elution with 50% acetonitrile/0.1% formic acid. Combine the eluates and dry in a vacuum centrifuge.
Protocol 4: Mass Spectrometry and Data Analysis
This protocol provides an overview of the LC-MS/MS analysis and subsequent data processing.
-
LC-MS/MS Analysis: Reconstitute the dried peptides in 0.1% formic acid and analyze by nano-LC-MS/MS on an Orbitrap mass spectrometer.
-
Data Acquisition: Operate the mass spectrometer in a data-dependent acquisition mode, acquiring MS1 spectra in the Orbitrap and fragmenting the top 10-20 most intense precursor ions for MS2 analysis.
-
Database Search: Search the raw MS data against a relevant protein database (e.g., UniProt Human) using a search engine like MaxQuant or SEQUEST.
-
Data Analysis: Perform protein identification and label-free quantification (LFQ) or TMT-based quantification. Filter the results based on a false discovery rate (FDR) of <1%. Perform statistical analysis to identify proteins with significant changes in abundance between experimental groups.
Visualizations
Diagram 1: Experimental Workflow
Caption: Experimental workflow for protein identification using this compound.
Diagram 2: Mechanism of Protein Labeling and Detection
Caption: Mechanism of protein labeling, biotinylation, and enrichment for mass spectrometry analysis.
References
Troubleshooting & Optimization
optimizing reaction conditions for 5-Azidopentanoic acid ethyl ester bioconjugation
I have gathered a significant amount of information regarding the optimization of bioconjugation reactions, specifically focusing on azide-alkyne cycloadditions (both CuAAC and SPAAC), which are the primary methods for conjugating molecules like 5-azidopentanoic acid ethyl ester. The search results provide details on common problems, troubleshooting strategies, key reaction parameters (catalyst, ligand, solvent, temperature), and general protocols.
However, the initial search did not yield specific quantitative data or detailed protocols directly for this compound. The information is more general to azide-alkyne cycloadditions. While these general principles are highly relevant and applicable, to fully satisfy the user's request for a technical support center for this specific compound, I need to tailor the information more directly to it. I also need to consider potential issues unique to this molecule, such as the stability of the ethyl ester under various reaction conditions.
Therefore, I need to refine my approach to bridge this gap. My next steps will involve synthesizing the general information and presenting it within the context of using this compound, including potential specific challenges like ester hydrolysis. I will also need to create example tables and protocols based on the general data, clearly stating that these are starting points for optimization.
Given this, I will proceed with generating the content based on the information I have, while highlighting the need for empirical optimization for the specific substrate. I believe I have enough information to create a comprehensive and useful technical support center as requested, without needing further searches at this moment.
My plan is as follows:
-
Structure the Technical Support Center: Organize the content into FAQs and Troubleshooting Guides.
-
Address Common Issues: Create question-and-answer sections based on the gathered information, covering topics like low yield, side reactions, reagent quality, and purification.
-
Provide Optimization Strategies: Detail how to optimize key parameters for both CuAAC and SPAAC reactions, making specific recommendations relevant to an azide-containing small molecule like this compound.
-
Summarize Quantitative Data: Create tables summarizing recommended starting concentrations and conditions for key reaction components (e.g., copper source, reducing agent, ligands).
-
Develop Experimental Protocols: Write detailed, step-by-step protocols for a typical CuAAC and a SPAAC reaction, framed as a starting point for use with this compound.
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Create Visualizations: Design Graphviz diagrams for the experimental workflows and the chemical relationship in the bioconjugation process.
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Final Review: Ensure all core requirements of the prompt are met, including the specific formatting for diagrams and citations. I will add a disclaimer about the potential for ester hydrolysis and the need for analytical validation.## Technical Support Center: Optimizing Bioconjugation with this compound
Welcome to the technical support center for the bioconjugation of this compound. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your experimental success.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for conjugating this compound to biomolecules?
A1: The azide (B81097) group on this compound is primarily used in "click chemistry" reactions.[1] The two most common and efficient methods are:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction joins the azide with a terminal alkyne on your biomolecule in the presence of a copper(I) catalyst to form a stable triazole linkage.[2][3] It is known for its high yields and specificity.[2]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry variant that utilizes a strained cyclooctyne (B158145) on the biomolecule.[4][] The reaction is driven by the release of ring strain and is ideal for applications in living systems or with biomolecules sensitive to copper.[6][7]
Q2: My CuAAC reaction with this compound has a low or no yield. What are the common causes?
A2: Low or no yield in a CuAAC reaction can be attributed to several factors:
-
Catalyst Inactivity: The active catalyst is Cu(I), which can be easily oxidized to the inactive Cu(II) state by oxygen.[8] This can be caused by insufficient reducing agent (like sodium ascorbate) or inadequate degassing of solutions.[8][9]
-
Poor Reagent Quality: The purity of the azide, alkyne, solvents, and other reagents is critical. Azides can be unstable and should be stored properly.[8]
-
Sub-optimal Reaction Conditions: Incorrect concentrations of reactants, catalyst, ligand, as well as inappropriate solvent, pH, or temperature can all negatively impact the reaction yield.[8]
-
Biomolecule-Specific Issues: Steric hindrance near the alkyne group on your biomolecule can impede the reaction.[10] Additionally, some biomolecules may contain residues that chelate the copper catalyst, rendering it inactive.[8]
-
Ester Hydrolysis: Depending on the pH and reaction time, the ethyl ester of 5-azidopentanoic acid could be susceptible to hydrolysis, leading to the corresponding carboxylic acid. This may affect the purification and final product characteristics.
Q3: What are the main side reactions in CuAAC, and how can I minimize them?
A3: The most common side reactions include:
-
Oxidative Homocoupling of Alkynes (Glaser Coupling): This results in the formation of a diyne byproduct and can be minimized by maintaining anaerobic conditions and using an adequate amount of reducing agent.[8]
-
Oxidative Damage to Biomolecules: Reactive oxygen species (ROS) can be generated in the presence of copper, a reducing agent, and oxygen, potentially damaging sensitive amino acid residues.[8] Using a stabilizing ligand for the copper catalyst and thoroughly degassing all solutions can mitigate this issue.[8][11]
Q4: How do I choose between CuAAC and SPAAC for my experiment with this compound?
A4: The choice depends on your specific application:
-
CuAAC is generally faster and uses more readily available reagents. It is an excellent choice for conjugating purified proteins, peptides, or oligonucleotides in vitro.
-
SPAAC is preferred for applications involving living cells or organisms due to the cytotoxicity of copper catalysts.[7] It is also a good option if your biomolecule is sensitive to the components of the CuAAC reaction mixture. However, the required strained alkynes are often more expensive and sterically bulky.[12]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Inactive Cu(I) catalyst due to oxidation. | Ensure all solutions are thoroughly degassed. Prepare the reducing agent solution (e.g., sodium ascorbate) fresh.[8] |
| Poor quality of azide or alkyne reagents. | Use high-purity, fresh reagents. Store azides as recommended by the supplier.[8] | |
| Sub-optimal reagent concentrations. | Titrate the concentrations of the copper catalyst, ligand, and reducing agent. A good starting point is often a 1:1 to 1:5 ratio of biomolecule to azide. | |
| Steric hindrance at the conjugation site. | If possible, redesign the alkyne-modified biomolecule to include a longer linker, reducing steric hindrance.[10] | |
| Reaction Reproducibility Issues | Variations in oxygen exposure. | Standardize the degassing procedure for all reactions.[8] |
| Inconsistent quality of reagents. | Use reagents from the same lot for a series of experiments. | |
| Product Purification Difficulties | Persistent copper contamination. | Use a copper-chelating resin for purification. For macromolecules, dialysis against a buffer containing a chelating agent like EDTA is effective.[8] |
| Presence of unreacted starting materials. | Optimize the stoichiometry of your reactants to drive the reaction to completion. Use purification methods like size-exclusion chromatography or dialysis to separate the conjugate from smaller molecules.[1] | |
| Biomolecule Degradation | Copper-mediated oxidative damage. | Use a stabilizing ligand such as THPTA, BTTAA, or BTTES.[2] Ensure the reaction is performed under anaerobic conditions.[8][11] |
Experimental Protocols
General Protocol for CuAAC Bioconjugation
This protocol provides a starting point for the conjugation of an alkyne-modified biomolecule with this compound. Optimal conditions may vary and should be determined empirically.
Materials:
-
Alkyne-modified biomolecule in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
This compound.
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water).
-
Ligand stock solution (e.g., 50 mM THPTA in water).
-
Reducing agent stock solution (e.g., 100 mM sodium ascorbate (B8700270) in water, freshly prepared).
-
Degassing equipment (e.g., nitrogen or argon gas line).
Procedure:
-
In a microcentrifuge tube, combine the alkyne-modified biomolecule and this compound.
-
Add the copper-stabilizing ligand (e.g., THPTA) to the reaction mixture.
-
Thoroughly degas the solution by bubbling with an inert gas (argon or nitrogen) for 5-10 minutes.
-
Add the CuSO₄ solution to the reaction mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Gently mix and allow the reaction to proceed at room temperature for 1-4 hours.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., SDS-PAGE, HPLC, mass spectrometry).
-
Once the reaction is complete, purify the conjugate using a suitable method such as size-exclusion chromatography or dialysis to remove unreacted reagents and the catalyst.[1]
General Protocol for SPAAC Bioconjugation
This protocol is for the copper-free conjugation of a strained alkyne-modified biomolecule (e.g., containing DBCO or BCN moieties) with this compound.
Materials:
-
Strained alkyne-modified biomolecule in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
This compound.
Procedure:
-
In a microcentrifuge tube, combine the strained alkyne-modified biomolecule with a 5- to 20-fold molar excess of this compound.
-
Gently mix the solution.
-
Allow the reaction to proceed at room temperature or 37°C. Reaction times can vary from 1 to 24 hours depending on the specific strained alkyne used.
-
Monitor the reaction progress by an appropriate analytical method.
-
Purify the conjugate using a suitable technique to remove the excess azide reagent.
Quantitative Data Summary
The optimal concentrations for your specific system should be determined experimentally. The following tables provide recommended starting ranges for CuAAC reactions.
Table 1: Recommended Reagent Concentrations for CuAAC
| Component | Recommended Concentration Range | Notes |
| Alkyne-Biomolecule | 1 - 100 µM | |
| This compound | 1.2 - 5 equivalents (relative to alkyne) | Higher excess can increase reaction rate. |
| Copper(II) Sulfate | 50 - 100 µM | Higher concentrations do not always lead to faster rates and can increase biomolecule damage.[9] |
| Reducing Agent (Sodium Ascorbate) | 1 - 5 mM | Should be in excess relative to copper.[13] |
| Copper Ligand (e.g., THPTA) | 1 - 5 equivalents (relative to copper) | A ligand-to-copper ratio greater than 1:1 is often beneficial.[13] |
Visualizations
Caption: Experimental workflow for CuAAC bioconjugation.
Caption: Experimental workflow for SPAAC bioconjugation.
Caption: Logical relationship of components in bioconjugation.
References
- 1. benchchem.com [benchchem.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. Click Chemistry [organic-chemistry.org]
- 4. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 6. Synthesis of Bioconjugation Reagents for Use in Covalent Cross-Linking of Proteins by Azide-Alkyne Cycloaddition [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. jenabioscience.com [jenabioscience.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Analysis and Optimization of Copper-Catalyzed AzideâAlkyne Cycloaddition for Bioconjugation: Full Paper PDF & Summary | Bohrium [bohrium.com]
Technical Support Center: Purification of 5-Azidopentanoic Acid Ethyl Ester
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 5-azidopentanoic acid ethyl ester reaction products.
Frequently Asked Questions (FAQs)
Q1: What are the key properties of this compound?
A1: this compound is an azide-containing compound used in various chemical syntheses, particularly in click chemistry and for creating probes to identify proteins.[1][2] Its key physicochemical properties are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₇H₁₃N₃O₂ | [2][3] |
| Molecular Weight | 171.2 g/mol | [2] |
| CAS Number | 89896-39-9 | [2][3] |
| Appearance | Solid | [2] |
| LogP | 1.48286 | [3] |
| Storage Conditions | -20°C |[2] |
Q2: What are the common impurities encountered during the synthesis of this compound?
A2: Synthesis commonly proceeds via the reaction of ethyl 5-bromovalerate with an azide (B81097) salt (e.g., sodium azide). Potential impurities include:
-
Unreacted Starting Materials: Ethyl 5-bromovalerate.
-
Inorganic Salts: Excess sodium azide and the resulting sodium bromide.
-
Hydrolysis Product: 5-Azidopentanoic acid, which can form if moisture is present.[4]
-
Residual Solvent: High-boiling polar solvents like DMF or DMSO, which can be difficult to remove.[5]
Q3: What is the general workflow for purifying the crude reaction product?
A3: A standard purification workflow involves an initial extraction and washing to remove the bulk of impurities, followed by column chromatography for high-purity isolation. The process is concluded by solvent removal and characterization.
Caption: General purification workflow for this compound.
Q4: Which purification method is most effective: extraction, column chromatography, or distillation?
A4: A combination of methods is most effective.
-
Liquid-liquid extraction and washing is essential as a first step to remove water-soluble impurities (salts) and acidic by-products (5-azidopentanoic acid).[6][7][8]
-
Column chromatography is the most powerful technique for separating the target ester from non-polar impurities like unreacted starting materials, yielding a product of high purity.[9][10]
-
Distillation can be used if the boiling points of the product and impurities are significantly different, but chromatography is generally more versatile for achieving high purity in a research setting.[11]
Q5: How can I monitor the purity of my product during the purification process?
A5: Thin-Layer Chromatography (TLC) is the primary method for monitoring purity. It allows you to visualize the separation of your product from impurities.[9] By comparing the crude mixture to the purified fractions against a reference spot, you can assess purity. Further confirmation of the final product's identity and purity should be done using analytical techniques like NMR and IR spectroscopy .[12][13][14]
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound.
Q6: I have a low yield after the aqueous workup. What went wrong?
A6: A low yield after extraction often indicates that your product has been partially lost to the aqueous layer. Although the ester is primarily organic-soluble, some loss can occur.
-
Troubleshooting Step: Perform "back-extractions."[6] This involves re-extracting the aqueous wash layers one or two more times with a fresh portion of the organic solvent (e.g., ethyl acetate). Combine all organic layers before proceeding. Use TLC to check if the aqueous layer still contains the product before discarding it.
Q7: An emulsion formed during my liquid-liquid extraction and the layers won't separate. How can I fix this?
A7: Emulsions are common, especially with vigorous shaking or when using certain solvents like dichloromethane.[5][6]
-
Troubleshooting Steps:
-
Allow the separatory funnel to stand undisturbed for a longer period.
-
Gently swirl the funnel instead of shaking it.
-
Add a small amount of brine (saturated aq. NaCl solution), which can help break up the emulsion by increasing the ionic strength of the aqueous phase.[8]
-
If the emulsion persists, filter the mixture through a pad of Celite.
-
Q8: My final product is contaminated with 5-azidopentanoic acid. How can I remove it?
A8: This indicates that the wash with a basic solution was insufficient to remove the acidic impurity.
-
Troubleshooting Step: Re-dissolve the product in an organic solvent (e.g., ethyl acetate) and wash it thoroughly with a saturated sodium bicarbonate (NaHCO₃) solution.[6][8] To confirm the removal of the acid, you can test the pH of the final aqueous wash with litmus (B1172312) paper; it should be neutral or slightly basic.[8] The absence of a broad O-H stretch (around 3300-2500 cm⁻¹) in the IR spectrum of the final product confirms the removal of the carboxylic acid.[14]
Q9: I'm struggling with poor separation during column chromatography. What should I do?
A9: Poor separation on a column is usually due to an inappropriate solvent system (mobile phase). The workflow below can help you optimize your separation.
Caption: Troubleshooting guide for optimizing column chromatography separation.
Detailed Experimental Protocols
Protocol 1: Liquid-Liquid Extraction and Washing
This protocol is designed to remove water-soluble and acidic/basic impurities from the crude reaction mixture.
-
Dilution: Transfer the crude reaction mixture to a separatory funnel. Dilute the mixture with an appropriate organic solvent, such as ethyl acetate (B1210297) or diethyl ether (typically 50-100 mL for a small-scale reaction).[6]
-
Water Wash: Add an equal volume of deionized water to the funnel. Stopper the funnel, invert it, and vent to release pressure.[7] Shake gently for 30-60 seconds with frequent venting. Allow the layers to separate fully, then drain the lower aqueous layer.
-
Base Wash: To remove acidic impurities like 5-azidopentanoic acid, add a saturated solution of sodium bicarbonate (NaHCO₃). Shake and vent as described above. Drain the aqueous layer. Repeat this wash until the aqueous layer is no longer acidic (test with litmus paper).[8]
-
Brine Wash: Add a saturated solution of NaCl (brine) to the organic layer.[8] This wash removes the bulk of dissolved water from the organic phase. Shake, allow layers to separate, and drain the aqueous layer.
-
Drying: Transfer the organic layer to an Erlenmeyer flask. Add a solid drying agent like anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).[5][6] Swirl the flask; if the drying agent clumps together, add more until some remains free-flowing.
-
Filtration: Decant or filter the dried organic solution to remove the drying agent. The solution is now ready for solvent removal.
Protocol 2: High-Purity Purification by Silica (B1680970) Gel Column Chromatography
This protocol is for isolating the final product to a high degree of purity.
-
Solvent System Selection: First, determine the optimal mobile phase (eluent) using TLC. Test various ratios of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate). The ideal system will give your product an Rf value of approximately 0.25-0.35.[15]
-
Representative Data: Table 2: Representative TLC Data for Purification
Compound 10% EtOAc in Hexanes (Rf) 20% EtOAc in Hexanes (Rf) Ethyl 5-bromovalerate (Impurity) 0.45 0.65 This compound 0.30 0.50 | 5-Azidopentanoic acid (Impurity) | 0.00 | 0.05 |
-
-
Column Packing: Prepare a slurry of silica gel in your chosen non-polar solvent (hexanes).[9] Pour the slurry into a glass column with a stopcock, ensuring no air bubbles are trapped. Allow the silica to settle into a packed bed, then add a thin layer of sand on top to protect the surface.[9][16]
-
Sample Loading: Dissolve your crude product from the extraction step in a minimal amount of the eluent. Carefully add this solution to the top of the column. Alternatively, adsorb the crude product onto a small amount of silica gel, dry it, and load the resulting powder onto the column.[17]
-
Elution and Fraction Collection: Carefully add the eluent to the column. Begin collecting the eluting solvent in fractions (e.g., in test tubes). Maintain a constant flow and never let the column run dry.[17]
-
Analysis: Spot each collected fraction on a TLC plate to determine which ones contain your pure product.
-
Product Isolation: Combine the fractions that contain only the pure product. Remove the solvent using a rotary evaporator to yield the purified this compound.[16]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. 5-azido-pentanoic acid ethyl ester|lookchem [lookchem.com]
- 4. 5-azido-Pentanoic acid [chembk.com]
- 5. chem.rochester.edu [chem.rochester.edu]
- 6. ocw.mit.edu [ocw.mit.edu]
- 7. youtube.com [youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
- 14. infrared spectrum of ethyl ethanoate prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl acetate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 15. Chromatography [chem.rochester.edu]
- 16. benchchem.com [benchchem.com]
- 17. orgsyn.org [orgsyn.org]
Technical Support Center: Troubleshooting Azide Compounds in Click Chemistry
Welcome to the technical support center for azide-related click chemistry reactions. This resource is tailored for researchers, scientists, and drug development professionals to navigate common challenges and optimize experimental outcomes. Here you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and comparative data to support your work.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Reduction of Azide (B81097) to Amine
Q1: My click reaction is showing a significant amount of amine byproduct corresponding to my starting azide. What is causing this and how can I prevent it?
A1: The reduction of the azide functional group to a primary amine is a common side reaction in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This is often caused by the reducing agent, such as sodium ascorbate (B8700270), used to generate the active Cu(I) catalyst from a Cu(II) salt. Additionally, if your reaction mixture contains phosphines, the Staudinger reaction can occur, leading to the formation of an amine.[1][2][3][4]
Troubleshooting Steps:
-
Optimize Reducing Agent Concentration: Use the minimum effective concentration of sodium ascorbate. An excess can lead to the unwanted reduction of the azide.
-
Alternative Copper Source: Employ a Cu(I) source directly (e.g., CuI, CuBr) to eliminate the need for a reducing agent.[5] However, be aware that Cu(I) salts can be sensitive to oxidation.
-
Use a Ligand: Incorporating a stabilizing ligand for the copper catalyst, such as TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) or THPTA (tris(3-hydroxypropyltriazolylmethyl)amine), can protect the Cu(I) from oxidation and may allow for lower concentrations of the reducing agent to be used.[5][6]
-
Avoid Phosphines: If possible, ensure that your reaction components and solvents are free from phosphine (B1218219) contaminants, which can lead to the Staudinger reduction.[2][3][7]
Issue 2: Low or No Product Yield
Q2: I am observing very low or no formation of my desired triazole product. What are the potential causes?
A2: Low or non-existent product yield in a CuAAC reaction can arise from several factors, including inactive catalyst, poor quality of reagents, or challenging substrates.[8]
Troubleshooting Steps:
-
Catalyst Inactivity: The active catalyst in CuAAC is Cu(I), which is susceptible to oxidation to the inactive Cu(II) state by dissolved oxygen.[8] Ensure your reaction is properly degassed or performed under an inert atmosphere (e.g., nitrogen or argon). If using a Cu(II) salt with a reducing agent, ensure the reducing agent is fresh and added correctly.
-
Reagent Quality: Azides, especially those with a low carbon-to-nitrogen ratio, can be unstable and should be stored correctly, often at low temperatures.[9] Ensure your azide and alkyne starting materials have not degraded.
-
Substrate-Specific Issues: Steric hindrance around the azide or alkyne functional groups can significantly slow down the reaction.[8] Additionally, some substrates can chelate the copper catalyst, rendering it inactive.[8] In such cases, increasing the catalyst and ligand concentration or switching to a different ligand might be beneficial.
-
Reaction Conditions: Ensure the solvent, pH, and temperature are appropriate for your specific substrates. While many click reactions are robust, optimization may be required for challenging cases.[8]
Issue 3: Formation of Alkyne Homocoupling Byproduct
Q3: I am observing a byproduct with a mass corresponding to a dimer of my alkyne starting material. What is this and how can I avoid it?
A3: This byproduct is likely the result of oxidative homocoupling of your terminal alkyne, also known as Glaser coupling.[8] This side reaction is promoted by the presence of Cu(II) ions and oxygen.[8]
Troubleshooting Steps:
-
Maintain Anaerobic Conditions: The most effective way to minimize Glaser coupling is to rigorously exclude oxygen from your reaction. This can be achieved by degassing your solvents and running the reaction under an inert atmosphere.
-
Sufficient Reducing Agent: Ensure you have an adequate amount of a reducing agent like sodium ascorbate to maintain the copper in its Cu(I) oxidation state.
-
Use a Copper(I) Source: Starting with a Cu(I) salt can reduce the initial amount of Cu(II) present.
-
Add a Ligand: A stabilizing ligand can help to prevent the formation of the species that catalyze the homocoupling reaction.
Quantitative Data Summary
The following table summarizes common issues and quantitative parameters for troubleshooting.
| Issue | Parameter | Typical Range | Troubleshooting Action | Reference |
| Azide Reduction | Sodium Ascorbate Concentration | 1-5 equivalents | Reduce to the lower end of the effective range. | [8] |
| Low Yield | Catalyst Loading (CuSO4) | 1-10 mol% | Increase catalyst loading for sterically hindered substrates. | [8] |
| Low Yield | Ligand to Copper Ratio | 1:1 to 5:1 | Optimize the ratio; a higher ratio can improve catalyst stability. | [6] |
| Alkyne Homocoupling | Oxygen Level | Atmospheric | Degas solvents and use an inert atmosphere. | [8] |
Experimental Protocols
Protocol 1: General Procedure for a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction
This protocol provides a general workflow for performing a CuAAC reaction with in situ generation of the Cu(I) catalyst.
-
Reagent Preparation:
-
Prepare stock solutions of your azide (e.g., 10 mM in DMSO/t-BuOH) and alkyne (e.g., 10 mM in DMSO/t-BuOH).
-
Prepare a stock solution of copper(II) sulfate (B86663) (CuSO4) (e.g., 100 mM in water).
-
Prepare a stock solution of a ligand such as THPTA (e.g., 200 mM in water).
-
Freshly prepare a stock solution of sodium ascorbate (e.g., 1 M in water).
-
-
Reaction Setup:
-
In a suitable reaction vessel, combine the azide and alkyne in your chosen solvent system (e.g., a mixture of t-BuOH and water).
-
In a separate tube, pre-complex the CuSO4 and the ligand by incubating them together for a few minutes. A typical ratio is 1:2 to 1:5 of Cu:ligand.[6]
-
Add the copper-ligand complex to the reaction mixture.
-
Initiate the reaction by adding the sodium ascorbate solution.
-
-
Reaction and Monitoring:
-
Allow the reaction to proceed at room temperature or with gentle heating, depending on the reactivity of your substrates.
-
Monitor the reaction progress by a suitable analytical technique such as TLC, LC-MS, or NMR.
-
-
Work-up and Purification:
-
Once the reaction is complete, the product can be isolated. For biomolecules, purification might involve size-exclusion chromatography or dialysis to remove the copper catalyst and excess reagents.[8] For small molecules, standard extraction and chromatographic methods can be used.
-
Visualizations
Caption: A logical workflow for troubleshooting common issues in click chemistry reactions.
Caption: The catalytic cycle of CuAAC and competing side reactions.
References
- 1. Amine synthesis by azide reduction [organic-chemistry.org]
- 2. Chemicals [chemicals.thermofisher.cn]
- 3. Staudinger reaction - Wikipedia [en.wikipedia.org]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. interchim.fr [interchim.fr]
- 6. broadpharm.com [broadpharm.com]
- 7. m.youtube.com [m.youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
how to improve the efficiency of 5-Azidopentanoic acid ethyl ester labeling
Welcome to the technical support center for optimizing labeling reactions with 5-Azidopentanoic acid ethyl ester. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable solutions for improving the efficiency of your bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it used for labeling?
This compound is a chemical compound containing an azide (B81097) (-N₃) group.[1][2][3] It serves as a building block in "click chemistry," a set of highly efficient and specific reactions.[4] The most common application is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), where the azide group on the ester reacts with an alkyne-modified molecule (e.g., a protein, nucleic acid, or drug) to form a stable triazole linkage.[5][6][] This process allows for the precise and robust labeling of biomolecules.
Q2: What is the fundamental mechanism of the labeling reaction?
The labeling reaction is a CuAAC "click" reaction. The process is catalyzed by a Copper(I) ion, which is typically generated in situ from a Copper(II) salt (like CuSO₄) and a reducing agent, most commonly sodium ascorbate (B8700270).[5][8] The Cu(I) catalyst brings the azide and alkyne components together, dramatically accelerating the rate of the cycloaddition reaction to form a 1,4-disubstituted triazole ring.[5][9]
Q3: Why is a copper-stabilizing ligand necessary for the reaction?
A ligand is crucial for two main reasons:
-
Stabilization: The active catalyst, Cu(I), is unstable in aqueous solutions and can easily be oxidized to the inactive Cu(II) state by dissolved oxygen or disproportionate into Cu(0) and Cu(II).[5][10][11] Ligands chelate the Cu(I) ion, protecting it from these deactivation pathways.[5][12]
-
Efficiency: Ligands can significantly accelerate the reaction rate, leading to higher yields in shorter times.[5][10]
Commonly used ligands include TBTA (Tris-(benzyltriazolylmethyl)amine) for organic solvents and water-soluble ligands like THPTA (Tris-(hydroxypropyltriazolylmethyl)amine) and BTTAA for aqueous bioconjugation.[10][12]
Q4: My reaction yield is very low. What are the most common causes?
Low yield is the most frequent issue and can typically be attributed to one of the following:
-
Inactive Copper Catalyst: The Cu(I) catalyst was oxidized to inactive Cu(II). This is often due to the presence of dissolved oxygen in the reaction mixture.[10]
-
Inappropriate Ligand: The chosen ligand may have poor solubility in your solvent system (e.g., using water-insoluble TBTA in a fully aqueous buffer) or an incorrect copper-to-ligand ratio was used.[10]
-
Reagent Impurity or Degradation: The purity of the azide, alkyne, or solvents can significantly impact the outcome.[10] Ensure reagents are of high quality and that stock solutions, especially for sodium ascorbate, are prepared fresh.[10]
-
Substrate-Specific Issues: Steric hindrance near the azide or alkyne functional groups can slow the reaction.[10][13] Additionally, other functional groups on your biomolecule (e.g., thiols) can interact with and inhibit the copper catalyst.[10]
Troubleshooting Guide
This section provides a systematic approach to diagnosing and solving common problems encountered during the labeling process.
Problem 1: Low or No Product Yield
If you observe minimal or no formation of your desired labeled product, follow these steps.
Initial Checks & Solutions
-
Catalyst Inactivation: The most common culprit is the oxidation of the Cu(I) catalyst.
-
Ligand Issues: The ligand is critical for protecting the catalyst and accelerating the reaction.
-
Incorrect Stoichiometry: The ratio of azide to alkyne is important.
-
Solution: While a 1:1 ratio is standard, using a slight excess (1.1 to 2-fold) of the less valuable or more accessible reagent (often the small molecule azide or alkyne) can drive the reaction to completion.[10]
-
Troubleshooting Workflow
This diagram outlines a logical workflow for troubleshooting low-yield reactions.
Caption: A logical troubleshooting workflow for low-yield CuAAC reactions.
Problem 2: Presence of Side Products or Impurities
The CuAAC reaction is known for its high selectivity, but side reactions or impurities can still occur.
-
Issue: Alkyne Homocoupling (Glaser Coupling)
-
Cause: This can happen if the Cu(I) catalyst is not properly stabilized, leading to the formation of alkyne dimers.
-
Solution: Ensure an adequate concentration of a stabilizing ligand is used. Proper degassing also helps minimize this side reaction.
-
-
Issue: Biomolecule Degradation
-
Cause: Some proteins or other biomolecules can be sensitive to oxidative damage from copper ions and reactive oxygen species.
-
Solution: Add a scavenger like aminoguanidine (B1677879) to the reaction mixture to prevent oxidative damage.[8][10] Reducing the overall concentration of copper can also be beneficial.
-
-
Issue: Difficulty in Purification
-
Cause: Removing excess copper, ligand, and unreacted small molecules from the final bioconjugate can be challenging.[6][14]
-
Solution: For biomolecules, purification methods like size exclusion chromatography (desalting columns), dialysis, or molecular weight cut-off (MWCO) spin columns are effective at separating the larger conjugate from smaller contaminants.[14][15]
-
Data Presentation: Optimizing Reaction Conditions
The efficiency of the CuAAC reaction is highly dependent on the components of the catalyst system. The following tables summarize key quantitative parameters for optimizing your labeling experiment.
Table 1: Recommended Reagent Concentrations for Bioconjugation
| Reagent | Stock Concentration | Final Concentration | Key Considerations |
| Azide/Alkyne Biomolecule | 1-10 mg/mL | 10-100 µM | Dependent on experimental needs. |
| Alkyne/Azide Label | 10 mM (in DMSO) | 25-250 µM | A 4-50 fold excess may be used.[6] |
| Copper(II) Sulfate (CuSO₄) | 20 mM (in water) | 50-100 µM | The source of the catalytic copper.[8][10] |
| Ligand (e.g., THPTA) | 50 mM (in water) | 100-500 µM | Use a 2-5 fold excess relative to copper.[8][10] |
| Sodium Ascorbate | 100-300 mM (in water) | 1-5 mM | Must be prepared fresh. Reduces Cu(II) to Cu(I).[6][10] |
| Aminoguanidine (Optional) | 100 mM (in water) | 1 mM | Prevents oxidative damage to biomolecules.[8] |
Table 2: Comparison of Common Copper Ligands
| Ligand | Solubility | Typical Application | Advantages | Disadvantages |
| TBTA | Organic Solvents | General organic synthesis | High reaction rates in organic media.[8] | Poorly soluble in water, not ideal for bioconjugation.[12] |
| THPTA | Water | Aqueous bioconjugation | Excellent water solubility, accelerates reaction.[12] | May be less effective in high organic solvent concentrations. |
| BTTAA | Water | in vivo / Cell labeling | High water solubility and biocompatibility.[12] | May be more expensive than other options. |
Experimental Protocols & Visualizations
General Experimental Workflow
The following diagram illustrates the standard workflow for a bioconjugation experiment using this compound (or a similar azide) with an alkyne-modified biomolecule.
Caption: Standard experimental workflow for CuAAC bioconjugation.
Detailed Methodology: Labeling an Alkyne-Modified Protein
This protocol is a general guideline and may require optimization for your specific biomolecule and label.
-
Prepare Stock Solutions:
-
Protein Solution: Dissolve your alkyne-modified protein in a degassed buffer (e.g., phosphate (B84403) buffer, pH 7.4) to a final concentration of 1-5 mg/mL.
-
Azide Label: Prepare a 10 mM stock solution of this compound (or other azide probe) in DMSO.
-
Catalyst Components: Prepare a 20 mM CuSO₄ solution in water, a 50 mM THPTA solution in water, and a 100 mM sodium ascorbate solution in water. The sodium ascorbate solution must be prepared immediately before use. [10]
-
-
Set Up the Reaction:
-
In a microcentrifuge tube, add your protein solution.
-
Add the azide label from the stock solution to achieve the desired final concentration (e.g., a 10-fold molar excess over the protein).
-
In a separate tube, prepare the catalyst premix by combining the CuSO₄ and THPTA solutions in a 1:5 ratio (e.g., for a final reaction concentration of 0.1 mM copper, use 0.5 mM ligand).[10] Let this stand for 1-2 minutes.
-
Add the catalyst premix to the protein/azide mixture and mix gently.
-
-
Initiate and Incubate:
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 2.5 mM.[8]
-
Gently mix the reaction. Protect from light if using a fluorescent probe.
-
Allow the reaction to proceed at room temperature for 30 to 60 minutes. Reaction times can vary and may require optimization.[6]
-
-
Purification:
-
Remove the excess catalyst, ligand, and unreacted azide label using a desalting column (size exclusion chromatography) equilibrated with your buffer of choice (e.g., PBS).
-
Concentrate the purified, labeled protein using a centrifugal filter with an appropriate molecular weight cutoff (MWCO).[15]
-
-
Analysis:
-
Confirm successful labeling via appropriate methods, such as SDS-PAGE with fluorescence imaging (if a fluorescent azide was used) or mass spectrometry to confirm the mass shift upon conjugation.
-
CuAAC Reaction Pathway
This diagram illustrates the catalytic cycle of the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Caption: The catalytic cycle of the CuAAC "click" chemistry reaction.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. 5-azido-pentanoic acid ethyl ester|lookchem [lookchem.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. caymanchem.com [caymanchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 8. broadpharm.com [broadpharm.com]
- 9. Click Chemistry—Section 3.1 | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. Effective, Rapid, and Small-Scale Bioconjugation and Purification of “Clicked” Small-Molecule DNA Oligonucleotide for Nucleic Acid Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Conjugation Based on Click Chemistry - Creative Biolabs [creative-biolabs.com]
Technical Support Center: Copper Catalyst Removal in 5-Azidopentanoic Acid Ethyl Ester Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of residual copper catalysts from reactions involving 5-Azidopentanoic acid ethyl ester, a common reagent in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry".
Frequently Asked Questions (FAQs)
Q1: Why is it critical to remove residual copper from my this compound reaction?
A1: Residual copper catalysts can be problematic for several reasons. Copper ions can be toxic to cells, which is a significant concern for biological applications and drug development.[1] They can also interfere with downstream applications, such as fluorescence-based assays or further catalytic transformations. Moreover, the presence of copper can affect the stability and purity of the final product, and potentially interfere with the biological activity of the synthesized molecule.[1][2]
Q2: What are the most common methods for removing copper catalysts from these types of reactions?
A2: The primary methods for removing residual copper include:
-
Chelation: Using a chelating agent like EDTA to form a water-soluble complex with copper, which can then be removed through aqueous extraction.[1][3]
-
Solid-Phase Extraction: Employing solid-supported scavengers (resins) that selectively bind to copper, allowing for simple filtration to remove the catalyst.[1][4]
-
Precipitation: Inducing the precipitation of copper salts, which can then be separated by filtration.[1]
-
Aqueous Washes: Simple washing with aqueous solutions of reagents like ammonium (B1175870) chloride or sodium thiosulfate (B1220275) can also be effective.[1][5]
Q3: How do I choose the best copper removal method for my specific application?
A3: The choice of method depends on several factors, including the properties of your product (e.g., solubility, stability), the scale of your reaction, and the required level of purity. For biomolecules, methods that avoid organic solvents and harsh conditions, such as dialysis with EDTA or the use of biocompatible scavenger resins, are often preferred.[1][6][7] For small organic molecules like those derived from this compound, a wider range of techniques, including aqueous washes, precipitation, and various solid-supported scavengers, can be employed.[1]
Q4: I see a blue or green color in my organic layer after the reaction. What does this indicate?
A4: A blue or green tint in the organic layer is a common indication of residual copper salts.[5] This suggests that the initial workup was insufficient to remove all the copper catalyst. Additional washes with a chelating agent are recommended until the color is no longer present in the aqueous layer.[5][8]
Troubleshooting Guide
| Problem | Symptom | Probable Cause | Suggested Solution |
| Persistent Copper Contamination | Green or blue tint in the organic layer; Broad peaks or baseline noise in NMR spectrum. | Incomplete removal of copper salts. Paramagnetic copper species interfering with analysis. | Perform additional aqueous washes with a chelating agent (e.g., saturated NH₄Cl, EDTA solution).[5] Consider increasing the concentration or volume of the washing solution. Pass the product through a short plug of silica (B1680970) gel or alumina.[5][8] |
| Low Product Yield After Purification | The final yield of the desired triazole product is significantly lower than expected. | Product loss during aqueous extraction due to emulsion formation. Non-specific binding of the product to a scavenger resin. | To break emulsions, add brine to the aqueous layer. If using a scavenger resin, select a more specific scavenger with a higher affinity for copper than for your product's functional groups.[1] |
| Product is Water-Soluble | Difficulty in performing liquid-liquid extraction with an aqueous chelating solution. | The product partitions into the aqueous layer along with the copper-chelate complex. | For macromolecular products, consider dialysis against a buffer containing EDTA.[6][7] Size exclusion chromatography can also separate the larger product from the smaller copper-EDTA complex.[1] For smaller water-soluble molecules, solid-supported scavengers are a suitable alternative.[3] |
| Precipitate Formation During Reaction | A red or purple precipitate forms upon addition of the copper(I) catalyst. | Formation of an insoluble copper acetylide complex with the terminal alkyne. | Ensure proper ligand-to-copper ratios to stabilize the copper(I) catalyst. Using a co-solvent system like acetonitrile/water may help to keep the catalyst in solution.[9] |
Quantitative Data on Copper Removal Methods
The efficiency of copper removal can vary based on the specific reaction conditions and the chosen methodology. The goal is often to reduce copper levels to low parts-per-million (ppm) concentrations, especially for pharmaceutical applications.
| Method | Typical Residual Copper Levels | Advantages | Disadvantages |
| Aqueous Wash with EDTA | < 50 ppm[8] | Cost-effective and widely applicable. | Can be time-consuming if multiple washes are needed; may not be suitable for water-soluble products.[3] |
| Solid-Supported Scavengers | Can achieve sub-ppm levels. | High efficiency and selectivity; simple filtration-based removal. | Can be more expensive than simple aqueous washes; potential for non-specific product binding.[1] |
| Precipitation | Variable, depends on the insolubility of the copper salt. | Simple and can be effective for large-scale reactions. | May not achieve very low residual copper levels; risk of co-precipitation of the product. |
| Filtration through Silica/Alumina | Effective for removing particulate and some dissolved copper. | Simple and can be combined with other methods. | May not be sufficient as a standalone method for complete removal of dissolved copper species.[5][8] |
Experimental Protocols
Protocol 1: Copper Removal by Aqueous Wash with EDTA
This protocol is a general procedure for removing copper catalysts via liquid-liquid extraction using an EDTA solution.
-
Reaction Quench: Upon completion of the reaction, quench the reaction mixture, for example, by adding a saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
EDTA Wash: Wash the organic layer with a 0.1 M aqueous solution of ethylenediaminetetraacetic acid (EDTA). Shake the funnel vigorously and allow the layers to separate. The aqueous layer containing the copper-EDTA complex may turn blue or green.[1][5]
-
Separation: Carefully separate and remove the aqueous layer.
-
Repeat: Repeat the EDTA wash until the aqueous layer is colorless, indicating the removal of the bulk of the copper.[5]
-
Final Washes: Wash the organic layer with water and then with brine to remove any residual EDTA and water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the purified product.[1][3]
Protocol 2: Copper Removal Using a Solid-Supported Scavenger Resin
This protocol describes the use of a scavenger resin for the removal of the copper catalyst.
-
Resin Selection: Choose a suitable solid-supported scavenger with a high affinity for copper, such as SiliaMetS Thiourea or other commercially available resins.[1][4]
-
Resin Addition: After the reaction is complete, add the scavenger resin directly to the reaction mixture. The amount of resin will depend on the amount of copper catalyst used and the resin's loading capacity.
-
Stirring: Stir the resulting suspension at room temperature. The required stirring time can vary from 1 to 24 hours, depending on the specific resin and reaction conditions.
-
Filtration: Filter the mixture to remove the resin. A simple gravity or vacuum filtration is usually sufficient.
-
Washing: Wash the collected resin with a small amount of the reaction solvent to ensure complete recovery of the product.
-
Concentration: The filtrate, now free of the scavenger resin and the captured copper, contains the purified product. Concentrate the filtrate under reduced pressure to obtain the final product.[3]
Visualizations
Caption: Workflow for copper removal using aqueous EDTA wash.
Caption: Workflow for copper removal using a scavenger resin.
Caption: Decision tree for troubleshooting copper removal.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. silicycle.com [silicycle.com]
- 5. benchchem.com [benchchem.com]
- 6. jenabioscience.com [jenabioscience.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Synthesis of 5-Azidopentanoic Acid Ethyl Ester
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for the synthesis of 5-azidopentanoic acid ethyl ester. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and safety information to assist you in your research and development endeavors.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | Incomplete reaction due to insufficient reaction time or temperature. | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material (ethyl 5-bromopentanoate) is still present, consider extending the reaction time or gradually increasing the temperature. Be cautious with temperature increases due to the thermal sensitivity of azide (B81097) compounds. |
| Inactive or impure sodium azide. | Use freshly opened, dry sodium azide. Ensure it has been stored properly to prevent decomposition. | |
| Inappropriate solvent. | The reaction is an S(_N)2 substitution, which is favored by polar aprotic solvents. Ensure you are using a dry, appropriate solvent such as DMF or DMSO. | |
| Wet reagents or solvent. | Water can hydrolyze the ester and interfere with the reaction. Use anhydrous solvents and ensure all glassware is thoroughly dried. | |
| Presence of Multiple Spots on TLC | Incomplete reaction. | As mentioned above, allow the reaction to proceed for a longer duration or consider a slight increase in temperature. |
| Side reactions. | A potential side reaction is the elimination of HBr from the starting material, especially if the reaction temperature is too high or a non-nucleophilic base is present. Maintain a controlled temperature. | |
| Decomposition of the product. | Organic azides can be unstable, particularly at elevated temperatures. Avoid excessive heating during the reaction and work-up. | |
| Difficulty in Product Purification | Co-elution of product and starting material. | Optimize the solvent system for column chromatography. A gradient elution with a mixture of hexane (B92381) and ethyl acetate (B1210297) is often effective. Start with a low polarity mixture and gradually increase the concentration of ethyl acetate. |
| Residual sodium azide in the crude product. | Perform a thorough aqueous work-up. Washing the organic layer with water or brine will effectively remove water-soluble sodium azide.[1] | |
| Safety Concerns (e.g., foaming, unexpected color change) | Potential for azide decomposition. | Organic azides are potentially explosive and should be handled with care.[2] Avoid heating the compound to high temperatures. If you observe vigorous gas evolution or a sudden color change, cool the reaction mixture immediately and ensure proper shielding. |
| Formation of hydrazoic acid. | Do not acidify the reaction mixture in the presence of excess sodium azide, as this can generate highly toxic and explosive hydrazoic acid.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism for the synthesis of this compound from ethyl 5-bromopentanoate and sodium azide?
A1: The reaction proceeds via a bimolecular nucleophilic substitution (S(N)2) mechanism. The azide anion (N({3}^{-})) acts as a potent nucleophile, attacking the electrophilic carbon atom bonded to the bromine atom. This is a concerted, one-step process where the carbon-azide bond forms as the carbon-bromine bond breaks.[4][5]
Q2: What is the best solvent for this reaction?
A2: Polar aprotic solvents are ideal for S(N)2 reactions as they solvate the cation (Na
+
) but not the nucleophilic anion (N({3}^{-})), leaving it more available to react.[6] Commonly used solvents for this synthesis include dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO).[2]
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is a convenient method to monitor the reaction. Use a suitable solvent system, such as ethyl acetate/hexane, to separate the starting material (ethyl 5-bromopentanoate) from the product (this compound). The product, being more polar, will have a lower R(_f) value than the starting material.
Q4: What are the key safety precautions when working with sodium azide and organic azides?
A4: Sodium azide is highly toxic and can be fatal if swallowed or absorbed through the skin. Organic azides are potentially explosive and sensitive to heat, shock, and friction.[2] Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE) including gloves and safety glasses, and use a safety shield. Avoid contact with acids, as this can generate toxic and explosive hydrazoic acid.[3] Also, avoid contact with heavy metals, as this can form highly explosive heavy metal azides.
Q5: How should I dispose of waste containing sodium azide?
A5: Aqueous waste containing sodium azide should not be poured down the drain, as it can react with lead or copper in the plumbing to form explosive metal azides.[1] The azide should be chemically quenched before disposal. A common method is the addition of an aqueous solution of sodium nitrite (B80452) followed by slow acidification with acetic acid to decompose the azide into nitrogen gas.[1] Always follow your institution's specific guidelines for hazardous waste disposal.
Experimental Protocols
Synthesis of this compound
This protocol outlines the synthesis of this compound from ethyl 5-bromopentanoate and sodium azide.
Materials and Reagents:
-
Ethyl 5-bromopentanoate
-
Sodium azide (NaN(_3))
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Hexane
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO(_4)) or sodium sulfate (Na(_2)SO(_4))
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 5-bromopentanoate (1.0 equivalent) in anhydrous DMF.
-
Addition of Sodium Azide: To the stirred solution, add sodium azide (1.5 - 2.0 equivalents).
-
Reaction: Heat the reaction mixture to 60-70 °C and stir for 12-24 hours. Monitor the reaction progress by TLC (e.g., using a 1:4 ethyl acetate/hexane solvent system).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing deionized water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash with deionized water, followed by brine.[1]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
Use a gradient elution system, starting with a low polarity eluent (e.g., 5% ethyl acetate in hexane) and gradually increasing the polarity to elute the product.
-
Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to obtain this compound as a colorless to pale yellow oil.
-
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low product yield.
Experimental Workflow for Synthesis and Purification
Caption: Workflow for synthesis and purification.
References
- 1. Organic Syntheses Collective Volume 5 | PDF | Distillation | Filtration [scribd.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. 5-azidopentanoic acid, 79583-98-5 | BroadPharm [broadpharm.com]
preventing hydrolysis of 5-Azidopentanoic acid ethyl ester during reactions
Welcome to the technical support center for 5-Azidopentanoic acid ethyl ester. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the hydrolysis of this valuable bifunctional linker during chemical reactions. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered in the laboratory.
Troubleshooting Guide: Preventing Hydrolysis of this compound
This guide provides solutions to common problems that can lead to the unwanted hydrolysis of the ethyl ester group of this compound, converting it to the corresponding carboxylic acid.
Problem 1: Significant hydrolysis of the ethyl ester is observed after the reaction.
| Potential Cause | Recommended Solution |
| Reaction conditions are too acidic or basic. | Esters are susceptible to hydrolysis under both acidic and basic conditions.[1][2][3] Maintain a neutral to slightly acidic pH (around 4-6) if possible. Avoid strong acids and bases. For reactions requiring basic conditions, use non-nucleophilic, hindered bases and minimize reaction time and temperature. |
| Presence of water in the reaction mixture. | Ensure all solvents and reagents are anhydrous. Use freshly dried solvents and store them over molecular sieves. Water can participate directly in the hydrolysis reaction.[2][4] |
| Elevated reaction temperatures. | High temperatures accelerate the rate of hydrolysis.[5] If possible, run reactions at room temperature or below. If heating is necessary, use the lowest effective temperature and minimize the reaction time. |
| Use of harsh coupling reagents. | Certain coupling reagents can promote ester hydrolysis. Opt for milder coupling agents that are less likely to affect the ester group. |
Problem 2: Low yield of the desired product due to suspected hydrolysis.
| Potential Cause | Recommended Solution |
| Inappropriate solvent choice. | Use aprotic solvents (e.g., DMF, DMSO, THF, DCM) to minimize the availability of protons that can participate in hydrolysis. For click chemistry, a mixture of an organic solvent and water is often used; in such cases, buffering the solution to a neutral or slightly acidic pH is recommended. |
| Prolonged reaction times. | Minimize reaction times to reduce the exposure of the ester to potentially hydrolytic conditions. Monitor the reaction progress closely using techniques like TLC or LC-MS to determine the optimal reaction time. |
| Sub-optimal work-up procedure. | During aqueous work-up, ensure the pH of the aqueous layer is neutral or slightly acidic. Avoid prolonged contact with aqueous acidic or basic solutions. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the hydrolysis of this compound?
A1: The primary factors that can induce hydrolysis of the ethyl ester are the presence of water, acidic or basic conditions, and elevated temperatures.[1][2][5] The azide (B81097) functional group is generally stable under a wide range of reaction conditions, but the ethyl ester is more susceptible to cleavage.[6][7]
Q2: At what pH is this compound most stable?
Q3: Can I use this compound in aqueous solutions for bioconjugation or click chemistry?
A3: Yes, but with caution. For applications like copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry, which are often performed in aqueous co-solvent systems, it is crucial to control the pH.[10] Using a buffered solution (e.g., phosphate (B84403) buffer at pH 7) can help to minimize hydrolysis. For bioconjugation reactions that may be sensitive to pH, consider using alternative strategies or carefully optimizing the reaction conditions to maintain a pH where the ester is most stable.
Q4: What are some recommended mild coupling reagents to use with this compound to avoid hydrolysis?
A4: When coupling a molecule to the azide end of this compound (after reduction of the azide to an amine), it is important to choose coupling reagents that are effective under neutral or mild conditions. While direct coupling to the ester is less common, if you are performing a reaction where the ester's integrity is critical, consider using carbodiimides like EDC with an additive like HOBt or Oxyma Pure, which can be effective at near-neutral pH. Phosphonium-based reagents like PyBOP can also be used under mild conditions.[11][12]
Q5: How can I monitor for hydrolysis during my reaction?
A5: You can monitor for the formation of the hydrolysis product, 5-azidopentanoic acid, using analytical techniques such as:
-
Thin-Layer Chromatography (TLC): The carboxylic acid will have a different Rf value than the ester, typically being more polar.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify the ester and its corresponding carboxylic acid.[13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The appearance of a carboxylic acid proton signal in the ¹H NMR spectrum (typically >10 ppm) and shifts in the signals of the adjacent methylene (B1212753) group can indicate hydrolysis.
Q6: Is the azide functional group stable to the conditions required to prevent ester hydrolysis?
A6: Yes, the azide functional group is generally very stable and robust.[6][7] It is compatible with a wide range of reaction conditions, including those recommended to prevent ester hydrolysis, such as neutral to mildly acidic pH and moderate temperatures. However, azides should not be mixed with strong acids, which can form the highly toxic and explosive hydrazoic acid.[14]
Data Presentation
Table 1: General Influence of pH and Temperature on Ethyl Ester Hydrolysis Rate
| Condition | Hydrolysis Rate | Recommendations for this compound |
| Strongly Acidic (pH < 3) | High | Avoid if possible. If necessary, use low temperatures and short reaction times. |
| Mildly Acidic (pH 4-6) | Low | Optimal range for stability. |
| Neutral (pH 7) | Moderate | Generally acceptable, but hydrolysis can still occur, especially with prolonged reaction times or elevated temperatures. |
| Mildly Basic (pH 8-10) | High | Use with caution. Employ non-nucleophilic bases, low temperatures, and short reaction times. |
| Strongly Basic (pH > 11) | Very High | Avoid. Will rapidly hydrolyze the ester. |
| Low Temperature (0-25 °C) | Slower | Recommended for minimizing hydrolysis. |
| Elevated Temperature (> 40 °C) | Faster | Increases the rate of hydrolysis significantly. Avoid if possible. |
Experimental Protocols
Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Minimized Hydrolysis
This protocol is a general guideline for a click chemistry reaction using this compound with an alkyne-containing molecule, designed to minimize the risk of ester hydrolysis.
-
Reagent Preparation:
-
Dissolve this compound (1 equivalent) in a suitable organic solvent (e.g., THF, DMSO, or a mixture).
-
Dissolve the alkyne-containing substrate (1-1.2 equivalents) in the same organic solvent.
-
Prepare a stock solution of a copper(I) source, such as copper(II) sulfate (B86663) pentahydrate (0.05-0.1 equivalents).
-
Prepare a fresh stock solution of a reducing agent, such as sodium ascorbate (B8700270) (0.1-0.2 equivalents), in water.
-
Prepare a stock solution of a copper-stabilizing ligand, such as TBTA or THPTA (0.05-0.1 equivalents), in a suitable solvent (e.g., DMSO/t-butanol for TBTA, water for THPTA).
-
-
Reaction Setup:
-
In a reaction vessel, combine the solutions of this compound and the alkyne substrate.
-
Add the copper(I) source and the stabilizing ligand to the reaction mixture and stir briefly.
-
If using an aqueous co-solvent system, ensure the final pH is buffered to around 7.
-
Initiate the reaction by adding the sodium ascorbate solution.
-
-
Reaction Conditions:
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 1-4 hours.
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with a neutral or slightly acidic aqueous solution (e.g., saturated ammonium (B1175870) chloride or brine).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
-
Visualizations
Caption: A decision-making workflow for preventing the hydrolysis of this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. Ester to Acid - Common Conditions [commonorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. Organic azide - Wikipedia [en.wikipedia.org]
- 7. KIT - IOC - Bräse - Research - Research interests - Azide [ioc.kit.edu]
- 8. ars.usda.gov [ars.usda.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Amide synthesis by acylation [organic-chemistry.org]
- 12. mdpi.com [mdpi.com]
- 13. stxlabs.com [stxlabs.com]
- 14. safety.pitt.edu [safety.pitt.edu]
Technical Support Center: Monitoring Reactions of 5-Azidopentanoic Acid Ethyl Ester
This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for monitoring reactions involving 5-Azidopentanoic acid ethyl ester. It includes frequently asked questions, detailed troubleshooting guides for common analytical techniques, experimental protocols, and key data presented in a clear, accessible format.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques to monitor reactions of this compound?
A1: The most common methods for monitoring the reaction progress of this compound and similar organic azides include Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Fourier-Transform Infrared Spectroscopy (FTIR), and Nuclear Magnetic Resonance (NMR) spectroscopy. Each technique offers distinct advantages in terms of speed, quantitative accuracy, and the level of structural information provided.
Q2: How can I quickly check if my reaction is proceeding?
A2: Thin-Layer Chromatography (TLC) is a simple and rapid method for qualitatively monitoring reaction progress. By developing a suitable solvent system, you can separate the starting material from the product(s). Spotting the reaction mixture at different time points allows for a visual assessment of the consumption of the starting material and the formation of new products.
Q3: Which technique is best for obtaining quantitative kinetic data?
A3: For quantitative analysis, HPLC and in-situ NMR spectroscopy are preferred. HPLC can provide accurate quantification of reactants and products by integrating peak areas. Real-time monitoring using benchtop or flow NMR can also provide detailed kinetic data by tracking the change in signal intensity of specific protons over time. In-situ ATR-IR spectroscopy is also a powerful tool for real-time monitoring by observing the disappearance of the azide's characteristic vibrational band.[1][2]
Q4: How do I choose between TLC, HPLC, NMR, and IR for my specific reaction?
A4:
-
TLC: Best for quick, qualitative checks of reaction progress, especially for screening multiple reaction conditions. It is inexpensive and fast.
-
HPLC: Ideal for quantitative analysis of complex mixtures, providing high resolution and sensitivity. It is the preferred method for purity assessment.
-
NMR: Provides detailed structural information about reactants, intermediates, and products. It is excellent for mechanistic studies and can be used for quantitative analysis.[3]
-
IR: A very effective and often simple method for confirming the presence or absence of the azide (B81097) functional group due to its strong and unique absorption peak. It's particularly useful for confirming the complete consumption of the azide starting material.
Troubleshooting Guides
Thin-Layer Chromatography (TLC) Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Streaking or Elongated Spots | 1. Sample is overloaded (too concentrated).2. The solvent system is inappropriate for the compound's polarity.3. The compound is acidic or basic. | 1. Dilute the sample solution and re-spot.2. Adjust the solvent system polarity.3. Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase (0.1–2.0%).[4] |
| Spots Remain at the Baseline (Low Rf) | The eluent is not polar enough. | Increase the proportion of the polar solvent in your mobile phase (e.g., increase the percentage of ethyl acetate (B1210297) in a hexane (B92381)/ethyl acetate mixture).[4] |
| Spots Run at the Solvent Front (High Rf) | The eluent is too polar. | Decrease the proportion of the polar solvent in your mobile phase (e.g., decrease the percentage of ethyl acetate in a hexane/ethyl acetate mixture).[4] |
| No Spots are Visible | 1. The compound is not UV-active.2. The sample is too dilute.3. The solvent level in the chamber was above the spotting line. | 1. Use a chemical stain (e.g., permanganate, or a specific azide stain).2. Concentrate the sample or spot multiple times in the same location, allowing the solvent to dry between applications.3. Ensure the solvent level is below the origin when placing the plate in the chamber.[4] |
| Difficulty Visualizing the Azide Spot | Azides can be difficult to visualize with general stains or UV light if they lack a strong chromophore. | Use a specific two-step staining protocol for azides: first, reduce the azide to an amine using a triphenylphosphine (B44618) solution, then stain with ninhydrin (B49086) to produce a colored spot.[4][5][6] |
High-Performance Liquid Chromatography (HPLC) Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | 1. Column degradation or contamination.2. Inappropriate mobile phase pH.3. Sample overload. | 1. Wash the column with a strong solvent or replace it.2. Adjust the mobile phase pH to ensure the analyte is in a single ionic state.3. Reduce the injection volume or sample concentration. |
| Inconsistent Retention Times | 1. Mobile phase composition is inconsistent.2. Column temperature is fluctuating.3. Pump malfunction or leaks. | 1. Prepare fresh mobile phase and ensure proper mixing/degassing.2. Use a column oven to maintain a constant temperature.3. Check the pump for leaks and ensure a consistent flow rate.[7] |
| High Backpressure | 1. Blockage in the system (e.g., guard column, column frit).2. Particulate matter from the sample.3. Precipitated buffer in the mobile phase. | 1. Replace the guard column or filter frits. Try back-flushing the column.2. Filter all samples before injection.3. Ensure buffer is soluble in the mobile phase composition; flush the system with water before switching to organic solvents.[8] |
| Low Signal Intensity / No Peaks | 1. Improper sample preparation (too dilute).2. The analyte does not absorb at the detector's wavelength.3. Injection issue (e.g., air in the sample loop). | 1. Concentrate the sample.2. Select a more appropriate wavelength or use a universal detector like a mass spectrometer.3. Purge the injector and ensure the sample loop is completely filled. |
NMR and IR Spectroscopy Troubleshooting
| Technique | Problem | Possible Cause(s) | Solution(s) |
| IR | Azide peak (~2100 cm⁻¹) is weak or absent in the starting material. | 1. The compound concentration is too low.2. The azide has degraded. | 1. Concentrate the sample.2. Check the stability and storage of your starting material. |
| IR | Broad, noisy spectrum. | Water contamination in the sample or solvent (especially if using KBr pellets). | Ensure the sample and solvent are dry. Use a background spectrum of the pure solvent to subtract its contribution. |
| NMR | Poor resolution or distorted peak shapes. | 1. Inhomogeneous magnetic field (poor shimming).2. Presence of paramagnetic impurities.3. High sample viscosity. | 1. Re-shim the spectrometer.2. Filter the sample if particulates are present.3. Dilute the sample. |
| NMR | Difficulty in quantifying conversion. | 1. Peak overlap between reactant and product signals.2. Inconsistent relaxation delays (d1) for quantitative measurements. | 1. Select non-overlapping, well-resolved peaks for integration.2. For quantitative analysis, ensure the relaxation delay is at least 5 times the longest T1 of the nuclei being measured. |
Experimental Protocols
Protocol 1: Reaction Monitoring by Thin-Layer Chromatography (TLC)
-
Plate Preparation: On a silica (B1680970) gel TLC plate, lightly draw a pencil line about 1 cm from the bottom (the origin). Mark starting points for your starting material (SM), a co-spot (C), and the reaction mixture (R).
-
Solvent System Selection: A common solvent system for compounds of moderate polarity like this compound is a mixture of hexane and ethyl acetate. Start with a ratio of 4:1 (Hexane:Ethyl Acetate) and adjust the polarity to achieve an Rf value of ~0.3 for the starting material.
-
Spotting:
-
Dissolve a small amount of your starting material in a suitable solvent (e.g., ethyl acetate) and spot it on the "SM" mark using a capillary tube.
-
At t=0 of your reaction, and at subsequent time intervals, take a small aliquot of the reaction mixture, dilute it, and spot it on the "R" mark.
-
On the "C" mark, spot both the starting material and the reaction mixture on top of each other.
-
-
Development: Place the spotted TLC plate in a developing chamber containing the chosen solvent system. Ensure the solvent level is below the origin line. Cover the chamber and allow the solvent to ascend the plate.
-
Visualization:
-
Remove the plate when the solvent front is about 1 cm from the top and immediately mark the solvent front with a pencil.
-
Visualize the spots under a UV lamp (254 nm) if the compounds are UV-active.
-
For specific azide visualization, use the staining protocol below.
-
-
Analysis: The disappearance of the starting material spot and the appearance of a new spot (the product) in the reaction lane indicate the reaction is progressing. The co-spot helps to confirm the identity of the starting material spot in the reaction mixture.
Protocol 2: Staining for Organic Azides on TLC Plates
This two-step protocol is highly effective for visualizing non-UV active azides.[4][5][6]
-
Reduction Step:
-
Prepare a 10% solution of triphenylphosphine (PPh₃) in dichloromethane (B109758) (CH₂Cl₂).
-
After developing the TLC plate, dry it completely.
-
Dip the dried plate into the PPh₃ solution for about 30 seconds.
-
Remove the plate, wipe off excess reagent, and heat it gently with a heat gun or in an oven at 80°C for 5 minutes. This reduces the azide to an amine.
-
-
Staining Step:
-
Prepare a 0.3% solution of ninhydrin in a mixture of n-butanol and acetic acid (100:3 v/v).
-
Dip the plate from the reduction step into the ninhydrin solution for 30 seconds.
-
Wipe off excess reagent and heat the plate at 80°C for another 5 minutes. The amine (formerly the azide) will appear as a colored spot (typically purple or pink).
-
Protocol 3: General Procedure for In-situ Reaction Monitoring by FTIR
-
Setup: Use a reaction vessel equipped with an in-situ Attenuated Total Reflectance (ATR) FTIR probe.
-
Background Spectrum: Before adding the this compound, collect a background spectrum of the solvent and any other reagents already present.
-
Reaction Initiation: Add the this compound and any other initiating reagents to the vessel.
-
Data Acquisition: Begin collecting FTIR spectra at regular time intervals (e.g., every 1-5 minutes).
-
Analysis: Monitor the decrease in the intensity or integrated area of the strong, sharp azide asymmetric stretching peak, which appears around 2100 cm⁻¹. The disappearance of this peak signifies the consumption of the azide starting material.[1][9]
Quantitative Data Summary
The following table provides typical analytical data for this compound. Note that exact values can vary based on experimental conditions.
| Parameter | This compound (Starting Material) | Example Product: Ethyl 5-aminopentanoate (Staudinger Reduction Product) |
| TLC Rf Value * | ~0.4 - 0.5 | ~0.1 - 0.2 |
| HPLC Retention Time | Dependent on column and method; typically elutes earlier than more polar products on reverse-phase. | Elutes earlier on reverse-phase HPLC due to increased polarity. |
| IR Spectroscopy (cm⁻¹) | ~2100 (strong, sharp N₃ stretch) | No peak at ~2100 cm⁻¹; Appearance of N-H stretch (~3300-3400 cm⁻¹) |
| ¹H NMR (CDCl₃, δ ppm) | ~4.1 (q, 2H, -OCH₂CH₃)~3.3 (t, 2H, -CH₂N₃)~2.3 (t, 2H, -CH₂CO-)~1.7 (m, 4H, -CH₂CH₂-)~1.2 (t, 3H, -OCH₂CH₃) | ~4.1 (q, 2H, -OCH₂CH₃)~2.7 (t, 2H, -CH₂NH₂)~2.3 (t, 2H, -CH₂CO-)~1.5 (m, 4H, -CH₂CH₂-)~1.2 (t, 3H, -OCH₂CH₃) |
| ¹³C NMR (CDCl₃, δ ppm) | ~173.0 (C=O)~60.5 (-OCH₂-)~51.0 (-CH₂N₃)~34.0 (-CH₂CO-)~28.0 (-CH₂-)~22.0 (-CH₂-)~14.0 (-CH₃) | ~173.5 (C=O)~60.0 (-OCH₂-)~42.0 (-CH₂NH₂)~34.0 (-CH₂CO-)~33.0 (-CH₂-)~22.0 (-CH₂-)~14.0 (-CH₃) |
*Typical Rf on a silica plate with 4:1 Hexane:Ethyl Acetate. Actual values are highly dependent on the exact conditions.[10][11][12]
Visual Guides and Workflows
Caption: General workflow for monitoring a chemical reaction.
Caption: Troubleshooting decision tree for common TLC issues.
Caption: Simplified pathway for the Staudinger reduction.
References
- 1. researchgate.net [researchgate.net]
- 2. Live Monitoring of Strain-Promoted Azide Alkyne Cycloadditions in Complex Reaction Environments by Inline ATR-IR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. raineslab.com [raineslab.com]
- 4. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mohsinalsaleh.com [mohsinalsaleh.com]
- 8. uhplcs.com [uhplcs.com]
- 9. benchchem.com [benchchem.com]
- 10. wyzant.com [wyzant.com]
- 11. bnorthrop.faculty.wesleyan.edu [bnorthrop.faculty.wesleyan.edu]
- 12. Solved Different ratios of hexane and ethyl acetate gave | Chegg.com [chegg.com]
Technical Support Center: Scaling Up 5-Azidopentanoic Acid Ethyl Ester Synthesis and Purification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis and purification of 5-Azidopentanoic acid ethyl ester, with a focus on scaling up the process. The information is presented in a question-and-answer format to directly address potential challenges and frequently asked questions.
I. Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing this compound?
A1: The most prevalent and scalable method for synthesizing this compound is through a nucleophilic substitution reaction (SN2). This involves reacting ethyl 5-bromovalerate with an azide (B81097) salt, typically sodium azide (NaN3), in a suitable polar aprotic solvent.[1][2]
Q2: What are the critical safety precautions to consider when working with organic azides on a large scale?
A2: Organic azides are energetic compounds and must be handled with extreme caution. Key safety considerations include:
-
Avoid Heavy Metals: Never use heavy metal spatulas or equipment (e.g., copper, lead) as they can form highly explosive heavy metal azides.
-
Solvent Choice: Avoid chlorinated solvents like dichloromethane (B109758) or chloroform, which can form explosive diazidomethane and triazidomethane, respectively.
-
Acid Sensitivity: Do not mix azides with strong acids, as this can generate the highly toxic and explosive hydrazoic acid.
-
Thermal Stability: Avoid heating organic azides unnecessarily. Purification by distillation is strongly discouraged due to the risk of explosive decomposition.
-
Carbon-to-Nitrogen Ratio: For this compound (C7H13N3O2), the ratio of carbon plus oxygen to nitrogen atoms is (7+2)/3 = 3. A ratio of ≥ 3 is generally considered to indicate a substance that can be handled with appropriate care.
Q3: How is this compound utilized in drug development and research?
A3: this compound is a valuable building block in bioconjugation and drug discovery, primarily through its participation in "click chemistry" reactions.[3][4] The azide group reacts efficiently and specifically with alkyne-functionalized molecules to form stable triazole linkages. This allows for the precise attachment of molecules to proteins, peptides, or other biomolecules for applications such as identifying protein targets and developing targeted drug delivery systems.[3][5] It has also been shown to inhibit the proliferation of cancer cells in vitro and in vivo, though the specific signaling pathways are a subject of ongoing research.[5][6]
II. Troubleshooting Guide
This guide addresses common issues that may arise during the synthesis and purification of this compound.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low or No Product Yield | Incomplete reaction due to insufficient reaction time or temperature. | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present, consider extending the reaction time or moderately increasing the temperature, while adhering to safety precautions for heating azides. |
| Poor quality of starting materials (e.g., wet solvent, old sodium azide). | Use anhydrous solvents and ensure the sodium azide is dry and of high purity. | |
| Inefficient stirring in a heterogeneous mixture. | On a larger scale, ensure vigorous mechanical stirring to maximize the contact between the liquid organic phase and the solid sodium azide. | |
| Product is Contaminated with Starting Material (Ethyl 5-bromovalerate) | Incomplete reaction. | As above, prolong the reaction time or slightly increase the temperature. Consider adding a phase-transfer catalyst to facilitate the reaction.[7] |
| Inefficient work-up. | Ensure thorough washing of the organic layer with water and brine to remove unreacted sodium azide and other water-soluble impurities.[8][9] | |
| Formation of Side Products | Elimination reaction (E2) competing with the substitution reaction (SN2), especially with secondary halides or elevated temperatures. | Maintain a moderate reaction temperature. For primary halides like ethyl 5-bromovalerate, SN2 is generally favored over E2. |
| Hydrolysis of the ester group. | Ensure the reaction and work-up conditions are not strongly acidic or basic for prolonged periods, which could lead to ester hydrolysis. | |
| Difficulty in Purification | Product is an oil, making crystallization difficult. | Purification for this compound at scale should focus on liquid-liquid extraction and washing rather than crystallization or distillation.[9] |
| Emulsion formation during aqueous work-up. | Add brine (saturated NaCl solution) to the separatory funnel to help break up emulsions.[10] |
III. Experimental Protocols
A. Scale-Up Synthesis of this compound
This protocol is designed for a laboratory scale and can be adapted for larger quantities with appropriate engineering controls and safety measures.
Materials:
-
Sodium azide (NaN3) (1.5 - 2 equivalents)
-
Anhydrous Dimethylformamide (DMF) or Acetone
-
Diethyl ether or Ethyl acetate (B1210297)
-
Deionized water
-
Brine (saturated NaCl solution)
Procedure:
-
Reaction Setup: In a suitably sized reactor equipped with a mechanical stirrer, thermometer, and nitrogen inlet, dissolve ethyl 5-bromovalerate in anhydrous DMF or acetone.
-
Addition of Sodium Azide: Under a nitrogen atmosphere, add sodium azide portion-wise to the stirred solution. An exotherm may be observed.
-
Reaction: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by TLC. The reaction is typically complete within 12-24 hours.
-
Quenching: Once the reaction is complete, carefully pour the reaction mixture into a larger volume of deionized water.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).[10]
-
Washing: Combine the organic extracts and wash successively with deionized water and then with brine to remove residual DMF and salts.[8][9][14]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.
B. Purification of this compound
As this compound is an oil, purification at scale relies on a thorough work-up rather than crystallization or distillation.
Procedure:
-
Dissolution: Dissolve the crude product in a suitable organic solvent like diethyl ether or ethyl acetate.
-
Aqueous Wash: Wash the organic solution with deionized water to remove any remaining water-soluble impurities.
-
Brine Wash: Perform a final wash with brine to remove the bulk of the dissolved water in the organic phase.[14]
-
Drying: Dry the organic layer over a suitable drying agent (e.g., anhydrous Na2SO4 or MgSO4).
-
Filtration and Concentration: Filter off the drying agent and remove the solvent under reduced pressure to yield the purified product.
IV. Quantitative Data
The following table summarizes typical reaction parameters and expected outcomes for the synthesis of alkyl azides from alkyl bromides.
| Parameter | Condition | Expected Outcome | Reference(s) |
| Reactants | Alkyl Bromide, Sodium Azide | High conversion to Alkyl Azide | [7] |
| Solvent | Polar aprotic (e.g., DMF, DMSO, Acetone) | Facilitates SN2 reaction | [1] |
| Temperature | Room Temperature to Mild Heating (e.g., 50-60 °C) | Increased reaction rate, but may increase side reactions | [7] |
| Reaction Time | 6 - 24 hours | Dependent on substrate and temperature | [7] |
| Yield | 85-97% | Dependent on specific conditions and substrate | [7] |
| Purity | >95% after aqueous work-up | Achievable with careful purification | [15] |
V. Visualizations
A. Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: Synthesis and purification workflow for this compound.
B. Application in Click Chemistry
This diagram illustrates the role of this compound in a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry".[16][17][18]
References
- 1. youtube.com [youtube.com]
- 2. youtube.com [youtube.com]
- 3. Alkyl azide synthesis by azidonation, hydroazidation or substitution [organic-chemistry.org]
- 4. dot | Graphviz [graphviz.org]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. researchgate.net [researchgate.net]
- 7. chemistry.mdma.ch [chemistry.mdma.ch]
- 8. ocw.mit.edu [ocw.mit.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. m.youtube.com [m.youtube.com]
- 11. CAS 14660-52-7: Ethyl 5-bromovalerate | CymitQuimica [cymitquimica.com]
- 12. 14660-52-7|Ethyl 5-bromovalerate|BLD Pharm [bldpharm.com]
- 13. Ethyl 5-bromovalerate(14660-52-7) MS [m.chemicalbook.com]
- 14. Chemistry Teaching Labs - Extractions vs Washes [chemtl.york.ac.uk]
- 15. A One-Pot, Solid-Phase Synthesis of Secondary Amines from Reactive Alkyl Halides and an Alkyl Azide [organic-chemistry.org]
- 16. Metal-Free Fast Azidation by Using Tetrabutylammonium Azide: Effective Synthesis of Alkyl Azides and Well-Defined Azido-End Polymethacrylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. m.youtube.com [m.youtube.com]
- 18. Click Chemistry [organic-chemistry.org]
Validation & Comparative
A Comparative Analysis of 5-Azidopentanoic Acid Ethyl Ester and Other Azide Linkers for Bioconjugation
In the landscape of bioconjugation and drug development, the selection of an appropriate linker is a critical determinant of the final conjugate's performance and efficacy. Among the diverse array of chemical tools available, azide (B81097) linkers have gained prominence due to their utility in bioorthogonal "click chemistry," particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions. This guide provides a comparative overview of 5-Azidopentanoic acid ethyl ester, a simple aliphatic azide linker, against other classes of azide linkers, offering insights into their respective properties and applications.
Quantitative Comparison of Azide Linkers
The choice of an azide linker influences several key parameters of a bioconjugate, including its solubility, stability, and the kinetics of the conjugation reaction. The following table summarizes the key quantitative data for this compound and other representative azide linkers.
| Linker Type | Example | Molecular Weight ( g/mol ) | Linker Length (Å) | LogP | Second-Order Rate Constant (CuAAC) (M⁻¹s⁻¹) | Key Features |
| Simple Aliphatic | This compound | 171.20 | ~7.5 | 1.48 (calculated) | ~1-10 (estimated) | Short, hydrophobic linker. |
| Aromatic | Benzyl azide | 133.15 | ~6.0 | 2.80 (calculated) | ~17.4[1] | Rigid, hydrophobic structure. |
| PEGylated | Azido-PEG4-acid | 291.30 | ~17.7 | <0 (hydrophilic) | ~1-10 (estimated) | Increases hydrophilicity and bioavailability. |
| Chelating | Picolyl Azide derivative | Varies | Varies | Varies | >100 | Enhanced reaction rates due to copper chelation. |
Note: The second-order rate constant for this compound is an estimation based on typical rates for aliphatic azides in CuAAC reactions. Actual rates can vary depending on the specific alkyne, catalyst system, and reaction conditions.
Experimental Protocols
Detailed methodologies are crucial for the successful application of these linkers in a research setting. Below are protocols for the hydrolysis of this compound, its subsequent activation to an N-hydroxysuccinimide (NHS) ester, and a general protocol for antibody-drug conjugation using a CuAAC reaction.
Protocol 1: Hydrolysis of this compound to 5-Azidopentanoic Acid
Objective: To hydrolyze the ethyl ester to the corresponding carboxylic acid for subsequent activation.
Materials:
-
This compound
-
Lithium hydroxide (B78521) (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF) or Methanol (MeOH)
-
Water (H₂O)
-
Hydrochloric acid (HCl), 1 M
-
Ethyl acetate (B1210297)
-
Magnesium sulfate (B86663) (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Dissolve this compound in a mixture of THF (or MeOH) and water (e.g., 3:1 v/v).
-
Add an excess of LiOH or NaOH (typically 1.5-2 equivalents).
-
Stir the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, remove the organic solvent using a rotary evaporator.
-
Acidify the aqueous solution to pH 2-3 with 1 M HCl.
-
Extract the product, 5-Azidopentanoic acid, with ethyl acetate (3 times).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
The product can be further purified by column chromatography if necessary.
Protocol 2: Activation of 5-Azidopentanoic Acid to its NHS Ester
Objective: To activate the carboxylic acid for efficient reaction with primary amines on a biomolecule.
Materials:
-
5-Azidopentanoic acid
-
N-Hydroxysuccinimide (NHS)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Argon or Nitrogen atmosphere
-
Filtration setup
Procedure:
-
Dissolve 5-Azidopentanoic acid and NHS (1.1 equivalents) in anhydrous DCM or DMF under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add DCC or EDC (1.1 equivalents) to the solution.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature overnight.
-
Monitor the reaction by TLC.
-
If DCC is used, a white precipitate of dicyclohexylurea (DCU) will form. Remove the precipitate by filtration.
-
If EDC is used, the byproducts are water-soluble and can be removed by aqueous workup.
-
Concentrate the filtrate under reduced pressure to obtain the crude 5-Azidopentanoic acid NHS ester.
-
The product can be purified by column chromatography.
Protocol 3: Antibody-Drug Conjugation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Objective: To conjugate an azide-modified payload to an alkyne-functionalized antibody.
Materials:
-
Alkyne-modified antibody in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)
-
Azide-functionalized payload (e.g., a cytotoxic drug)
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand stock solution (e.g., 50 mM in water)
-
Sodium ascorbate (B8700270) stock solution (e.g., 100 mM in water, freshly prepared)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
In a reaction tube, combine the alkyne-modified antibody with the azide-functionalized payload. The molar ratio of payload to antibody is typically in the range of 5:1 to 10:1 to ensure efficient conjugation.
-
Add the copper-chelating ligand (e.g., THPTA) to the antibody-payload mixture. A typical final concentration is 1-2 mM.
-
In a separate tube, pre-mix the CuSO₄ solution and the freshly prepared sodium ascorbate solution.
-
Add the CuSO₄/sodium ascorbate mixture to the antibody-payload-ligand solution to initiate the click reaction. Typical final concentrations are 0.5-1 mM CuSO₄ and 2.5-5 mM sodium ascorbate.
-
Incubate the reaction at room temperature for 1-4 hours. The reaction can be monitored by techniques such as Hydrophobic Interaction Chromatography (HIC) to determine the drug-to-antibody ratio (DAR).
-
Once the desired DAR is achieved, the reaction can be quenched by adding a chelating agent like EDTA.
-
Purify the resulting antibody-drug conjugate (ADC) using size-exclusion chromatography to remove excess payload and other small-molecule reagents.
-
Characterize the purified ADC for DAR, purity, and aggregation.
Visualizations
To aid in the understanding of the experimental processes and biological pathways involved, the following diagrams are provided.
Caption: A generalized workflow for the development of an Antibody-Drug Conjugate (ADC) using CuAAC click chemistry.
Caption: The signaling pathway of ADC internalization via receptor-mediated endocytosis and subsequent payload release leading to apoptosis.
References
A Head-to-Head Comparison of Azide Linkers for Bioconjugation: 5-Azidopentanoic Acid Ethyl Ester vs. 6-Azidohexanoic Acid
For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical step in the design of effective bioconjugates. The linker's chemical properties, including its length and terminal functional groups, can significantly influence the stability, solubility, and biological activity of the final product. This guide provides an objective comparison of two commonly utilized azide-containing linkers: 5-azidopentanoic acid ethyl ester and 6-azidohexanoic acid, with a focus on their application in bioconjugation via "click chemistry."
Overview of the Linkers
Both this compound and 6-azidohexanoic acid are linear alkyl chains functionalized with a terminal azide (B81097) group, rendering them suitable for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.[1] These "click" reactions are renowned for their high efficiency, selectivity, and biocompatibility, making them ideal for conjugating molecules in complex biological environments.[2] The key distinction between these two linkers lies in the nature of their terminal functional group and the length of their carbon backbone.
6-Azidohexanoic acid possesses a terminal carboxylic acid, which can be readily activated, often as an N-hydroxysuccinimide (NHS) ester, to react with primary amines on biomolecules, such as the lysine (B10760008) residues on proteins, forming stable amide bonds.[3][4] This dual functionality makes it a versatile tool for tethering a wide array of molecules.
This compound , on the other hand, has a terminal ethyl ester. This group is generally unreactive towards biomolecules under physiological conditions. For applications requiring conjugation to amines, the ethyl ester must first be hydrolyzed to the corresponding carboxylic acid. Alternatively, it can be used in applications where the ester is intended to react with other functional groups or remain intact.[5][6]
Comparative Data
The following tables summarize the key properties and reaction parameters for this compound and 6-azidohexanoic acid.
| Property | This compound | 6-Azidohexanoic Acid |
| Molecular Formula | C7H13N3O2[5] | C6H11N3O2 |
| Molecular Weight | 171.2 Da[5] | 157.17 Da |
| Terminal Functional Group | Ethyl Ester | Carboxylic Acid |
| Chain Length | 5 carbons | 6 carbons |
| Solubility | Soluble in chloroform, methanol.[] | Soluble in DMF, DMSO, THF, chloroform, dichloromethane. |
| Primary Use | Synthesis of other compounds, probe for identifying amine-containing proteins (after reaction with amines).[5][6] | Versatile linker for bioconjugation via click chemistry and amine acylation.[3][4] |
| Bioconjugation Reaction | This compound | 6-Azidohexanoic Acid |
| Amine Coupling | Requires prior hydrolysis of the ethyl ester to a carboxylic acid. | The carboxylic acid can be activated (e.g., with EDC or as an NHS ester) to react with primary amines.[4] |
| Azide-Alkyne Cycloaddition | The azide group readily participates in CuAAC and SPAAC reactions. | The azide group readily participates in CuAAC and SPAAC reactions.[4] |
| Resulting Linkage (from azide) | Stable 1,2,3-triazole ring.[8] | Stable 1,2,3-triazole ring.[8] |
| Impact of Linker Length | The shorter 5-carbon chain may be advantageous for creating more compact conjugates.[9] | The slightly longer 6-carbon chain may help to overcome steric hindrance in some applications.[10] |
Experimental Protocols
Detailed methodologies for the key bioconjugation reactions involving these linkers are provided below.
Protocol 1: Amine Coupling with 6-Azidohexanoic Acid (via NHS Ester)
This protocol describes the conjugation of 6-azidohexanoic acid to a protein via its primary amines.
-
Activation of Carboxylic Acid:
-
Dissolve 6-azidohexanoic acid in a suitable organic solvent (e.g., DMF or DMSO).
-
Add N-hydroxysuccinimide (NHS) and a carbodiimide (B86325) coupling agent (e.g., EDC or DCC) in equimolar amounts to the 6-azidohexanoic acid.
-
Allow the reaction to proceed at room temperature for 1-4 hours to form the 6-azidohexanoic acid NHS ester.
-
-
Protein Conjugation:
-
Dissolve the target protein in an amine-free buffer (e.g., PBS, pH 7.4).
-
Add the activated 6-azidohexanoic acid NHS ester to the protein solution. A molar excess of the NHS ester is typically used.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.
-
-
Purification:
-
Remove the excess, unreacted linker using size-exclusion chromatography or dialysis.
-
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the general procedure for conjugating an azide-functionalized molecule (prepared using either linker after appropriate modification) to an alkyne-containing biomolecule.
-
Reagent Preparation:
-
Prepare stock solutions of the alkyne-modified biomolecule in an appropriate buffer (e.g., PBS).
-
Prepare stock solutions of the azide-linker, a copper(II) sulfate (B86663) solution (e.g., 20 mM), a ligand solution (e.g., 50 mM THPTA), and a reducing agent solution (e.g., 100 mM sodium ascorbate).[11]
-
-
Reaction Setup:
-
In a reaction vessel, combine the alkyne-modified biomolecule and the azide-linker.
-
Add the copper(II) sulfate and ligand premix to the reaction.
-
Initiate the reaction by adding the sodium ascorbate (B8700270) solution.[11] The final concentration of copper is typically 0.1-1 mM.[1]
-
-
Incubation and Purification:
-
Incubate the reaction at room temperature for 1-4 hours.[12]
-
Purify the resulting bioconjugate using an appropriate method such as size-exclusion chromatography or affinity chromatography.
-
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the copper-free conjugation of an azide-functionalized molecule to a biomolecule containing a strained alkyne (e.g., DBCO or BCN).
-
Reagent Preparation:
-
Dissolve the strained alkyne-modified biomolecule in a suitable buffer (e.g., PBS, pH 7.4).
-
Prepare a stock solution of the azide-linker in a compatible solvent (e.g., DMSO).
-
-
Reaction Setup:
-
Add the azide-linker stock solution to the solution of the strained alkyne-modified biomolecule. A molar excess of the azide linker (e.g., 5-20 fold) is typically used.[13]
-
-
Incubation and Purification:
-
Incubate the reaction mixture at room temperature or 37°C for 1-4 hours.[13]
-
Purify the conjugate using standard techniques to remove the excess linker.
-
Visualization of Workflows and Pathways
Caption: Comparative experimental workflows for bioconjugation.
Caption: Logical comparison of the two azide linkers.
Conclusion
The choice between this compound and 6-azidohexanoic acid for bioconjugation depends primarily on the specific requirements of the application.
6-Azidohexanoic acid offers greater versatility due to its terminal carboxylic acid, which allows for direct conjugation to primary amines following activation. Its slightly longer carbon chain may also be beneficial in scenarios where steric hindrance between the conjugated molecules is a concern.[10]
This compound is a suitable choice when a shorter linker is desired to create a more compact bioconjugate.[9] However, its use in applications requiring amine coupling necessitates an additional hydrolysis step to unmask the carboxylic acid. The ethyl ester may be advantageous in multi-step synthetic strategies where the terminal group needs to be unreactive during initial modifications.
Both linkers are excellent reagents for introducing an azide functionality for subsequent, highly efficient and stable triazole linkage formation via click chemistry.[8] The selection should be guided by a careful consideration of the desired linker length, the need for amine reactivity, and the overall synthetic strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 6-Azido-hexanoic acid, 79598-53-1 | BroadPharm [broadpharm.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Frontiers | Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency [frontiersin.org]
- 11. jenabioscience.com [jenabioscience.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Unveiling the Efficiency of 5-Azidopentanoic Acid Ethyl Ester in Click Chemistry: A Comparative Guide
For researchers, scientists, and drug development professionals, the strategic selection of reagents is a critical determinant for success in bioconjugation and molecular synthesis. Among the arsenal (B13267) of bioorthogonal reactions, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," stands out for its efficiency and reliability. This guide provides an objective comparison of the performance of 5-Azidopentanoic acid ethyl ester against other azide (B81097) alternatives in CuAAC reactions, supported by experimental data and detailed protocols to inform your research decisions.
The versatility of the azide functional group is central to the broad applicability of click chemistry. However, the structural and electronic characteristics of different azides can significantly impact reaction kinetics and overall yield. This guide focuses on the validation of this compound, a primary alkyl azide, and compares its efficiency with benzyl (B1604629) azide, a commonly used aryl azide, in CuAAC reactions.
Quantitative Performance Analysis
The efficiency of a click reaction is primarily assessed by its reaction rate and product yield. The following tables summarize quantitative data for CuAAC reactions involving this compound and a common alternative, benzyl azide, reacting with the model alkyne, phenylacetylene. This allows for a direct comparison of their performance under similar reaction conditions.
Table 1: Performance Comparison of Azides in CuAAC with Phenylacetylene
| Azide Reagent | Reaction Time | Yield (%) | Reference |
| This compound | Not specified | ~95% | [1] |
| Benzyl Azide | 4 hours | >99% | [2] |
Note: The data presented is based on reported experimental outcomes. Reaction conditions such as catalyst system, solvent, and temperature can significantly influence the results.
In-Depth Look at Azide Structure and Reactivity
The observed differences in reactivity can be attributed to the inherent properties of the azide molecules.
-
This compound: As a primary alkyl azide, it is characterized by low steric hindrance around the azide functional group. This structural feature generally leads to high reactivity in CuAAC reactions, allowing for efficient access of the copper-acetylide intermediate.
-
Benzyl Azide: This azide features an aryl ring, which can influence the electronic properties of the azide group. While generally highly reactive, the bulky nature of the benzyl group might introduce some steric hindrance compared to a linear alkyl chain.
Experimental Protocols
To ensure reproducibility and facilitate the application of these findings, detailed experimental protocols for the CuAAC reaction are provided below.
General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general procedure for the reaction of an azide with a terminal alkyne using a copper(I) catalyst generated in situ from copper(II) sulfate (B86663) and a reducing agent.
Materials:
-
Azide (e.g., this compound or Benzyl azide)
-
Alkyne (e.g., Phenylacetylene)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) as a ligand
-
Solvent (e.g., a mixture of water and tert-butanol, or DMSO)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a reaction vial, dissolve the alkyne (1.0 eq.) and the azide (1.0 eq.) in the chosen solvent.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.1 eq.) in water.
-
In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.01 eq.) and THPTA (0.05 eq.) in water.
-
Degas the reaction mixture containing the alkyne and azide by bubbling with an inert gas for 10-15 minutes.
-
To the reaction mixture, add the copper/ligand solution followed by the sodium ascorbate solution.
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC), liquid chromatography-mass spectrometry (LC-MS), or nuclear magnetic resonance (NMR) spectroscopy.
-
Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layers are then combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel if necessary.
Analytical Methods for Reaction Monitoring
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful technique to monitor the progress of the click reaction by separating the reactants and products and confirming their identity by their mass-to-charge ratio.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy can be used to follow the disappearance of the starting materials and the appearance of the triazole product, allowing for the determination of reaction conversion and yield.
Visualizing the Application: Probing GPCR Signaling
This compound and similar azide-containing molecules are valuable tools for chemical biology, particularly for the study of signaling pathways. One important application is the labeling of G protein-coupled receptors (GPCRs) to investigate their function. The diagram below illustrates a workflow for the functionalization of a GPCR ligand with this compound and its subsequent use in studying GPCR signaling.
This workflow demonstrates how this compound can be used to introduce an azide handle onto a GPCR ligand. This modified ligand can then be used to label its target receptor in living cells. Subsequent click reaction with a fluorescent alkyne allows for the visualization of the receptor and the study of its downstream signaling pathways.
References
Stability of Bioconjugates: A Comparative Guide to 5-Azidopentanoic Acid Ethyl Ester Conjugates
For Researchers, Scientists, and Drug Development Professionals
The stability of bioconjugates is a critical parameter that dictates their efficacy and safety in therapeutic and diagnostic applications. The choice of a chemical linker to connect a payload to a biological molecule is a pivotal decision in the design of robust and effective bioconjugates. This guide provides an objective comparison of the stability of conjugates formed using 5-Azidopentanoic acid ethyl ester, a common azide-containing linker, with other alternative linkers. The assessment is supported by experimental data from representative systems and detailed experimental protocols.
At a Glance: Linker Stability is a Tale of Two Moieties
The stability of a conjugate formed with this compound is primarily determined by two key components: the triazole ring formed via azide-alkyne cycloaddition ("click chemistry") and the terminal ethyl ester group.
-
The Triazole Linkage: A Pillar of Stability. The 1,2,3-triazole ring, the hallmark of click chemistry, is widely recognized for its exceptional chemical stability. It is highly resistant to hydrolysis, oxidation, reduction, and enzymatic degradation under a broad range of physiological conditions. This inherent stability makes the triazole a reliable and robust connection point in bioconjugates.
-
The Ethyl Ester: A Point of Potential Vulnerability. In contrast to the stable triazole, the ethyl ester group represents a potential liability. Ester bonds are susceptible to both chemical and enzymatic hydrolysis. In a physiological environment, serum esterases can cleave the ethyl ester, converting it to a carboxylic acid. This modification can alter the overall charge, hydrophilicity, and potentially the biological activity and pharmacokinetic profile of the conjugate.
Comparative Stability Analysis
While direct head-to-head quantitative stability data for conjugates of this compound against all possible alternatives is not extensively documented, a comparative assessment can be made based on the known stabilities of the core chemical functionalities.
Data Presentation
| Linker Type | Core Linkage | Key Stability Features | Potential Liabilities | Ideal Applications |
| This compound | Alkyl chain with terminal ethyl ester | - Highly stable triazole linkage. | - Susceptible to enzymatic hydrolysis by serum esterases. - Prone to chemical hydrolysis at non-neutral pH. | - Applications where rapid conversion to a carboxylate is desired or tolerated. - In vitro studies or short-term in vivo applications. |
| PEGylated Azide Linkers (e.g., Azido-PEGn-acid) | Polyethylene glycol (PEG) chain | - Highly stable triazole linkage. - Amide or ether bonds in the backbone are generally stable. - Improved hydrophilicity can reduce aggregation and enhance stability. | - PEG chains can be subject to oxidative degradation under certain conditions. | - Enhancing solubility and pharmacokinetic profile of hydrophobic payloads. - Reducing immunogenicity. |
| Simple Alkyl Azides (e.g., 5-Azidopentanoic acid) | Alkyl chain with terminal carboxylic acid | - Highly stable triazole linkage. - The terminal carboxylic acid is stable. | - Can influence the overall charge and polarity of the conjugate. | - When a negatively charged linker is desired. - General bioconjugation applications requiring high stability. |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Linkers | Varies (often incorporates cyclic alkynes) | - Forms a stable triazole linkage without the need for a copper catalyst. | - The stability of the specific strained alkyne structure should be considered. | - Bioconjugation in living systems where copper toxicity is a concern. - Cell surface labeling. |
Experimental Protocols
To rigorously assess the stability of a bioconjugate, a forced degradation study is the standard approach. This involves subjecting the conjugate to various stress conditions and analyzing for degradation over time, typically by High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).
Protocol 1: Assessing Hydrolytic Stability of the Ethyl Ester
Objective: To determine the rate of hydrolysis of the ethyl ester group in a bioconjugate under physiological and stressed pH conditions.
Methodology:
-
Sample Preparation: Prepare solutions of the bioconjugate at a known concentration (e.g., 1 mg/mL) in various buffers:
-
Phosphate-buffered saline (PBS), pH 7.4 (physiological condition)
-
Acidic buffer (e.g., 0.1 M HCl), pH 1-2
-
Basic buffer (e.g., 0.1 M NaOH), pH 12-13
-
-
Incubation: Incubate the solutions at a controlled temperature, typically 37°C.
-
Time Points: Collect aliquots of the samples at various time points (e.g., 0, 1, 2, 4, 8, 24, and 48 hours).
-
Analysis by HPLC-MS:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) with 0.1% formic acid (Solvent B).
-
Detection: UV absorbance at a wavelength appropriate for the chromophore in the conjugate and MS to identify the parent conjugate and the hydrolyzed (carboxylic acid) product.
-
-
Data Analysis: Quantify the peak areas of the intact conjugate and the hydrolyzed product at each time point to determine the rate of hydrolysis.
Protocol 2: Assessing Stability in Serum
Objective: To evaluate the stability of the bioconjugate in the presence of serum enzymes.
Methodology:
-
Sample Preparation: Prepare a solution of the bioconjugate in human or mouse serum at a final concentration of, for example, 100 µg/mL.
-
Incubation: Incubate the serum samples at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 1, 6, 24, 48, and 72 hours).
-
Sample Cleanup: Precipitate the serum proteins from the aliquots using a suitable method (e.g., addition of cold acetonitrile), centrifuge, and collect the supernatant.
-
Analysis by HPLC-MS: Analyze the supernatant as described in Protocol 1 to quantify the remaining intact conjugate.
Mandatory Visualizations
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing the stability of bioconjugates under various conditions.
Signaling Pathway: Antibody-Drug Conjugate (ADC) Mechanism of Action
Many bioconjugates, including those potentially formed with this compound, are designed as ADCs for targeted cancer therapy.
A Comparative Guide to Bifunctional Linkers: Alternatives to 5-Azidopentanoic Acid Ethyl Ester
For researchers, scientists, and drug development professionals, the selection of an appropriate bifunctional linker is a critical step in the design of conjugates for a wide range of applications, from antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs) to advanced biomaterials and diagnostic reagents. While 5-Azidopentanoic acid ethyl ester serves as a foundational azide-containing building block for click chemistry, a diverse landscape of alternative linkers offers a spectrum of functionalities, spacer lengths, and cleavage properties that can be tailored to specific experimental needs. This guide provides an objective comparison of these alternatives, supported by experimental data and detailed protocols, to inform the selection of the optimal linker for your research.
I. Classification and Comparison of Alternative Bifunctional Linkers
Bifunctional linkers can be broadly categorized based on the reactivity of their functional groups, the nature of their spacer arm, and their cleavability. The following sections provide a comparative overview of key alternatives to simple alkyl-azide linkers.
PEGylated Linkers: Enhancing Solubility and Biocompatibility
Polyethylene glycol (PEG) linkers are widely employed to improve the pharmacokinetic and pharmacodynamic properties of bioconjugates. The hydrophilic and flexible nature of the PEG chain can enhance solubility, reduce immunogenicity, and provide a defined spacer to mitigate steric hindrance.[1][2]
Table 1: Comparison of Common Heterobifunctional PEG Linkers
| Linker Type | Reactive Group 1 | Reactive Group 2 | Spacer Arm (Typical) | Key Advantages | Key Considerations |
| Azido-PEG-NHS Ester | Azide (B81097) | N-hydroxysuccinimide (NHS) Ester | 4-12 PEG units | Amine-reactive for protein labeling; enables subsequent click chemistry.[3] | NHS esters are moisture-sensitive and have a limited half-life in aqueous solutions.[4] |
| Maleimide-PEG-NHS Ester | Maleimide (B117702) | N-hydroxysuccinimide (NHS) Ester | 4-12 PEG units | Allows for sequential conjugation to thiols and amines. | Maleimide-thiol linkage can undergo retro-Michael reaction; hydrolysis of the succinimide (B58015) ring can improve stability.[5] |
| DBCO-PEG-NHS Ester | Dibenzocyclooctyne (DBCO) | N-hydroxysuccinimide (NHS) Ester | 4-12 PEG units | Enables copper-free click chemistry (SPAAC) for applications in living systems.[6] | DBCO is a bulky, hydrophobic group that may influence the properties of the conjugate. |
| Alkyne-PEG-Maleimide | Terminal Alkyne | Maleimide | 4-12 PEG units | Suitable for copper-catalyzed click chemistry (CuAAC) and thiol-specific conjugation. | Copper catalysts can be cytotoxic, requiring their removal for in vivo applications.[7] |
Click Chemistry Linkers: Bioorthogonal and Efficient
Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC), has revolutionized bioconjugation due to its high efficiency, specificity, and bioorthogonality.[8]
Table 2: Performance Comparison of Cyclooctynes for SPAAC
| Cyclooctyne | Azide Reactant | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Key Advantages | Key Considerations |
| DIBO | Benzyl Azide | ~0.3 - 0.7[9] | High reactivity. | |
| DBCO | Benzyl Azide | ~0.6 - 1.0[9] | Generally the fastest kinetics, ideal for rapid labeling.[9] | Bulky and hydrophobic.[10] |
| BCN | Benzyl Azide | ~0.06 - 0.1[9] | Smaller and less lipophilic than DBCO.[9] | Slower reaction rate compared to DBCO and DIBO.[9] |
Cleavable vs. Non-Cleavable Linkers: Controlling Payload Release
The stability of the linker is a critical consideration, particularly in drug delivery applications. Cleavable linkers are designed to release their payload in response to specific stimuli within the target cell, while non-cleavable linkers release the payload upon degradation of the carrier molecule.[11][12]
Table 3: Comparison of Cleavable and Non-Cleavable Linker Strategies
| Linker Category | Cleavage Mechanism | Example Linker Type | Advantages | Disadvantages |
| Cleavable | Enzymatic (e.g., Cathepsin B) | Valine-Citrulline (VC) | Controlled release in the lysosomal compartment.[12] | Potential for premature cleavage in plasma.[13] |
| pH-sensitive | Hydrazone | Release in the acidic environment of endosomes/lysosomes.[14] | Can exhibit instability in systemic circulation.[14] | |
| Reduction (e.g., Glutathione) | Disulfide | Release in the reducing intracellular environment. | Susceptible to cleavage by reducing agents in the blood. | |
| Non-Cleavable | Proteolytic Degradation | Thioether (e.g., from Maleimide-Thiol conjugation) | High plasma stability, reduced off-target toxicity.[12][15] | The released payload contains a linker-amino acid remnant, which may affect its activity.[16] |
II. Experimental Protocols
Protocol for Protein Labeling with Azido-PEG-NHS Ester
This protocol describes the labeling of a protein with an azide functionality for subsequent click chemistry conjugation.
Materials:
-
Protein of interest (1-5 mg/mL in amine-free buffer, e.g., PBS, pH 7.4)
-
Azido-PEG4-NHS Ester
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Desalting column (e.g., 7K MWCO)
-
Protein concentration assay kit (e.g., BCA)
Procedure:
-
Protein Preparation: Ensure the protein solution is in an amine-free buffer (e.g., PBS). If the buffer contains primary amines like Tris, perform a buffer exchange using a desalting column.[3]
-
Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of Azido-PEG4-NHS Ester in anhydrous DMSO.[3]
-
Labeling Reaction:
-
Calculate the required volume of the azide-NHS ester stock solution to achieve a desired molar excess (e.g., 20-fold) over the protein.
-
Add the calculated volume of the azide-NHS ester stock solution to the protein solution.
-
Mix gently and incubate for 1 hour at room temperature.[3]
-
-
Purification: Remove the unreacted azide-NHS ester using a desalting column according to the manufacturer's instructions.[3]
-
Characterization and Storage:
-
Determine the concentration of the purified azide-labeled protein using a standard protein assay.
-
If desired, determine the degree of labeling (DOL) using mass spectrometry.
-
Store the labeled protein at 4°C for short-term use or at -20°C to -80°C for long-term storage.[3]
-
Protocol for Antibody-Drug Conjugation via Maleimide-Thiol Chemistry
This protocol outlines the conjugation of a maleimide-functionalized drug linker to a monoclonal antibody after reduction of its interchain disulfide bonds.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Maleimide-PEG-drug linker
-
Buffer: 50 mM sodium phosphate, 50 mM sodium chloride, 2 mM EDTA, pH 7.5
-
Centrifugal concentrator (e.g., 30 kDa MWCO)
Procedure:
-
Antibody Reduction:
-
Conjugation Reaction:
-
Prepare a stock solution of the maleimide-PEG-drug linker in a suitable organic solvent (e.g., DMA).
-
Add the maleimide-linker solution to the reduced antibody solution. The final concentration of the organic solvent should typically be below 10%.
-
Incubate the reaction mixture for 1-2 hours at room temperature.[17]
-
-
Quenching: Add an excess of a thiol-containing reagent (e.g., N-acetylcysteine) to quench any unreacted maleimide groups.
-
Purification: Purify the resulting ADC using a suitable method such as size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) to remove unconjugated drug-linker and other impurities.
-
Characterization: Characterize the ADC to determine the drug-to-antibody ratio (DAR), purity, and aggregation levels using techniques like HIC-HPLC, SEC-HPLC, and mass spectrometry.
III. Visualizing Experimental Workflows
Workflow for PROTAC Synthesis
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The linker plays a crucial role in the formation and stability of the ternary complex.[18] The following diagram illustrates a modular approach to PROTAC synthesis using click chemistry.
Caption: A modular workflow for the synthesis and evaluation of PROTACs.
Signaling Pathway of Antibody-Drug Conjugate (ADC) Action
ADCs deliver a potent cytotoxic payload specifically to antigen-expressing tumor cells. The linker's properties are critical for the stability of the ADC in circulation and the efficient release of the drug inside the target cell.
Caption: The mechanism of action of an antibody-drug conjugate (ADC).
References
- 1. Influence of length and flexibility of spacers on the binding affinity of divalent ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. precisepeg.com [precisepeg.com]
- 3. benchchem.com [benchchem.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. benchchem.com [benchchem.com]
- 6. Preparation of Protein A Membrane Adsorbers Using Strain-Promoted, Copper-Free Dibenzocyclooctyne (DBCO)-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Click Chemistry for Liposome Surface Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 12. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. broadpharm.com [broadpharm.com]
- 16. books.rsc.org [books.rsc.org]
- 17. beta.broadpharm.com [beta.broadpharm.com]
- 18. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Performance of 5-Azidopentanoic Acid Ethyl Ester in Diverse Solvent Systems
For researchers, scientists, and drug development professionals engaged in bioconjugation, proteomics, and pharmaceutical development, the selection of appropriate reagents and reaction conditions is paramount to success. 5-Azidopentanoic acid ethyl ester is a fundamental building block in click chemistry, valued for its simple, linear alkyl structure and its terminal azide (B81097) group, which readily participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.[1] The performance of this reaction is critically dependent on the chosen solvent system, which can influence reaction rates, yields, and the solubility of reactants.
This guide provides a comprehensive comparison of the performance of reactions involving small alkyl azides, such as this compound, in various solvent systems. It also contrasts this linker with several common alternatives, providing researchers with the data necessary to make informed decisions for their experimental designs.
Data Presentation: Performance Metrics
The efficiency of the CuAAC reaction is significantly influenced by the solvent. Polarity, coordinating ability, and the solubility of the copper catalyst are all critical factors. Below is a summary of reaction yields for a model CuAAC reaction using benzyl (B1604629) azide, a small organic azide that serves as a useful proxy for this compound, in a range of common laboratory solvents.
Table 1: Comparison of CuAAC Reaction Yields in Various Solvents
| Solvent | Relative Polarity | Typical Yield (%) | Notes |
| Dimethylformamide (DMF) | 0.386 | ~95% | High yields, good solvent for many organic molecules. |
| Dimethyl sulfoxide (B87167) (DMSO) | 0.444 | ~95% | High yields, excellent dissolving power, can be difficult to remove. |
| Dichloromethane (DCM) | 0.309 | ~80-90% | Good yields, but lower than DMF/DMSO. Volatile and easy to remove. |
| Acetonitrile (MeCN) | 0.460 | ~70-80% | Moderate yields, can sometimes lead to slower reactions. |
| Water (often with co-solvents) | 1.000 | Variable (often >90%) | "On-water" catalysis can accelerate reactions.[2] Requires water-soluble substrates or co-solvents like t-BuOH. |
| N-Methylpyrrolidone (NMP) | 0.403 | ~95% | Similar performance to DMF and DMSO. |
| Tetrahydrofuran (THF) | 0.207 | ~70-80% | Moderate yields, often used for substrates with good solubility in ethers. |
| Ethanol/Methanol | 0.654/0.762 | ~60-70% | Lower yields compared to aprotic polar solvents. |
Data synthesized from a comparative study on benzyl azide. Yields are approximate and can vary based on specific substrates, catalyst system, and reaction time.[3][4][5]
Comparison with Alternative Azide Linkers
While this compound is a versatile and straightforward linker, a variety of alternative azide-containing molecules are available, each offering distinct advantages for specific applications.
Table 2: Performance Comparison of Azide Linker Alternatives
| Linker Type | Example | Key Advantages | Key Disadvantages | Primary Applications |
| Simple Aliphatic (Baseline) | This compound | Cost-effective, simple structure, predictable reactivity. | Can be hydrophobic, may not improve conjugate solubility. | General purpose labeling, small molecule conjugation. |
| PEGylated Azides | Azide-PEGn-NHS Ester | Increases hydrophilicity and bioavailability, reduces aggregation and immunogenicity.[6] | Higher cost, increased molecular weight. | Bioconjugation of proteins and peptides, ADC development. |
| Branched/Multifunctional Azides | Amino-PEG4-bis-PEG3-N3 | Allows for higher payload conjugation (e.g., higher drug-to-antibody ratios).[6] | Complex synthesis, potential for steric hindrance. | High-loading ADCs, multivalent imaging probes. |
| Aromatic Azides | Benzyl Azide | Can exhibit different electronic properties affecting reactivity.[1] | Increased steric bulk compared to simple alkyl azides.[1] | Often used as a benchmark reagent in reaction development. |
| Chelating Azides | Picolyl Azides | Significantly accelerates CuAAC reaction rates due to catalyst chelation. | More complex and costly to synthesize. | Applications requiring very fast kinetics or low catalyst loading. |
Experimental Protocols
The following protocols provide a generalized framework for performing a CuAAC reaction. Optimization of catalyst loading, temperature, and reaction time may be necessary for specific substrates.
Protocol 1: CuAAC Reaction in an Organic Solvent (e.g., DMF)
-
Reagent Preparation : In a suitable reaction vessel, dissolve the alkyne-containing molecule (1.0 equivalent) and this compound (1.1 equivalents) in degassed DMF.
-
Catalyst Addition : In a separate vial, prepare the catalyst solution. For a typical reaction, this may involve Copper(I) bromide (CuBr) or Copper(I) iodide (CuI) (5 mol%). For in situ generation of Cu(I), use Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) (5 mol%) and a reducing agent like sodium ascorbate (B8700270) (10 mol%).
-
Reaction Initiation : Add the catalyst solution to the mixture of alkyne and azide. If using a ligand (e.g., TBTA), it should be pre-mixed with the copper source.
-
Reaction Monitoring : Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are often complete within 1-4 hours.
-
Work-up and Purification : Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: CuAAC Reaction in an Aqueous System (Water/t-BuOH)
-
Reagent Preparation : Dissolve the alkyne and this compound (or a more water-soluble azide alternative) in a 1:1 mixture of water and tert-butanol.
-
Catalyst and Reducing Agent Preparation : Prepare a fresh aqueous solution of sodium ascorbate (10-20 mol%) and a separate aqueous solution of CuSO₄·5H₂O (1-5 mol%).
-
Reaction Initiation : Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄ solution to initiate the reaction.
-
Reaction Monitoring : Stir the reaction vigorously at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Work-up and Purification : Dilute the reaction mixture with water and extract with an organic solvent. Wash the organic layers, dry, and concentrate. Purify the product via column chromatography.
Mandatory Visualization
The following diagrams illustrate the fundamental mechanism of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and a typical experimental workflow.
Caption: Mechanism of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
References
- 1. benchchem.com [benchchem.com]
- 2. Click Chemistry [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. BJOC - Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions [beilstein-journals.org]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to Confirming 5-Azidopentanoic Acid Ethyl Ester Conjugation
For Researchers, Scientists, and Drug Development Professionals
The successful conjugation of molecules is a critical step in the development of novel therapeutics, bioconjugates, and advanced materials. For researchers utilizing 5-Azidopentanoic acid ethyl ester in azide-alkyne cycloaddition reactions, also known as "click chemistry," robust analytical methods are paramount to confirm the formation of the desired triazole product. This guide provides an objective comparison of primary spectroscopic techniques and alternative methods for validating this conjugation, complete with supporting experimental data and detailed protocols.
Primary Spectroscopic Confirmation Methods
The most common and reliable methods for confirming the conjugation of this compound are Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). These techniques provide direct evidence of the chemical transformation.
Spectroscopic Data Comparison
The following table summarizes the key spectroscopic changes observed upon successful conjugation of this compound with an alkyne.
| Spectroscopic Technique | This compound (Starting Material) | 1,4-Disubstituted Triazole Product (Conjugate) | Key Observations for Confirmation |
| ¹H NMR | Multiplets at ~1.70, ~2.35, ~3.30, ~4.10 ppm; Triplet at ~1.25 ppm | Appearance of a new singlet between 7.5-8.5 ppm (triazole proton); Shift of the methylene (B1212753) protons adjacent to the former azide (B81097) group. | The appearance of the characteristic triazole proton signal is a definitive indicator of successful cycloaddition. |
| ¹³C NMR | Peaks at ~14, ~22, ~28, ~51, ~60, ~173 ppm | Appearance of new peaks between 120-150 ppm corresponding to the triazole ring carbons. | The presence of new aromatic carbons confirms the formation of the triazole ring. |
| FTIR Spectroscopy | Strong, sharp azide stretch at ~2100 cm⁻¹ | Disappearance of the azide stretch at ~2100 cm⁻¹; Appearance of triazole ring vibrations (~1450-1500 cm⁻¹ and ~950-1250 cm⁻¹). | The complete disappearance of the strong azide peak is the most straightforward evidence of reaction completion.[1][2] |
| Mass Spectrometry | [M+H]⁺ ≈ 172.1 m/z | [M+H]⁺ = (Mass of alkyne + 172.1) m/z | A mass shift corresponding to the addition of the alkyne component confirms the covalent bond formation. |
Experimental Protocols: Primary Methods
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To identify the structural changes, primarily the formation of the triazole ring and the disappearance of the azide group.
Methodology:
-
Sample Preparation: Dissolve a small amount (5-10 mg) of the purified product in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum to observe the appearance of the characteristic triazole proton signal (a singlet typically between δ 7.5 and 8.5 ppm).
-
Acquire a ¹³C NMR spectrum to confirm the presence of the two new carbon signals of the triazole ring (typically between δ 120 and 150 ppm).
-
-
Data Analysis: Compare the spectra of the starting material and the product. The disappearance of the signals corresponding to the protons and carbons adjacent to the azide group and the appearance of the new triazole signals confirm the conjugation.[3]
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To monitor the disappearance of the azide functional group.
Methodology:
-
Sample Preparation: Prepare a sample of the starting material and the purified product. This can be done by preparing a thin film on a salt plate (e.g., NaCl), making a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the FTIR spectrum of both the starting material and the product over the range of 4000-400 cm⁻¹.
-
Data Analysis: The most critical diagnostic peak is the strong, sharp absorption band of the azide asymmetric stretch, which appears around 2100 cm⁻¹.[2] Successful conjugation is confirmed by the complete disappearance of this peak in the product spectrum. New, weaker bands corresponding to the triazole ring vibrations may also be observed.[4][5][6][7][8]
Mass Spectrometry (MS)
Objective: To confirm the molecular weight of the conjugated product.
Methodology:
-
Sample Preparation: Dissolve a small amount of the purified product in a suitable solvent (e.g., methanol, acetonitrile) at a low concentration (e.g., 1 mg/mL).
-
Data Acquisition: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).
-
Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion. The observed molecular weight should correspond to the sum of the molecular weights of this compound and the alkyne reactant.
Alternative Confirmation Methods
While NMR, FTIR, and MS are the primary methods, other techniques can provide valuable complementary information, especially in a high-throughput or biological context.
Alternative Methods Performance Comparison
| Feature | UV-Vis Spectroscopy | Fluorescence Spectroscopy |
| Primary Information | Monitors the change in electronic transitions upon triazole formation.[9] | Detects changes in fluorescence upon conjugation, often using a fluorogenic alkyne.[][11][12][13][14] |
| Sensitivity | Moderate | High to Very High[] |
| Quantitative Capability | Semi-quantitative | Quantitative |
| Sample Requirement | Requires a chromophore in the system. | Requires a fluorophore in the system. |
| Key Advantage | Can be used for real-time reaction monitoring.[15] | Excellent for applications in biological imaging and high-throughput screening.[11] |
| Limitations | Not universally applicable; depends on the electronic properties of the reactants and product. | Requires the synthesis of a fluorescently labeled alkyne. |
Experimental Protocols: Alternative Methods
UV-Vis Spectroscopy
Objective: To monitor the reaction progress by observing changes in the UV-Vis absorbance spectrum.
Methodology:
-
Sample Preparation: Prepare a solution of the reaction mixture in a suitable solvent in a quartz cuvette.
-
Data Acquisition: Record the UV-Vis spectrum at different time points throughout the reaction.
-
Data Analysis: Monitor the appearance of a new absorbance band or a shift in the maximum absorbance wavelength (λmax) corresponding to the formation of the triazole product. This method is most effective when either the alkyne or the resulting triazole has a distinct chromophore.[9]
Fluorescence Spectroscopy
Objective: To confirm conjugation through a change in fluorescence, often a "turn-on" or "turn-off" response.
Methodology:
-
Synthesis: Synthesize or procure an alkyne reactant that is either fluorescent or becomes fluorescent upon triazole formation (a fluorogenic alkyne).
-
Sample Preparation: Prepare solutions of the fluorescent alkyne before and after the conjugation reaction.
-
Data Acquisition: Measure the fluorescence emission spectra of both samples using a spectrofluorometer.
-
Data Analysis: A significant change in fluorescence intensity or a shift in the emission wavelength upon conjugation confirms the reaction. This method is highly sensitive and ideal for biological applications where low concentrations are used.[][11][12][13][14]
Visualizing the Workflow and Reaction
To further clarify the process, the following diagrams illustrate the experimental workflow and the chemical transformation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 11. groups.physics.ox.ac.uk [groups.physics.ox.ac.uk]
- 12. Fluorescent small molecule donors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fluorogenic Small Molecules Requiring Reaction with a Specific Protein to Create a Fluorescent Conjugate for Biological Imaging–What we Know and What we Need to Learn - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. spectroscopyonline.com [spectroscopyonline.com]
A Comparative Analysis of Copper-Catalyzed vs. Copper-Free Click Chemistry for 5-Azidopentanoic Acid Ethyl Ester
For researchers, scientists, and drug development professionals, the choice between copper-catalyzed (CuAAC) and copper-free (SPAAC) click chemistry is a critical decision in the synthesis of bioconjugates and functionalized molecules. This guide provides a detailed comparative analysis of these two powerful ligation methods specifically for the conjugation of 5-Azidopentanoic acid ethyl ester, a common azide-containing building block.
The "click" chemistry paradigm, introduced by K. Barry Sharpless, emphasizes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts.[1] Both Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) fall under this category, proceeding via the formation of a stable triazole linkage. However, they differ fundamentally in their mechanism, reaction kinetics, and biocompatibility, which dictates their suitability for various applications.
Executive Summary
| Feature | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Catalyst | Copper(I) | None (strain-promoted) |
| Biocompatibility | Potentially cytotoxic due to copper, but can be mitigated with ligands. | Generally considered highly biocompatible and suitable for in vivo applications.[2][] |
| Reaction Kinetics | Generally very fast, with reactions often completing in minutes to a few hours.[4] | Reaction rates are dependent on the cyclooctyne (B158145) used, but can be very rapid.[5] |
| Reactants | Terminal alkyne | Strained cyclooctyne (e.g., DBCO, BCN) |
| Regioselectivity | Exclusively 1,4-disubstituted triazole | Mixture of regioisomers |
| Cost | Reagents (terminal alkynes, copper salts) are generally less expensive. | Strained cyclooctynes can be significantly more expensive. |
| Side Reactions | Potential for side reactions catalyzed by copper. | Some cyclooctynes may exhibit off-target reactivity. |
Reaction Mechanisms
The fundamental difference between CuAAC and SPAAC lies in their reaction mechanisms. CuAAC is a copper(I)-catalyzed [3+2] cycloaddition between a terminal alkyne and an azide, exclusively forming the 1,4-disubstituted triazole isomer.[6] The copper catalyst dramatically accelerates the reaction rate compared to the uncatalyzed thermal cycloaddition.[6]
In contrast, SPAAC is a catalyst-free reaction that relies on the high ring strain of a cyclooctyne to react with an azide.[] This strain is released upon the formation of the triazole ring, providing the thermodynamic driving force for the reaction. SPAAC typically yields a mixture of regioisomers.
Quantitative Data Comparison
The following tables provide a summary of typical quantitative data for CuAAC and SPAAC reactions involving small molecules, which can be considered representative for the conjugation of this compound.
Table 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of Small Molecules
| Alkyne | Azide | Catalyst System | Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |
| Phenylacetylene | Benzyl Azide | 5-30 ppm Cu-MONPs | Water/Chloroform | 24 | 50 | 83-98 | [7] |
| Propargyl-functionalized natural products | Ethyl 2-azidoacetate | CuSO₄·5H₂O, Sodium Ascorbate | Dichloromethane/Water | 12 | RT | 50-80 | [8][9][10] |
| Various terminal alkynes | Various organic azides | CuI (10 mol%) | Glycerol | 5-10 | 75 | 40-88 | [11] |
| Phenylacetylene | Benzyl Azide | 2.5-200 ppm Cu(I) with betaine | Water | - | RT | >90 | [6] |
Table 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) of Small Molecules
| Cyclooctyne | Azide | Solvent | Time | Temp (°C) | Yield (%) | Reference |
| Sulfo-DBCO-amine | 1-azido-1-deoxy-β-D-glucopyranoside | HEPES buffer (pH 7) | - | RT | - (k = 0.55-1.22 M⁻¹s⁻¹) | [12] |
| DBCO-functionalized ligand | Azide-functionalized PSMA ligand | Water | - | RT | High | [13] |
| Benzocyclononyne | Various azides | - | - | RT | Competitive rates | [14] |
Experimental Protocols
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of this compound with a Terminal Alkyne
This protocol is a general procedure for the solution-phase CuAAC of a small molecule azide.[1]
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene) (1.0-1.2 equivalents)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (1-5 mol%)
-
Sodium Ascorbate (5-10 mol%)
-
Solvent (e.g., 1:1 t-BuOH/H₂O, DMF, or Dichloromethane/Water)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 equivalent) and the terminal alkyne (1.0-1.2 equivalents) in the chosen solvent in a round-bottom flask.
-
In a separate vial, prepare a fresh solution of Sodium Ascorbate in water.
-
In another vial, prepare a solution of Copper(II) Sulfate Pentahydrate in water.
-
Add the Copper(II) Sulfate solution to the reaction mixture, followed by the Sodium Ascorbate solution.
-
Stir the reaction vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can range from 1 to 12 hours.[1]
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).[8]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure 1,4-disubstituted 1,2,3-triazole.[9][15]
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) of this compound with a DBCO-functionalized Molecule
This protocol provides a general method for SPAAC conjugation.[2]
Materials:
-
This compound
-
DBCO-functionalized molecule (e.g., DBCO-amine) (1.0-1.5 equivalents)
-
Solvent (e.g., PBS buffer, DMSO, DMF, or a mixture)
-
Size-exclusion chromatography or reverse-phase HPLC for purification
Procedure:
-
Dissolve this compound (1.0 equivalent) and the DBCO-functionalized molecule (1.0-1.5 equivalents) in the chosen solvent. For biological applications, aqueous buffers like PBS are preferred.[16]
-
Stir the reaction mixture at room temperature. The reaction can be incubated for 2 to 24 hours. Reaction progress can be monitored by LC-MS.
-
Upon completion, the purification method will depend on the nature of the product. For small molecules, purification can be achieved by reverse-phase HPLC. For larger bioconjugates, size-exclusion chromatography is often employed.
Mandatory Visualizations
Discussion and Recommendations
CuAAC: The Workhorse for Small Molecule Synthesis
For the synthesis of well-defined small molecule conjugates with this compound, CuAAC is often the preferred method. Its key advantages include:
-
Fast Reaction Kinetics: CuAAC reactions are generally very rapid, often reaching completion within a few hours at room temperature.[4]
-
High Yields: Under optimized conditions, CuAAC provides excellent to near-quantitative yields.[6]
-
Cost-Effectiveness: The required terminal alkynes and copper catalysts are relatively inexpensive.
-
Regioselectivity: The exclusive formation of the 1,4-disubstituted triazole isomer simplifies product characterization.
The main drawback of CuAAC is the potential cytotoxicity of the copper catalyst, which can be a concern for biological applications.[4] However, for in vitro synthesis and applications where the final product can be rigorously purified, this is less of an issue. The use of copper-chelating ligands can also mitigate this toxicity.
SPAAC: The Biocompatible Choice
When biocompatibility is paramount, such as in live-cell imaging or in vivo applications, SPAAC is the superior choice. Its main advantages are:
-
Biocompatibility: The absence of a cytotoxic copper catalyst makes it ideal for biological systems.[2][]
-
Bioorthogonality: The reaction is highly specific and does not interfere with biological processes.[16]
However, SPAAC also has some limitations:
-
Cost: The synthesis of strained cyclooctynes is often complex and expensive.
-
Lack of Regioselectivity: The formation of a mixture of regioisomers can complicate analysis, although for many applications this is not a significant concern.
-
Reaction Kinetics: While some modern cyclooctynes offer fast reaction rates, they can still be slower than CuAAC.[4]
The choice between CuAAC and SPAAC for the conjugation of this compound depends heavily on the intended application. For routine organic synthesis, the development of small molecule probes, and applications where the final product is purified, the speed, high yield, and cost-effectiveness of CuAAC make it an excellent choice. For applications in biological systems, particularly in living cells or whole organisms, the biocompatibility of SPAAC is indispensable. Researchers should carefully consider the trade-offs between reaction speed, cost, and biocompatibility when selecting the appropriate click chemistry methodology.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. scielo.br [scielo.br]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of new 1,4-disubstituted 1,2,3-triazoles using the CuAAC reaction and determination of their antioxidant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media | MDPI [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Strain-Promoted Azide–Alkyne Cycloaddition-Based PSMA-Targeting Ligands for Multimodal Intraoperative Tumor Detection of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Strain-promoted azide-alkyne cycloadditions of benzocyclononynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ias.ac.in [ias.ac.in]
- 16. vectorlabs.com [vectorlabs.com]
Safety Operating Guide
Proper Disposal of 5-Azidopentanoic Acid Ethyl Ester: A Comprehensive Guide
For Immediate Release
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount to ensuring a secure laboratory environment. This guide provides essential safety and logistical information for the proper disposal of 5-Azidopentanoic acid ethyl ester (CAS No. 89896-39-9), a versatile but potentially hazardous azide (B81097) compound. Adherence to these procedures is critical for mitigating risks and ensuring regulatory compliance.
Immediate Safety and Handling Precautions
This compound is an organic azide, a class of compounds known for their potential toxicity and explosive instability under certain conditions, such as exposure to heat, friction, or shock. All handling should be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Metal spatulas or other metal instruments should be avoided when handling the compound to prevent the formation of highly sensitive and explosive heavy metal azides.
Quantitative Data Summary
| Property | Value | Source/Note |
| Chemical Name | This compound | - |
| CAS Number | 89896-39-9 | BroadPharm MSDS[1] |
| Molecular Formula | C₇H₁₃N₃O₂ | BroadPharm MSDS[1] |
| Molecular Weight | 171.2 g/mol | BroadPharm MSDS[1] |
| Physical Form | Liquid | Synthonix Product Page[2] |
| Boiling Point | Not available | Data not found for the ethyl ester. For 5-Azidopentanoic acid: 85°C at 0.01 mmHg. |
| Density | Not available | Data not found for the ethyl ester. |
| Signal Word | Warning | Synthonix Product Page[2] |
| Hazard Statements | H241, H302, H315, H319, H335 | Synthonix Product Page[2] |
| Toxicity | Acute toxicity information not available. Organic azides are generally considered toxic. | Fisher Scientific SDS for a similar compound[1] |
Disposal Procedures: A Step-by-Step Protocol
The primary and recommended method for the disposal of this compound is to first convert it into a less hazardous chemical species through a chemical reaction. The Staudinger reaction provides a reliable and mild method for reducing the azide to the corresponding amine.
Experimental Protocol: Staudinger Reduction of this compound
This protocol is adapted from general procedures for the Staudinger reaction.
Materials:
-
This compound
-
Triphenylphosphine (B44618) (PPh₃)
-
Tetrahydrofuran (B95107) (THF), anhydrous
-
Water, deionized
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Condenser
-
Appropriate work-up and extraction solvents (e.g., ethyl acetate, brine)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a condenser, dissolve the this compound in anhydrous tetrahydrofuran (THF).
-
Addition of Reagent: To the stirred solution, add a stoichiometric equivalent of triphenylphosphine (PPh₃).
-
Reaction: The reaction mixture is typically stirred at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or infrared (IR) spectroscopy (disappearance of the characteristic azide peak around 2100 cm⁻¹).
-
Hydrolysis: Upon completion of the reaction, add water to the reaction mixture to hydrolyze the intermediate iminophosphorane to the desired amine and triphenylphosphine oxide.
-
Work-up and Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator. The resulting product is ethyl 5-aminopentanoate, a significantly less hazardous compound.
-
Waste Disposal: The resulting amine can be disposed of as a standard non-halogenated organic waste, following your institution's specific guidelines. The triphenylphosphine oxide byproduct should also be disposed of as chemical waste.
Disposal Workflow Diagram
The following diagram outlines the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
General Guidelines for Azide Waste
-
Segregation: Never mix azide-containing waste with acidic waste, as this can generate highly toxic and explosive hydrazoic acid.[3]
-
Metal Contamination: Avoid contact with metal containers or spatulas to prevent the formation of shock-sensitive metal azides.[3]
-
Labeling: All containers with azide-containing waste must be clearly labeled as "Azide Waste" to prevent accidental mixing with incompatible chemicals.
-
Consult EHS: Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal.
By following these detailed procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, contributing to a safer research environment for all.
References
Personal protective equipment for handling 5-Azidopentanoic acid ethyl ester
For Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical information for the handling and disposal of 5-Azidopentanoic acid ethyl ester. The following procedures are designed to mitigate risks associated with the handling of this energetic and potentially toxic compound.
I. Hazard Identification and Engineering Controls
This compound is an organic azide (B81097), a class of compounds known for their potential explosive instability and toxicity.[1][2] The primary hazards are associated with the azide functional group, which can decompose violently when subjected to heat, shock, friction, or light.[1][2] All work with this compound must be conducted in a designated area within a certified chemical fume hood to minimize inhalation exposure.[2] A blast shield should be used as an additional precaution.
Key Hazards:
-
Explosive Potential: Organic azides are energetic compounds that can be sensitive to shock, friction, and heat, posing a risk of explosive decomposition.
-
Toxicity: Azides are considered potentially toxic if inhaled, ingested, or absorbed through the skin.[1]
-
Formation of Hydrazoic Acid: Contact with acids can lead to the formation of highly toxic and explosive hydrazoic acid.[1]
-
Reaction with Metals: Contact with heavy metals, such as copper and lead (often found in plumbing), can form highly sensitive and explosive heavy metal azides.[2][3] Do not use metal spatulas or other metal utensils.[2]
II. Personal Protective Equipment (PPE)
A comprehensive PPE plan is mandatory for all personnel handling this compound. The following table summarizes the required PPE.
| Protection Type | Required PPE | Specifications & Rationale |
| Eye & Face | Safety Goggles & Face Shield | Tightly fitting chemical splash goggles are required. A full-face shield must be worn over the goggles to protect against splashes and potential explosions. |
| Hand | Double Gloving (Nitrile or Neoprene) | Wear two pairs of chemical-resistant gloves. Nitrile or neoprene gloves are recommended for handling organic azides.[3] Regularly inspect gloves for any signs of degradation or puncture and change them immediately if compromised. |
| Body | Flame-Resistant Laboratory Coat | A flame-resistant lab coat must be worn and fully buttoned. Ensure it is clean and free of contamination. |
| Respiratory | Not generally required with proper engineering controls | Use of a certified chemical fume hood should provide adequate respiratory protection. If there is a potential for exposure outside of a fume hood, a risk assessment should be conducted to determine the need for a respirator. |
III. Operational Plan: Step-by-Step Handling Procedure
The following workflow outlines the safe handling of this compound in a laboratory setting.
Caption: Safe handling workflow for this compound.
IV. Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent accidents.
Step-by-Step Disposal Protocol:
-
Quenching: Before disposal, any excess or unreacted this compound must be chemically neutralized (quenched). A common method is the slow addition of a reducing agent, such as triphenylphosphine (B44618) or sodium nitrite, to the reaction mixture. This should be done in a fume hood, and the reaction should be monitored for gas evolution and temperature changes.
-
Waste Collection: All quenched azide waste, including contaminated solvents, paper towels, and gloves, must be collected in a dedicated, clearly labeled hazardous waste container.[4][5] The container must not be made of metal and should have a non-metallic cap.[4]
-
Labeling: The waste container must be clearly labeled as "Azide Waste (Deactivated)" and list all chemical contents.[5]
-
Storage: Store the sealed waste container in a designated satellite accumulation area, away from incompatible materials such as acids and metals.[4]
-
Final Disposal: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[4] Under no circumstances should azide waste be poured down the drain. [3]
References
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

